molecular formula C3HClN2O2S B1590136 2-Chloro-5-nitrothiazole CAS No. 3034-47-7

2-Chloro-5-nitrothiazole

Cat. No.: B1590136
CAS No.: 3034-47-7
M. Wt: 164.57 g/mol
InChI Key: USOMXSLAPRWFCV-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrothiazole is a useful research compound. Its molecular formula is C3HClN2O2S and its molecular weight is 164.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOMXSLAPRWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501907
Record name 2-Chloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-47-7
Record name 2-Chloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrothiazole: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrothiazole is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and the halogenated thiazole ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics, aiming to equip researchers with the essential knowledge for its effective utilization in the laboratory.

Part 1: Physicochemical Properties

This compound is a light brown to yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃HClN₂O₂S[1]
Molecular Weight 164.57 g/mol [1]
Appearance Light brown to yellow solid[2]
Melting Point 61 °C[2]
Boiling Point (Predicted) 305.3±34.0 °C[2]
Density (Predicted) 1.715 g/cm³[2]
CAS Number 3034-47-7[1]

Solubility: While specific quantitative solubility data for this compound is not extensively documented in readily available literature, its polarity, influenced by the nitro and chloro substituents, suggests it would be soluble in polar organic solvents. Based on the solubility of similar compounds like 2-bromo-5-nitrothiazole and 2-chloro-5-nitroaniline, it is anticipated to be soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate.[3] Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to have low solubility in non-polar solvents such as hexanes and toluene.

Storage and Stability: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure its stability.[2]

Part 2: Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the Sandmeyer reaction, utilizing the readily available precursor, 2-amino-5-nitrothiazole.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 2-Aminothiazole C 2-Amino-5-nitrothiazole A->C Nitration B Nitrating Agent (HNO₃/H₂SO₄) D 2-Amino-5-nitrothiazole F This compound D->F Diazotization & Chlorination E 1. NaNO₂ / HCl (aq) 2. CuCl / HCl (aq) G Crude Product I Pure this compound G->I Purification H Recrystallization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole (Precursor)

This protocol is adapted from established methods for the nitration of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide (NH₄OH) solution

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-10 °C in an ice-salt bath.

  • Slowly add 2-aminothiazole to the cold sulfuric acid with continuous stirring to form 2-aminothiazole sulfate.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 2-aminothiazole sulfate solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a yellow precipitate of 2-amino-5-nitrothiazole forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure for the Sandmeyer reaction and should be optimized for this specific substrate.

Materials:

  • 2-Amino-5-nitrothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-nitrothiazole in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the 2-amino-5-nitrothiazole solution, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt is indicated by a color change.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Part 3: Spectroscopic Analysis

While publicly available, fully assigned spectra for this compound are limited, its structure allows for the prediction of its key spectroscopic features. Researchers are encouraged to acquire and interpret their own data for confirmation. Spectral data for this compound can be found on platforms like ChemicalBook.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very simple, showing a single singlet in the aromatic region.

  • Expected Chemical Shift (δ): The lone proton at the C4 position of the thiazole ring is expected to resonate as a singlet. Due to the electron-withdrawing effects of the adjacent nitro group and the electronegative chlorine atom, this proton will be significantly deshielded, and its chemical shift is predicted to be in the downfield region of the spectrum, likely between 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct signals corresponding to the three carbon atoms in the thiazole ring.

  • Expected Chemical Shifts (δ):

    • C2 (bearing the chlorine atom): This carbon is expected to be the most downfield signal due to the direct attachment of the electronegative chlorine atom and the nitrogen of the thiazole ring. Its chemical shift is likely to be in the range of 150-160 ppm.

    • C5 (bearing the nitro group): This carbon will also be significantly downfield due to the strong electron-withdrawing effect of the nitro group. Its resonance is predicted to be in the range of 145-155 ppm.

    • C4 (bearing the hydrogen atom): This carbon, being adjacent to the nitro group, will also be deshielded, with an expected chemical shift in the range of 120-130 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to the various functional groups present in the molecule.

  • Characteristic Absorption Bands:

    • NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration typically in the range of 1500-1570 cm⁻¹ and a symmetric stretching vibration in the range of 1300-1390 cm⁻¹.

    • C=N Stretching: The thiazole ring C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹.

    • C-Cl Stretching: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.

    • C-H Stretching: The C-H stretching vibration of the single aromatic proton on the thiazole ring is expected to appear above 3000 cm⁻¹.

    • Ring Vibrations: Other skeletal vibrations of the thiazole ring will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern under ionization.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (164.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.

  • Major Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 118.

    • Loss of Cl: Fragmentation involving the loss of the chlorine atom would lead to a fragment ion at m/z 129.

    • Ring Cleavage: Further fragmentation of the thiazole ring is also expected, leading to smaller fragment ions.

Diagram of Sandmeyer Reaction Mechanism

SandmeyerMechanism cluster_diazotization Step 1: Diazotization cluster_radical_formation Step 2: Single Electron Transfer cluster_product_formation Step 3: Chlorine Transfer Amine 2-Amino-5-nitrothiazole Diazonium Thiazole-2-diazonium salt Amine->Diazonium HNO₂ Diazonium2 Thiazole-2-diazonium salt Reagents1 NaNO₂ / HCl 0-5 °C ArylRadical Thiazol-2-yl radical Diazonium2->ArylRadical - N₂ ArylRadical2 Thiazol-2-yl radical CuCl Cu(I)Cl CuCl->Diazonium2 e⁻ transfer Product This compound ArylRadical2->Product + Cl⁻ CuCl2 Cu(II)Cl₂ CuCl2->ArylRadical2

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties, coupled with reliable synthetic and purification protocols, is essential for its successful application. The spectroscopic data, whether experimentally determined or predicted based on its structure, provides the necessary tools for its characterization and quality control. This guide serves as a foundational resource for researchers, enabling them to confidently incorporate this compound into their synthetic strategies and advance their drug discovery programs.

References

Molecular structure of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitrothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by an electron-deficient thiazole ring substituted with a chloro and a nitro group, imparts distinct reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. We will explore the electronic effects of its substituents, predict its spectral characteristics, and detail its utility as a building block in the development of novel therapeutic agents, supported by established experimental protocols and authoritative references.

Physicochemical and Structural Properties

This compound (CAS No: 3034-47-7) is a light brown to yellow crystalline solid at room temperature.[1] The core of the molecule is a five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen. The placement of a chlorine atom at the 2-position and a nitro group at the 5-position profoundly influences the electronic distribution and chemical behavior of the ring.

Both the chlorine atom and the nitro group are strongly electron-withdrawing. The nitro group, in particular, deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at the halogen-bearing carbon.[2] The thiazole ring itself is expected to be planar, a common feature for such aromatic heterocyclic systems, as observed in structurally related compounds like 2-chloro-5-(chloromethyl)thiazole.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3034-47-7[1]
Molecular Formula C₃HClN₂O₂S[1][4]
Molecular Weight 164.57 g/mol [1][4]
Appearance Light brown to yellow solid[1]
Melting Point 61 °C[1]
Boiling Point 305.3 ± 34.0 °C (Predicted)[1]
Density 1.715 g/cm³[1]
pKa -2.84 ± 0.10 (Predicted)[1]
Storage Store at 2-8°C under inert gas[1]

Predicted Spectroscopic Profile

While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[5][6] These data are crucial for structural elucidation and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The molecule contains a single proton attached to the thiazole ring at the 4-position. Due to the powerful deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring, this proton is expected to appear as a singlet at a significantly downfield chemical shift.

  • ¹³C NMR: Three distinct carbon signals are expected. The C2 carbon, bonded to both nitrogen and chlorine, will be significantly deshielded. The C5 carbon, bearing the nitro group, and the C4 carbon, bonded to the lone proton, will also appear at characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H ~8.0 - 8.5SingletH-4
¹³C ~155 - 165SingletC-2 (bearing -Cl)
¹³C ~145 - 155SingletC-5 (bearing -NO₂)
¹³C ~120 - 130SingletC-4
Predicted in CDCl₃ with TMS as a reference.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the nitro group and the thiazole ring.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1550 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1300StrongSymmetric NO₂ stretch
~1600 - 1450MediumC=N and C=C stretching (thiazole ring)
~850 - 750Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z ≈ 164 and ≈ 166 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or the chlorine atom (-Cl, 35/37 Da).

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through a multi-step process. A common pathway involves the initial formation of an aminothiazole precursor, followed by nitration and a Sandmeyer-type reaction to introduce the chloro group.[1]

Generalized Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis of this compound, starting from 2-aminothiazole.

Synthesis_Workflow A 2-Aminothiazole B 2-Amino-5-nitrothiazole A->B Nitration (HNO₃, H₂SO₄) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl) D This compound C->D Sandmeyer Reaction (CuCl) SNAr_Mechanism cluster_0 SₙAr Mechanism Reactant This compound Intermediate Meisenheimer Complex (Stabilized by NO₂) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Nucleophile->Intermediate + Nu⁻ Product 2-Nu-5-nitrothiazole Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-5-nitrothiazole, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of this compound

This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The thiazole ring is a prominent scaffold in many pharmaceuticals, and the presence of a nitro group and a chloro substituent offers multiple avenues for further chemical modification. The electron-withdrawing nature of the nitro group activates the thiazole ring for nucleophilic substitution, while the chloro group itself can be displaced or participate in cross-coupling reactions. This dual functionality makes this compound a valuable precursor for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations. This section will detail the most common and effective synthetic strategies.

Synthesis from 2-Aminothiazole: A Two-Step Approach

A prevalent method for the synthesis of this compound begins with the readily available 2-aminothiazole. This process involves two key transformations: nitration of the thiazole ring followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent.

Direct nitration of 2-aminothiazole can be a hazardous undertaking due to the potential for runaway exothermic reactions.[1][2] A safer and more controlled method involves the formation of 2-nitramino-thiazole as an intermediate, which then rearranges to the desired 2-amino-5-nitrothiazole.[3]

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole

  • Formation of 2-Aminothiazole Nitrate: Dissolve 2-aminothiazole in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (0-10 °C).[1]

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining the low temperature.

  • Rearrangement: Carefully warm the reaction mixture to facilitate the rearrangement of the initially formed 2-nitramino-thiazole to 2-amino-5-nitrothiazole. The temperature for this step is critical and should be carefully controlled to prevent decomposition. Some procedures suggest temperatures not exceeding 35 °C.

  • Isolation: Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia) to precipitate the 2-amino-5-nitrothiazole product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5][6][7]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Suspend 2-amino-5-nitrothiazole in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[8]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Diagram of the Synthesis Pathway from 2-Aminothiazole

Synthesis of this compound from 2-Aminothiazole cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction 2-Aminothiazole 2-Aminothiazole 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole 2-Aminothiazole->2-Amino-5-nitrothiazole HNO₃, H₂SO₄ This compound This compound 2-Amino-5-nitrothiazole->this compound 1. NaNO₂, HCl 2. CuCl

Caption: Synthesis of this compound from 2-Aminothiazole.

Alternative Synthesis via Halogenation of a Nitroetheneamine Derivative

To circumvent the potentially hazardous direct nitration of aminothiazole, an alternative pathway has been developed.[3] This method involves the halogenation of an N,N-dialkyl-2-nitro-etheneamine followed by cyclization with thiourea.

Experimental Protocol: Alternative Synthesis of this compound

  • Halogenation: Halogenate (chlorinate or brominate) an N,N-dialkyl-2-nitro-etheneamine with a suitable halogenating agent (e.g., chlorine, bromine, or sulfuryl chloride) in an inert organic solvent at a low temperature (-5 to 20 °C).[3]

  • Reaction with Thiourea: The resulting halogenated intermediate is then reacted in situ with thiourea.

  • Hydrolysis: The product from the previous step is treated with water to yield 2-amino-5-nitrothiazole.

  • Sandmeyer Reaction: The obtained 2-amino-5-nitrothiazole is then converted to this compound via the Sandmeyer reaction as described in section 2.1.2.

Diagram of the Alternative Synthesis Pathway

Alternative Synthesis Pathway Nitroetheneamine N,N-dialkyl-2- nitro-etheneamine Halogenated_Intermediate Halogenated Intermediate Nitroetheneamine->Halogenated_Intermediate Halogenation 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Halogenated_Intermediate->2-Amino-5-nitrothiazole Thiourea, then H₂O This compound This compound 2-Amino-5-nitrothiazole->this compound Sandmeyer Reaction

Caption: Alternative synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a single singlet for the proton at the C4 position of the thiazole ring. The chemical shift of this proton will be downfield due to the electron-withdrawing effects of the adjacent nitro group and the overall aromatic system.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the thiazole ring carbons will be influenced by the chloro and nitro substituents.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
Thiazole-H4~8.0-8.5Singlet
¹³C NMR Predicted Chemical Shift (ppm)
Thiazole-C2 (bearing Cl)~150-160
Thiazole-C4~120-130
Thiazole-C5 (bearing NO₂)~140-150

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, and the thiazole ring.

Functional Group Characteristic Absorption (cm⁻¹)
Asymmetric NO₂ stretch~1500-1560
Symmetric NO₂ stretch~1300-1370
C=N stretch (thiazole ring)~1600-1650
C-Cl stretch~600-800

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Technique Expected m/z values
Electron Impact (EI)Molecular ion [M]⁺, fragments corresponding to the loss of NO₂, Cl, etc.
Other Analytical Techniques
  • Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the compound, which can be compared with the calculated values to confirm the empirical formula.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Overall Experimental Workflow

The synthesis and characterization of this compound follow a logical progression of steps, from the initial reaction to the final confirmation of the product's identity and purity.

Diagram of the Overall Experimental Workflow

Overall Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials (e.g., 2-Aminothiazole) Reaction Chemical Reaction (Nitration & Sandmeyer) Starting_Materials->Reaction Workup_Purification Workup and Purification (Extraction, Recrystallization) Reaction->Workup_Purification Isolated_Product Isolated Product: This compound Workup_Purification->Isolated_Product NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Product->NMR IR IR Spectroscopy Isolated_Product->IR MS Mass Spectrometry Isolated_Product->MS Other_Analysis Other Analysis (Melting Point, Elemental Analysis) Isolated_Product->Other_Analysis

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and the essential analytical techniques for its characterization. The choice of synthesis method will be guided by factors such as safety, cost, and available resources. A thorough characterization using a combination of spectroscopic and analytical methods is crucial to ensure the quality and integrity of this important synthetic intermediate. The information provided herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 2-Chloro-5-nitrothiazole. As a key intermediate in medicinal chemistry and materials science, a thorough understanding of its structural properties is paramount. This document presents predicted ¹H and ¹³C NMR spectra, offering a comprehensive interpretation of chemical shifts and coupling constants. The guide also outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and structurally related compounds. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted thiazoles.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is the foundation for its effective utilization in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the ¹H and ¹³C NMR spectroscopic data of this compound, providing a foundational understanding for its identification and quality control.

Note on Data Presentation: As of the compilation of this guide, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are not readily accessible. Therefore, the spectral data presented herein are based on established NMR prediction algorithms and analysis of structurally similar compounds. These predictions offer a robust and scientifically grounded estimation of the expected spectral parameters.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains one proton and three carbon atoms within its heterocyclic ring system, all of which are NMR-active.

Figure 1. Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for polar organic molecules include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up an NMR experiment.

G A Sample Preparation B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Shim for Magnetic Field Homogeneity C->D E Tune and Match Probe D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Data Processing (FT, Phasing, Baseline Correction) F->H G->H I Spectral Analysis H->I

Figure 2. General workflow for NMR data acquisition.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to show a single signal corresponding to the proton at the C4 position.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-48.5 - 9.0Singlet (s)
Interpretation of the Predicted ¹H NMR Spectrum
  • Chemical Shift (δ): The proton at the C4 position is expected to be significantly deshielded, appearing in the downfield region of the spectrum (predicted around 8.5 - 9.0 ppm). This is due to the strong electron-withdrawing effects of both the adjacent nitro group at C5 and the electronegative nitrogen and sulfur atoms within the thiazole ring.

  • Multiplicity: The H-4 proton is predicted to be a singlet as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is predicted to exhibit three distinct signals for the three carbon atoms of the thiazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 155
C4145 - 150
C5135 - 140
Interpretation of the Predicted ¹³C NMR Spectrum
  • C2 Carbon: This carbon is attached to an electronegative chlorine atom and is situated between two heteroatoms (N and S). This environment is expected to cause a significant downfield shift, placing its resonance in the 150 - 155 ppm range.

  • C4 Carbon: The C4 carbon is bonded to a hydrogen atom and is part of the aromatic thiazole system. Its chemical shift is influenced by the electron-withdrawing nitro group and the overall electronic nature of the ring, predicted to be in the 145 - 150 ppm region.

  • C5 Carbon: This carbon is directly attached to the strongly electron-withdrawing nitro group. This will cause a downfield shift, though likely less pronounced than C2, with a predicted resonance in the 135 - 140 ppm range.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound using ¹H and ¹³C NMR. The provided data and interpretations offer a solid foundation for the identification and structural verification of this important synthetic intermediate. The outlined experimental protocols serve as a practical guide for researchers to obtain high-quality NMR data. It is recommended that experimental data, once acquired, be compared with the predictions provided herein to confirm the structural assignment.

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 2-chloro-5-nitrothiazole, a key heterocyclic intermediate in pharmaceutical and materials science. We will delve into the principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous structural confirmation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these analytical techniques as applied to complex organic molecules.

Introduction: The Significance of this compound

This compound is a substituted thiazole, a class of sulfur and nitrogen-containing heterocyclic compounds. The thiazole ring is a fundamental structural motif in numerous biologically active compounds, including the essential vitamin thiamine (B1). The presence of both a chloro and a nitro group on the thiazole ring makes this compound a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the reactivity of the chloro substituent allow for a wide range of chemical transformations, leading to the synthesis of novel compounds with potential therapeutic applications.

Accurate and reliable analytical characterization is paramount in the development of any new chemical entity. This guide will demonstrate how IR and MS, two powerful and complementary analytical techniques, can be synergistically employed to provide a detailed structural fingerprint of this compound.

Foundational Principles: A Focused Overview

Before delving into the specific analysis of this compound, it is crucial to understand the core principles of the analytical techniques employed.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations, such as stretching and bending, are unique to the types of bonds and the overall molecular structure. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a "molecular fingerprint." For this compound, we will focus on identifying the characteristic absorption bands for the C-Cl, C-N, N=O, and thiazole ring vibrations.

Mass Spectrometry (MS): Unraveling Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and can fragment into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and valuable structural information based on the fragmentation pattern. A key feature to anticipate in the mass spectrum of this compound is the isotopic pattern of chlorine.[1][2][3][4]

Experimental Protocols: Ensuring Data Integrity

The quality of analytical data is directly dependent on the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducible and reliable results.

Infrared (IR) Spectroscopy Protocol

A standard approach for obtaining a high-quality IR spectrum of a solid sample like this compound is the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Subtraction: Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum to identify and label the key absorption bands.

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules like this compound.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

In-Depth Analysis of this compound

Infrared (IR) Spectral Analysis

The IR spectrum of this compound provides a wealth of information about its functional groups and overall structure. The key is to systematically assign the observed absorption bands to specific molecular vibrations.

Expected Characteristic IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale and Insights
Nitro Group (N=O) Asymmetric Stretch 1550-1475The strong electron-withdrawing nature of the nitro group results in a very intense and characteristic absorption in this region. Its position can be influenced by conjugation with the aromatic thiazole ring.[5]
Nitro Group (N=O) Symmetric Stretch 1360-1290This band is also typically strong and, in conjunction with the asymmetric stretch, provides a definitive identification of the nitro functional group.[5]
Thiazole Ring Stretching (C=C, C=N) 1600-1300Heteroaromatic rings like thiazole exhibit several characteristic stretching vibrations in this region.[6] These bands are often of medium to strong intensity.
C-H Stretching (Aromatic) 3100-3000The C-H stretching vibration of the thiazole ring is expected in this region, though it may be of weak to medium intensity.[7]
C-Cl Stretching 800-600The carbon-chlorine stretching vibration typically appears in the lower frequency region of the spectrum. Its exact position can be influenced by the surrounding molecular structure.

Visualizing the Molecular Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound will reveal its molecular weight and provide clues to its structure through predictable fragmentation pathways.

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₃HCl₂N₂O₂S) is approximately 164.5 g/mol . Due to the presence of chlorine, the molecular ion will appear as a cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2][3][4] Therefore, we expect to see a molecular ion peak (M⁺•) for the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl, with a relative intensity ratio of about 3:1.[1][3][4]

  • Fragmentation Pattern: The molecular ion of this compound is expected to undergo fragmentation through several logical pathways. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[8] The loss of a chlorine radical is also a likely fragmentation event.[9]

Expected Fragmentation Pathways and Key Fragment Ions:

Fragment Ionm/z (for ³⁵Cl)Proposed Structure/Loss
[M]⁺• 164Molecular ion
[M+2]⁺• 166Molecular ion with ³⁷Cl
[M - NO₂]⁺ 118Loss of a nitro group
[M - Cl]⁺ 129Loss of a chlorine radical
[M - NO₂ - Cl]⁺ 83Sequential loss of nitro and chloro groups

Visualizing the Fragmentation Pathway:

Fragmentation_Pathway cluster_fragments Key Fragment Ions M [C₃H³⁵ClN₂O₂S]⁺• m/z = 164 M_minus_NO2 [C₃H³⁵ClNS]⁺ m/z = 118 M->M_minus_NO2 - NO₂ M_minus_Cl [C₃HN₂O₂S]⁺ m/z = 129 M->M_minus_Cl - Cl• M_plus_2 [C₃H³⁷ClN₂O₂S]⁺• m/z = 166 M_minus_NO2_Cl [C₃HNS]⁺ m/z = 83 M_minus_NO2->M_minus_NO2_Cl - Cl• M_minus_Cl->M_minus_NO2_Cl - NO₂

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. IR spectroscopy confirms the presence of key functional groups, namely the nitro group and the thiazole ring, through their characteristic vibrational frequencies. Mass spectrometry provides the definitive molecular weight and crucial structural information through the analysis of the isotopic pattern of chlorine and the logical fragmentation pathways. This synergistic approach ensures a high degree of confidence in the structural assignment, which is a critical step in any research and development endeavor involving novel chemical entities.

References

The Solubility Frontier: A Technical Guide to Understanding 2-Chloro-5-nitrothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility profile of 2-chloro-5-nitrothiazole. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific compound, this guide provides a robust framework for understanding its solubility. We will delve into the core principles of solubility, present a detailed analysis of a structurally analogous compound, and equip you with the experimental protocols necessary to determine the precise solubility of this compound in your own laboratory settings.

The Essence of Solubility: More Than Just a Number

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a fundamental physicochemical property. It governs critical aspects of organic synthesis, purification, formulation, and ultimately, the bioavailability of active pharmaceutical ingredients. The principle of "similia similibus solvuntur" or "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound, with its heterocyclic thiazole ring, an electron-withdrawing nitro group, and a chloro substituent, suggests a molecule with moderate to high polarity. This polarity will be a key determinant of its interactions with various organic solvents.

A Case Study in Analogy: Solubility of 2-Chloro-5-nitroaniline

In the absence of direct data for this compound, examining the solubility of a structurally similar compound, 2-chloro-5-nitroaniline, provides invaluable insights. A study on the solubility of 2-chloro-5-nitroaniline in twelve different organic solvents revealed a clear dependence on the nature of the solvent.[1][2]

The mole fraction solubility of 2-chloro-5-nitroaniline was found to increase with temperature in all tested solvents.[1] At a given temperature, the solubility decreased in the following order: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[1] This trend highlights the compound's preference for polar aprotic solvents over polar protic and nonpolar solvents.

Table 1: Comparative Solubility of 2-Chloro-5-nitroaniline in Various Organic Solvents

SolventSolvent TypeRelative Solubility of 2-Chloro-5-nitroaniline
N-methylpyrrolidone (NMP)Polar AproticVery High
AcetonePolar AproticHigh
2-ButanonePolar AproticHigh
1,4-DioxanePolar Aprotic (low polarity)Moderate
Ethyl AcetatePolar AproticModerate
AcetonitrilePolar AproticModerate
TolueneNonpolarLow
EthanolPolar ProticLow
n-PropanolPolar ProticLow
MethanolPolar ProticLow
1-ButanolPolar ProticVery Low
IsopropanolPolar ProticVery Low

This table is a qualitative summary based on the findings for 2-chloro-5-nitroaniline and serves as a predictive guide for this compound.[1]

Empowering Discovery: Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methodologies must be employed. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.

The Gold Standard: Isothermal Shake-Flask Gravimetric Method

This traditional and highly reliable method directly measures the amount of dissolved solute in a saturated solution.[3]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pored filter may be necessary.

  • Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the aliquot of the saturated solution to this container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Quantification: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.

G Workflow for Gravimetric Solubility Determination A Add excess solute to known solvent volume B Equilibrate at constant temperature with agitation A->B C Separate saturated solution from undissolved solid B->C D Transfer known volume of supernatant to pre-weighed container C->D E Evaporate solvent completely D->E F Weigh container with dried solute E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for the Gravimetric Solubility Determination Method.

Spectroscopic Approach: UV/Vis Absorbance Method

This method is suitable for compounds that absorb ultraviolet or visible light and adhere to the Beer-Lambert law.

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and record its UV/Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Dilution and Measurement: After equilibration and separation, accurately dilute a known volume of the saturated supernatant to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

High-Throughput Screening: Laser Nephelometry and Turbidimetry

For rapid screening of solubility in multiple solvents, high-throughput methods like laser nephelometry or turbidimetry can be employed.[4][5] These techniques measure the light scattered or transmitted by undissolved particles in a solution.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent like DMSO.

  • Serial Dilution: Serially dilute the stock solution in the target organic solvents.

  • Measurement: Analyze the samples using a nephelometer or turbidimeter. The point at which a significant increase in light scattering or a decrease in transmission is observed corresponds to the kinetic solubility limit.

G High-Throughput Kinetic Solubility Workflow A Prepare concentrated DMSO stock solution B Serially dilute stock into target organic solvents A->B C Incubate for a defined period B->C D Measure light scattering (Nephelometry) or transmission (Turbidimetry) C->D E Identify concentration at which precipitation occurs (Solubility Limit) D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Modeling and Predicting Solubility: The Thermodynamic Framework

Experimental solubility data can be correlated and, to some extent, predicted using various thermodynamic models. These models are invaluable for understanding the dissolution process and for interpolating solubility at different temperatures.

Commonly used models include:

  • The Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature.[1][6]

  • The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.[1]

  • The Wilson and NRTL Models: Activity coefficient models that can describe the non-ideal behavior of solutions.[1]

The dissolution of a solid in a liquid can be described by thermodynamic quantities such as the Gibbs energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution. A spontaneous dissolution process is characterized by a negative Gibbs energy change. The van't Hoff equation can be used to estimate the enthalpy of solution from the temperature dependence of solubility.[6]

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be published in readily accessible literature, this guide provides a comprehensive framework for its investigation. By leveraging the data from the analogous compound, 2-chloro-5-nitroaniline, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. Furthermore, the detailed experimental protocols provided herein empower scientists to generate precise solubility data in their own laboratories. The application of thermodynamic models to this experimental data will further deepen our understanding of the solution behavior of this important chemical entity.

References

An In-Depth Technical Guide to the Discovery and History of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical significance of 2-Chloro-5-nitrothiazole, a key heterocyclic intermediate. The narrative traces the development of its precursor, 2-amino-5-nitrothiazole, highlighting the evolution from hazardous early production methods to safer, more efficient modern syntheses. Central to this guide is the elucidation of the Sandmeyer reaction, the classic and pivotal transformation for converting the amino precursor into the target chloro derivative. We will examine the mechanistic underpinnings, field-proven protocols, and the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's origins and its role as a versatile building block in medicinal and industrial chemistry.

Introduction: The Emergence of a Versatile Heterocycle

The history of this compound is not one of a singular, isolated discovery but rather an elegant convergence of synthetic necessity and foundational chemical innovation. Its story begins with its direct precursor, 2-amino-5-nitrothiazole, a compound that gained prominence in the mid-20th century. First reported in the early 20th century during investigations into substituted thiazoles, 2-amino-5-nitrothiazole was identified as a valuable synthetic intermediate.[1] Its utility was quickly recognized, and by 1950, it was in use as a veterinary antiprotozoal agent to treat infections in poultry.[2] This application established the biological relevance of the 5-nitrothiazole scaffold and spurred further investigation into its derivatives, setting the stage for the synthesis of this compound.

The primary motivation for converting the robust amino group of 2-amino-5-nitrothiazole into a chloro group was to transform it into a better leaving group, thereby opening up new avenues for nucleophilic substitution reactions. This conversion allows for the facile introduction of various functionalities at the 2-position of the thiazole ring, significantly expanding its synthetic utility for building more complex molecules, particularly in the development of pharmaceuticals and dyes.[2][3][4]

The Crucial Precursor: Synthesis and Evolution of 2-Amino-5-nitrothiazole

The production of this compound is entirely dependent on a reliable supply of its parent amine. The historical synthesis of 2-amino-5-nitrothiazole is a compelling case study in process chemistry, demonstrating a clear evolution toward safer and more controlled methodologies.

Early Methodologies: The Hazardous Nitration Pathway

The initial large-scale production of 2-amino-5-nitrothiazole was achieved through the direct nitration of 2-aminothiazole.[5] This process, however, is fraught with significant safety risks.

The reaction proceeds in two main stages:

  • Nitramine Formation: 2-aminothiazole is treated with a mixture of nitric and sulfuric acids at low temperatures (0-10°C) to form an N-nitro intermediate, 2-nitramino-thiazole.[6][7]

  • Rearrangement: Upon heating, this intermediate undergoes a molecular rearrangement to yield the desired 2-amino-5-nitrothiazole.[6][8]

The primary hazard lies in the rearrangement step, which is a highly exothermic reaction. Without precise temperature control, this step can lead to a runaway reaction and potential explosions, a major concern for industrial-scale operations.[5][8] This hazardous nature drove the search for alternative, safer synthetic routes.

Modern Synthesis: A Safer, Non-Rearrangement Pathway

To circumvent the dangers of the nitration/rearrangement process, a novel synthesis was developed, which avoids the formation of the unstable 2-nitramino intermediate.[6][8][9] This modern approach builds the thiazole ring with the nitro group already in place.

The general workflow is as follows:

  • Halogenation: A N,N-dialkyl-2-nitroetheneamine is halogenated (e.g., with bromine) in an appropriate solvent like acetic acid.[6][10]

  • Cyclization: The resulting halogenated intermediate is reacted directly with thiourea. This causes the thiazole ring to form through cyclization.[10]

  • Hydrolysis: The final product, 2-amino-5-nitrothiazole, is obtained by treating the intermediate salt with water or an aqueous base.[6][9]

This pathway is inherently safer as it avoids the thermally unstable nitramine intermediate and the associated risk of explosive decomposition.

The Key Transformation: Synthesis of this compound via the Sandmeyer Reaction

With a stable supply of the amino precursor established, the conversion to this compound is accomplished through one of the most venerable reactions in aromatic chemistry: the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provides a reliable method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[11][12]

The conversion of 2-amino-5-nitrothiazole is a classic application of this two-step process.

Step 1: Diazotization

The first step is the conversion of the primary amino group into a diazonium salt. This is typically achieved by treating 2-amino-5-nitrothiazole with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5°C).[10][13]

Causality: The low temperature is critical to ensure the stability of the resulting diazonium salt. Heteroaromatic diazonium salts, in particular, can be highly energetic and prone to decomposition at higher temperatures. The strong acid serves both to generate the necessary electrophile (the nitrosonium ion, NO⁺) from sodium nitrite and to stabilize the resulting diazonium salt.

Diazotization cluster_reactants Reactants cluster_process Process cluster_product Intermediate A 2-Amino-5-nitrothiazole P1 Diazotization (0-5°C) A->P1 B NaNO₂ + HCl B->P1 C 5-Nitrothiazole-2-diazonium Chloride P1->C Sandmeyer_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products A 5-Nitrothiazole-2-diazonium Chloride P1 Radical-Nucleophilic Aromatic Substitution A->P1 B Copper(I) Chloride (CuCl) B->P1 Catalyst C This compound P1->C D Nitrogen Gas (N₂) P1->D

References

The Multifaceted Therapeutic Potential of 2-Chloro-5-nitrothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The introduction of a nitro group and a chloro substituent, specifically in the 2-chloro-5-nitrothiazole configuration, bestows upon this scaffold a unique electronic and steric profile, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, elucidating the underlying mechanisms and showcasing the experimental evidence that underscores their therapeutic promise.

The core 2-amino-5-nitrothiazole structure is a vital intermediate in the synthesis of various pharmaceuticals, including antiprotozoal and antimicrobial drugs.[3] Its reactive nature allows for the construction of complex molecular architectures, highlighting the foundational importance of the nitrothiazole moiety in drug discovery.[3] This guide will build upon this foundation, focusing on derivatives that feature the this compound core and its bioisosteres, providing a comprehensive overview of their pharmacological landscape.

Antimicrobial Activities: A Broad Spectrum of Efficacy

Derivatives of this compound have demonstrated significant promise as potent antimicrobial agents, exhibiting activity against a wide range of pathogens, including bacteria, fungi, and parasites. The presence of the nitro group is often crucial for their antimicrobial action, which can involve bactericidal mechanisms.[4]

Antibacterial Activity

Nitrothiazole derivatives have shown pronounced antibacterial activities, with efficacy comparable to established antibiotics like ampicillin and tetracycline against certain aerobic bacteria.[4] Their mode of action is often bactericidal.[4] Notably, they exhibit exceptional activity against anaerobic bacteria, with minimum inhibitory concentrations (MICs) far exceeding those of common antibiotics.[4]

A key target for some nitrothiazole derivatives is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for the anaerobic metabolism of certain bacteria and parasites but is absent in mammals.[5] This selective targeting provides a therapeutic window for treating infections caused by PFOR-utilizing microorganisms.[5]

Table 1: Antibacterial Activity of Selected Nitrothiazole Derivatives

CompoundTarget OrganismMIC (µM)Reference
Compound 9 Mycobacterium tuberculosis<0.244[6]
Compound 10 Mycobacterium tuberculosis<0.244[6]
Halicin E. coli2[7]
2-amino-5-nitrothiazole analogues (9a-e) Helicobacter pylori, Campylobacter jejuni0.4 - 2.6[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for assessing the in vitro antibacterial activity of this compound derivatives.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (temperature, time, and atmosphere).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitubercular Activity

The unique ability of Mycobacterium tuberculosis to thrive in diverse oxygen environments makes nitrothiazole derivatives particularly interesting as potential anti-tubercular agents.[6] Several studies have reported potent activity of these compounds against M. tuberculosis, with some derivatives exhibiting MIC90 values in the sub-micromolar range.[6][8] Importantly, some of these potent compounds have shown no cytotoxicity against normal human cell lines, suggesting a favorable safety profile.[6][8]

Antifungal and Antiparasitic Activities

The therapeutic scope of nitrothiazole derivatives extends to fungal and parasitic infections. For instance, certain thiazolyl hydrazone derivatives containing a nitro group have demonstrated anticandidal activity.[9] Furthermore, 5-nitro-2-aminothiazole-based compounds have shown moderate to potent activity against various trypanosomatid parasites, including those responsible for Chagas disease and Human African Trypanosomiasis (HAT).[10] The mechanism of action against these parasites is not always dependent on the type I nitroreductase (NTR) enzyme, suggesting alternative pathways for their trypanocidal effects.[10]

Anticancer Potential: Targeting Proliferative Diseases

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of anticancer agents, with several derivatives showing potent inhibitory activity against a range of human cancer cell lines.[11] The incorporation of the this compound moiety has led to the discovery of compounds with significant cytotoxic effects on tumor cells.[12]

For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones demonstrated potent antimitotic activity, with some compounds exhibiting GI50 values in the sub-micromolar to micromolar range against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[12] Structure-activity relationship (SAR) analysis revealed that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is crucial for the anticancer effects.[12]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
2f NCI-60 Panel (Average)2.8032.380.8[12]
2h NCI-60 Panel (Average)1.5713.365.0[12]
2h MOLT-4, SR, SW-620, SF-539, SK-MEL-5< 0.01 - 0.02--[12]
11 MCF-7 (Breast Cancer)125 µg/mL--[9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Some 2-amino, 5-nitrothiazole derivatives have also shown inhibitory effects on cancer cell migration, suggesting their potential in targeting metastatic breast cancer.[13]

Enzyme Inhibition: A Key to Therapeutic Intervention

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

c-Jun N-Terminal Kinase (JNK) Inhibition

A novel series of 2-thioether-benzothiazoles, synthesized through the nucleophilic substitution of 2-bromo-5-nitrothiazole, have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK).[14][15] JNKs are a family of serine/threonine protein kinases involved in cellular responses to stress and are implicated in various diseases, including type-2 diabetes, cancer, and inflammation.[15] The inhibition of the JNK signaling pathway represents a promising therapeutic strategy.

JNK_Inhibition_Workflow cluster_synthesis Synthesis of JNK Inhibitors cluster_inhibition Mechanism of JNK Inhibition 2_bromo_5_nitrothiazole 2-Bromo-5-nitrothiazole Thiol_of_benzothiazole Thiol of Benzothiazole Nucleophilic_Substitution Nucleophilic Substitution 2_thioether_benzothiazole 2-Thioether-benzothiazole Derivative JNK_Inhibitor 2-Thioether-benzothiazole (JNK Inhibitor) 2_thioether_benzothiazole->JNK_Inhibitor JNK c-Jun N-terminal Kinase (JNK) Apoptosis_Inflammation Apoptosis & Inflammation

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Derivatives of 2-amino-5-nitrothiazole have also been explored as inhibitors of monoamine oxidase (MAO) and cholinesterases (AChE and BuChE), enzymes that are key targets in the treatment of neurodegenerative diseases.[16] Certain semicarbazone derivatives have emerged as potent and selective inhibitors of MAO-B, AChE, and BuChE, suggesting their potential as multi-target agents for neurodegenerative disorders.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

  • The Nitro Group: The nitro group at the 5-position of the thiazole ring is often a critical determinant of antibacterial activity.[4]

  • Substituents at the 2-position: Modifications at the 2-position, such as the introduction of amino, thioether, or hydrazone linkages, have yielded compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[9][14][15]

  • Aryl Substituents: The nature of aryl substituents attached to the core scaffold can significantly influence potency and selectivity. For instance, in a series of anticancer 4-thiazolidinones, derivatives with carboxylic acid residues and p-hydroxyphenyl substituents proved to be the most effective.[12]

SAR_Logic cluster_mods Structural Modifications cluster_activities Resulting Biological Activities Core This compound Core R1 Substituent at C2 (e.g., -NH2, -SR, =N-NH-R') Core->R1 R2 Substituent at C4 (e.g., -H, -Cl) Core->R2 R3 Appended Moieties (e.g., Aryl, Heterocycle) Core->R3 Antibacterial Antibacterial R1->Antibacterial Anticancer Anticancer R1->Anticancer Enzyme_Inhibition Enzyme Inhibition R1->Enzyme_Inhibition R2->Antibacterial R3->Anticancer R3->Enzyme_Inhibition

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. From potent antibacterial and anticancer agents to specific enzyme inhibitors, these compounds hold significant promise for the development of novel therapeutics. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of next-generation drug candidates.

Future research should focus on optimizing the lead compounds identified in various studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for understanding their therapeutic potential and for identifying potential off-target effects. The versatility of the this compound core ensures that it will remain an area of active investigation for drug discovery professionals for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-nitrothiazole from 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents, including antiparasitic and antibacterial drugs.[1][2] Its synthesis is a critical step in the development of new pharmaceuticals. While several synthetic routes exist, this document details the synthesis of 2-amino-5-nitrothiazole via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2-chloro-5-nitrothiazole. This method offers a potentially high-yielding and scalable alternative to traditional routes that may involve hazardous nitration steps.[3]

This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and essential safety considerations for the successful and safe execution of this synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to 2-amino-5-nitrothiazole is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the ammonia molecule acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the thiazole ring.

The thiazole ring itself is electron-deficient, and this electrophilicity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This activation is crucial for the reaction to proceed, as aromatic rings are typically unreactive towards nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.

Caption: SNAr Reaction Mechanism

Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated heterocyclic systems. Researchers should adapt this protocol as needed based on their specific laboratory conditions and scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
This compound164.565.00 g0.0304>98%
Ammonia in Ethanol17.03 (NH₃)50 mL (7N solution)~0.357N
Deionized Water18.02As needed--
Ethanol46.07As needed-Reagent Grade
Equipment
  • 100 mL pressure vessel with a magnetic stir bar

  • Heating mantle with temperature controller and thermocouple

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

Procedure

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Isolation cluster_Purification Purification and Analysis A Charge pressure vessel with this compound and a stir bar. B Add 7N ammoniacal ethanol solution. A->B C Seal the pressure vessel securely. B->C D Place the vessel in a heating mantle and stir. C->D E Heat to 80-90 °C for 4-6 hours. D->E F Monitor the reaction by TLC (optional). E->F G Cool the reaction mixture to room temperature, then in an ice bath. F->G H Carefully vent and open the pressure vessel. G->H I Collect the precipitate by vacuum filtration. H->I J Wash the solid with cold ethanol and then deionized water. I->J K Dry the product under vacuum. J->K L Recrystallize from ethanol if necessary. K->L M Characterize the product (m.p., NMR, etc.). L->M

Caption: Experimental Workflow

  • Reaction Setup:

    • To a 100 mL pressure vessel equipped with a magnetic stir bar, add this compound (5.00 g, 0.0304 mol).

    • In a fume hood, carefully add the 7N solution of ammonia in ethanol (50 mL).

    • Seal the pressure vessel according to the manufacturer's instructions. Ensure all seals are secure.

  • Reaction:

    • Place the sealed vessel in a heating mantle.

    • Begin stirring and slowly heat the mixture to an internal temperature of 80-90 °C.

    • Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a sampling port is available and appropriate safety precautions are taken.

  • Work-up and Isolation:

    • After the reaction is complete, turn off the heat and allow the vessel to cool to room temperature.

    • Further cool the vessel in an ice-water bath for at least one hour to ensure complete precipitation of the product.

    • CAUTION: The vessel is still under pressure. Following the manufacturer's instructions, carefully and slowly vent the excess pressure in a well-ventilated fume hood.

    • Open the vessel and collect the yellow precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting material.

    • Wash the filter cake with deionized water (3 x 20 mL) to remove any ammonium chloride formed as a byproduct.

  • Purification and Characterization:

    • Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.

    • For higher purity, the crude product can be recrystallized from ethanol.[4]

    • Characterize the final product by determining its melting point (literature: 202-204 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[5]

Safety Considerations

This synthesis involves potentially hazardous materials and conditions. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of this compound and the ammoniacal ethanol solution, as well as the venting of the pressure vessel, must be performed in a well-ventilated fume hood.

  • Pressure Vessel: Use a pressure vessel that is in good condition and rated for the temperatures and pressures that will be generated during the reaction. Always follow the manufacturer's operating instructions. Never heat a sealed vessel that is not designed for pressure.

  • Ammonia: Ammonia is a corrosive and toxic gas. The use of a pre-prepared solution in ethanol minimizes the handling of gaseous ammonia. Avoid inhalation of vapors.

  • This compound: This compound is expected to be toxic and an irritant. Avoid skin and eye contact, and inhalation of dust.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the temperature (do not exceed the pressure rating of the vessel).
Product loss during work-upEnsure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing.
Product Contamination Incomplete removal of starting materialWash the crude product thoroughly with cold ethanol.
Presence of ammonium chlorideEnsure thorough washing with deionized water.
Dark-colored Product Decomposition at high temperaturesEnsure the reaction temperature does not significantly exceed the recommended range.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-nitrothiazole

The 5-nitrothiazole scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, including the broad-spectrum antiparasitic drug Nitazoxanide.[1][2] Its biological activity is intimately linked to the nitro group, which can be reduced within target organisms to generate reactive intermediates. The functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

This compound serves as a highly valuable and versatile electrophilic starting material for accessing a diverse library of 2-substituted-5-nitrothiazole derivatives.[3] The presence of the potent electron-withdrawing nitro group at the 5-position, coupled with the inherent electron deficiency of the thiazole ring, strongly activates the C2-position towards nucleophilic attack. This activation facilitates a classical Nucleophilic Aromatic Substitution (SNAr) reaction, allowing for the efficient displacement of the chloro leaving group by a wide array of nucleophiles under relatively mild conditions.

This guide provides a detailed exploration of the SNAr mechanism as it applies to this compound and presents robust, field-proven protocols for its reaction with common classes of nucleophiles, including amines, thiols, and alkoxides.

The SNAr Mechanism: An Addition-Elimination Pathway

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to react with nucleophiles.[4][5] The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[6][7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position of the thiazole ring. This carbon bears the chlorine leaving group. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][8] The strong electron-withdrawing nitro group at the para-like position (C5) is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance.[6][8]

Step 2: Elimination and Restoration of Aromaticity In the second, typically faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex.[9] This restores the aromaticity of the thiazole ring and yields the final substituted product. The rate-determining step is usually the initial nucleophilic attack and the formation of the stabilized intermediate.[4][9]

Caption: The Addition-Elimination (SNAr) pathway for this compound.

Key Experimental Parameters and Considerations

Successful SNAr reactions hinge on the careful selection of several key parameters:

  • Nucleophile: The reactivity of the nucleophile is critical. Generally, softer, more polarizable nucleophiles react more efficiently. Common nucleophiles include primary and secondary amines, thiols, and alkoxides/phenoxides.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are preferred. These solvents are effective at solvating the Meisenheimer complex and do not interfere with the nucleophile through hydrogen bonding.

  • Base: A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, or the ammonium salt formed from amine addition), thereby increasing its nucleophilicity and driving the reaction to completion. Non-nucleophilic organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used.

  • Temperature: While the activated substrate allows for reactions at or slightly above room temperature, moderate heating (50-80 °C) can significantly accelerate the reaction rate, particularly for less reactive nucleophiles.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and many amine/thiol reagents are irritants and potentially toxic.

Protocol A: Synthesis of 2-Amino-5-nitrothiazoles via Amination

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.

  • Materials:

    • This compound

    • Amine (primary or secondary, 1.1 - 1.5 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

    • Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/stir plate.

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in a minimal amount of DMF or ACN (approx. 0.2-0.5 M concentration).

    • Add the amine (1.1 eq) to the solution, followed by the base (e.g., TEA, 1.5 eq).

    • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

    • Scientist's Note: The base neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. An excess ensures the reaction goes to completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-5-nitrothiazole derivative.

Protocol B: Synthesis of 2-Thioether-5-nitrothiazoles via Thiolation

This protocol outlines the reaction with thiol nucleophiles. Thiols are highly nucleophilic and react readily.[10]

  • Materials:

    • This compound

    • Thiol (aliphatic or aromatic, 1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

    • Dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Method with K₂CO₃ (milder conditions): a. In a round-bottom flask, combine this compound (1.0 eq), the thiol (1.1 eq), and potassium carbonate (1.2 eq) in DMF. b. Stir the mixture at room temperature for 1-4 hours. Monitor by TLC.

    • Method with NaH (for less reactive thiols): a. Caution: NaH reacts violently with water. Handle under an inert atmosphere (N₂ or Ar). b. To a flame-dried flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF. c. Cool the solution in an ice bath (0 °C) and carefully add NaH (1.2 eq) portion-wise. Stir for 20-30 minutes until gas evolution ceases, indicating the formation of the sodium thiolate. d. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the thiolate solution at 0 °C. e. Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours).

    • Scientist's Note: Pre-forming the thiolate with a strong base like NaH dramatically increases the nucleophilicity of the sulfur, leading to faster and cleaner reactions. K₂CO₃ is a safer, milder alternative suitable for many reactive thiols.

  • Work-up and Purification:

    • Quench the reaction by carefully pouring it into ice-cold water.

    • If NaH was used, perform the quench slowly behind a blast shield.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired 2-thioether-5-nitrothiazole.

Data Summary and Troubleshooting

The following table provides representative conditions for various nucleophiles. Yields are highly substrate-dependent.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Amines PiperidineTEAACN604
AnilineK₂CO₃DMF8012
BenzylamineDIPEAACN506
Thiols ThiophenolK₂CO₃DMFRT2
EthanethiolNaHTHF0 to RT1.5
Alkoxides Sodium Methoxide(none)MethanolRT1
PhenolK₂CO₃DMF708

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophile.Increase reaction temperature. Use a stronger base (e.g., NaH for thiols/alcohols). Switch to a more polar solvent like DMSO.
Deactivated nucleophile (e.g., amine protonation).Ensure at least a stoichiometric amount of base is present to neutralize generated acid.
Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.
Competing reaction with solvent (e.g., hydrolysis).Ensure use of anhydrous solvents, especially with highly reactive intermediates.
Dimerization or polymerization.Use the nucleophile in slight excess. Consider slower addition of the electrophile.
Difficult Purification Product and starting material have similar polarity.Push the reaction to full conversion. If necessary, use a different solvent system for chromatography or consider recrystallization.

Conclusion

The SNAr reaction of this compound is a powerful and reliable method for synthesizing a wide range of 2-substituted-5-nitrothiazole derivatives. The strong activation provided by the nitro group allows for high efficiency under accessible laboratory conditions. By carefully controlling the choice of nucleophile, base, solvent, and temperature, researchers can readily access diverse chemical matter crucial for applications in drug discovery, agrochemicals, and materials science.

References

Experimental protocol for Suzuki-Miyaura coupling with 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Suzuki-Miyaura Coupling with 2-Chloro-5-nitrothiazole

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling using this compound as the electrophilic partner. Thiazole moieties are prevalent in medicinally important compounds, and the 5-nitro-substitution offers a handle for further functionalization. However, the electron-deficient nature of this heteroaryl chloride presents unique challenges. This document outlines the mechanistic rationale, a detailed experimental protocol, and key considerations for successfully coupling this substrate with various boronic acids.

Mechanistic Rationale & Key Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[2] The cycle is generally understood to comprise three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step.[2] The strong electron-withdrawing effect of the nitro group makes the thiazole ring electron-deficient, which generally facilitates this oxidative addition step compared to electron-rich aryl chlorides.[2][3][4]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[5][6] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Challenges with this compound:

  • Catalyst Selection: While the electron-deficient nature of the substrate is beneficial for oxidative addition, aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[2] Therefore, a highly active catalyst system, typically employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), is required to achieve good yields.[2][7][8]

  • Potential for Side Reactions: The nitro group can be reduced under certain catalytic conditions. Additionally, the thiazole ring contains sulfur and nitrogen atoms that can potentially coordinate to and poison the palladium catalyst.[9] Careful selection of ligands that stabilize the catalyst is crucial.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition + Ar-Cl trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation + Ar'-B(OH)₂ + Base trans_complex->pd0 Reductive Elimination - Ar-Ar' product Coupled Product (Ar-Ar') trans_complex->product aryl_halide This compound (Ar-Cl) aryl_halide->oa_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->trans_complex Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup degas Degassing (Argon Purge, 15 min) setup->degas catalyst Add Catalyst & Ligand degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup dry Dry Organic Layer (Na₂SO₄) workup->dry purify Purification (Silica Gel Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

References

2-Chloro-5-nitrothiazole as a precursor for medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Chloro-5-nitrothiazole as a Versatile Precursor for the Synthesis of Medicinal Chemistry Scaffolds

Abstract: The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals. This guide focuses on this compound, a highly versatile and reactive building block for drug discovery. The strategic placement of an electron-withdrawing nitro group at the C5 position significantly activates the C2-chloro atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself serves as a synthetic handle for further functionalization via reduction. This document provides a detailed exploration of the core synthetic strategies, step-by-step experimental protocols, and mechanistic insights for leveraging this compound to construct diverse molecular scaffolds for medicinal chemistry programs.

Introduction: The Strategic Value of this compound

The 2-aminothiazole motif is a key structural component in numerous kinase inhibitors, including the blockbuster drug Dasatinib, underscoring the therapeutic relevance of this heterocyclic system.[1][2] this compound emerges as an exceptionally valuable precursor for accessing a wide array of thiazole-based derivatives. Its utility is rooted in two key structural features:

  • Electrophilic C2 Position: The chlorine atom at the C2 position acts as an excellent leaving group. Its reactivity is dramatically enhanced by the strong electron-withdrawing effect of the nitro group at the C5 position, making the thiazole ring highly susceptible to nucleophilic attack.[3]

  • Reducible C5-Nitro Group: The nitro group is not merely an activating group; it is a latent amino group. Its reduction to a primary amine introduces a new vector for molecular diversification, enabling subsequent reactions such as amide bond formation, sulfonylation, or reductive amination.

This dual reactivity allows for a modular and powerful approach to scaffold synthesis, enabling researchers to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_0 This compound cluster_1 Key Reactive Sites mol C2 C2-Chloro (Leaving Group for SNAr) mol->C2 Activated by NO₂ C5 C5-Nitro (Reducible Handle) mol->C5 Synthetic Handle

Caption: Core reactivity of this compound.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction for derivatizing this compound is the nucleophilic aromatic substitution (SNAr). This reaction proceeds through a stepwise addition-elimination mechanism, which is highly favored in this system.

Mechanistic Rationale: The reaction is initiated by the attack of a nucleophile at the C2 carbon, breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility. The negative charge developed in the ring is effectively delocalized by the potent electron-withdrawing nitro group at the C5 position.[3] Subsequent expulsion of the chloride leaving group restores the aromaticity of the thiazole ring, yielding the substituted product. This mechanism is distinct from SN2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems.[3]

G start This compound + Nucleophile (Nu⁻) step1 Nucleophilic Attack at C2 start->step1 intermediate Meisenheimer Complex (Stabilized by NO₂) step1->intermediate Formation of stabilized intermediate step2 Elimination of Cl⁻ intermediate->step2 end 2-Nu-5-nitrothiazole Product step2->end Aromaticity restored

Caption: Workflow of the SNAr mechanism.

SNAr reactions on this compound are versatile and accommodate a broad range of sulfur, nitrogen, and oxygen nucleophiles, making it a powerful tool for scaffold hopping and bioisosteric replacement strategies.[4][5]

Protocol 1: General Procedure for SNAr with Thiol Nucleophiles

This protocol is adapted from the synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, a class of compounds identified as potent c-Jun N-terminal kinase (JNK) inhibitors.[6][7]

Objective: To synthesize 2-thioether-5-nitrothiazole derivatives.

Reagents & Materials Purpose
This compoundStarting Material
Substituted Thiol (e.g., 2-mercaptobenzothiazole)Nucleophile
Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)Base
Methanol (MeOH) or Dimethylformamide (DMF)Solvent
Dichloromethane (DCM), Ethyl Acetate (EtOAc)Extraction Solvents
Brine, WaterWashing Agents
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent
Silica GelChromatography Stationary Phase

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired thiol (1.0 eq) in methanol at room temperature, add sodium methoxide (1.1 eq). Stir the mixture for 10-15 minutes to ensure complete formation of the thiolate anion.

  • Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: a. Quench the reaction by adding water. b. If a precipitate forms, collect it by filtration, wash with water and a cold non-polar solvent (e.g., ether or hexanes), and dry under vacuum. c. If no precipitate forms, concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-thioether-5-nitrothiazole.

Core Synthetic Strategy II: Nitro Group Reduction

The transformation of the C5-nitro group into a C5-amino group unlocks a second dimension of chemical diversity. This reduction is a robust and high-yielding reaction that provides a key amine intermediate, which is a versatile precursor for a variety of subsequent coupling reactions.

Rationale for Method Selection: Several methods can achieve this reduction.

  • Tin(II) Chloride (SnCl₂): A classic and highly reliable method that is tolerant of many functional groups and generally provides clean conversions and high yields.

  • Iron powder in acidic media (Fe/HCl or Fe/NH₄Cl): An inexpensive and effective method, particularly for larger-scale syntheses.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method where the only byproduct is water, but it may be incompatible with other reducible functional groups (e.g., alkynes, some heterocycles).

The choice of reagent depends on the substrate's functional group tolerance and the desired scale of the reaction.

Protocol 2: General Procedure for Reduction of 5-Nitrothiazoles using SnCl₂

Objective: To synthesize 5-aminothiazole derivatives from their nitro precursors.

Reagents & Materials Purpose
2-Substituted-5-nitrothiazoleStarting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing Agent
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionBase for neutralization
Celite®Filter Aid

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2-substituted-5-nitrothiazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Addition of Reducing Agent: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts. c. Filter the resulting suspension through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate or DCM. d. Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 5-aminothiazole is often pure enough for the next step. If necessary, it can be purified by flash column chromatography.

Integrated Workflow: From Precursor to Diversified Scaffolds

The true synthetic power of this compound is realized when the SNAr and nitro reduction reactions are used in tandem. This two-step sequence provides a rapid entry into 2,5-disubstituted thiazole scaffolds, which are primed for further elaboration into compound libraries.

Caption: A powerful tandem workflow for scaffold diversification.

This integrated approach allows medicinal chemists to systematically explore the chemical space around the thiazole core. For instance, after generating the 5-amino-2-thioether scaffold, the amine can be acylated with a library of carboxylic acids to probe the SAR of that vector, leading to compounds with potential applications as antimycobacterial or antiplasmodial agents.[8]

Applications in Medicinal Chemistry: A Case Study

Targeting Kinase Activity with Thioether-Thiazoles:

Protein kinases are a major class of drug targets, and thiazole-containing molecules have proven to be effective inhibitors.[9] Research into JNK inhibitors has shown that compounds featuring a 2-(benzothiazol-2-ylthio)-5-nitrothiazole core are potent and selective.[6][7]

  • Synthesis: These inhibitors were synthesized using the SNAr protocol described above, reacting this compound (or the bromo-analogue) with various substituted 2-mercaptobenzothiazoles.[6]

  • SAR Insights: The study revealed that the 5-nitrothiazole moiety was crucial for activity. The thioether linkage provides an optimal geometry for binding within the kinase active site. This work exemplifies how this compound can be directly used to build the core of a targeted inhibitor series.

Conclusion

This compound is a high-value, commercially available precursor that serves as a powerful entry point for the synthesis of diverse, medicinally relevant scaffolds. Its predictable and robust reactivity in SNAr reactions, combined with the synthetic potential of the C5-nitro group, enables a modular and efficient approach to library synthesis. The protocols and strategies outlined in this guide provide researchers with a reliable framework to accelerate their drug discovery programs by leveraging the unique chemical properties of this versatile building block.

References

Application of 2-Chloro-5-nitrothiazole in the Synthesis of Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrothiazole Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and broad-spectrum therapeutic agents. Among these, the 5-nitrothiazole moiety has emerged as a critical pharmacophore, integral to the activity of several established and experimental antimicrobial drugs. Its potent bactericidal action, particularly against anaerobic bacteria and mycobacteria, is a key attribute. The versatility of the 2-chloro-5-nitrothiazole building block lies in the strategic placement of its functional groups: the nitro group, which is essential for the antimicrobial mechanism, and the chloro group at the 2-position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's therapeutic index. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel antimicrobial agents, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: From this compound to Bioactive Molecules

The primary synthetic utility of this compound in this context is its conversion into the more versatile intermediate, 2-amino-5-nitrothiazole. The amino group can then be further functionalized to generate a diverse library of compounds.

Protocol 1: Synthesis of the Key Intermediate: 2-Amino-5-nitrothiazole

This protocol details the nucleophilic aromatic substitution of the 2-chloro group with ammonia to yield 2-amino-5-nitrothiazole. This intermediate is a cornerstone for the subsequent synthesis of a wide array of derivatives.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • To this suspension, add an excess of aqueous ammonia (e.g., 10-15 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Collect the yellow solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield 2-amino-5-nitrothiazole.

Causality Behind Experimental Choices:

  • Excess Ammonia: Using a large excess of aqueous ammonia ensures that the reaction goes to completion by favoring the forward reaction and minimizing potential side reactions.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it solubilizes the reactants to a sufficient extent at reflux temperature and is relatively easy to remove.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a practical rate.

Designing Potent Antimicrobial Agents: Synthetic Diversification

With 2-amino-5-nitrothiazole in hand, a multitude of derivatives can be synthesized. A common and effective strategy is the formation of amide or semicarbazone linkages, which have been shown to yield compounds with significant antimicrobial activity.

Protocol 2: Synthesis of N-(5-nitrothiazol-2-yl)amides

This protocol describes the acylation of 2-amino-5-nitrothiazole with various acyl chlorides to produce a library of amide derivatives.

Materials:

  • 2-Amino-5-nitrothiazole

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-5-nitrothiazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Expert Insights: The choice of the acyl chloride is critical in determining the lipophilicity and steric properties of the final compound, which in turn influences its antimicrobial spectrum and potency. For instance, incorporating aromatic or heterocyclic moieties can lead to enhanced activity against specific pathogens.

Illustrative Synthetic Workflow

The following diagram outlines the general synthetic pathway from the starting material to a diversified library of potential antimicrobial agents.

SynthesisWorkflow Start This compound Intermediate 2-Amino-5-nitrothiazole Start->Intermediate Nucleophilic Substitution (e.g., with NH3) Thioethers Thioether Derivatives Start->Thioethers Nucleophilic Substitution (RSH) Amides Amide Derivatives Intermediate->Amides Acylation (RCOCl) Semicarbazones Semicarbazone Derivatives Intermediate->Semicarbazones Reaction with Isocyanates/Hydrazides FinalProducts Diverse Antimicrobial Candidates Amides->FinalProducts Semicarbazones->FinalProducts Thioethers->FinalProducts

Caption: Synthetic pathways from this compound.

Mechanism of Antimicrobial Action: A Tale of Reductive Activation

The antimicrobial activity of 5-nitrothiazole derivatives is contingent upon the reductive activation of the nitro group within the microbial cell. This process is particularly efficient in anaerobic and microaerophilic environments, which explains the potent activity of these compounds against such organisms.

The mechanism can be summarized in the following steps:

  • Cellular Uptake: The nitrothiazole derivative enters the microbial cell.

  • Reductive Activation: Intracellular nitroreductases, which are flavoenzymes, reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group.[1] This reduction can proceed via a one-electron or two-electron pathway.[2]

  • Generation of Cytotoxic Species: The reduction process generates highly reactive nitrogen species (RNS), such as nitric oxide (NO) and other radicals.[3]

  • Cellular Damage: These reactive species are non-specific in their targets and can cause widespread cellular damage, including:

    • DNA Damage: The reactive intermediates can directly damage DNA, leading to strand breaks and mutations.[4][5]

    • Protein Dysfunction: RNS can react with critical amino acid residues in enzymes and other proteins, leading to their inactivation.

    • Membrane Damage: Peroxidation of membrane lipids can occur, compromising the integrity of the cell membrane.

This multi-targeted mechanism of action is advantageous as it reduces the likelihood of the development of microbial resistance.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent antimicrobial activity:

  • The Nitro Group is Essential: The 5-nitro group is paramount for activity, as it is the pro-drug moiety that is reductively activated.[4]

  • Substitution at the 2-Position: The nature of the substituent at the 2-position significantly modulates the compound's activity.

    • Amide and semicarbazone linkages have proven to be effective.

    • The lipophilicity of the substituent can influence cell penetration and target engagement.

  • Positional Isomers: The position of the nitro group is critical. 5-nitro substitution generally confers the highest activity.

Antimicrobial Efficacy: Representative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitrothiazole derivatives against various microbial strains, illustrating the potential of this compound class.

Compound IDR Group at 2-positionM. tuberculosis H37Rv MIC (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Compound A -(C=O)NH-phenyl> 12864> 128[2]
Compound B -(C=S)NH-allyl3.13128> 128[2]
Compound C -NH-(C=S)NH-benzyl0.783264[2]
Nitazoxanide -(C=O)-salicylic acid12.5816[6]

Note: The data presented is a compilation from various sources and is intended for illustrative purposes. Direct comparison between studies may not be appropriate due to variations in experimental conditions.

Protocols for Biological Evaluation

To ensure the trustworthiness of the synthesized compounds, rigorous biological evaluation is essential. The following are standard protocols for determining antimicrobial activity and cytotoxicity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Synthesized compounds (stock solutions in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing the serially diluted compound) with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the toxicity of new antimicrobial candidates against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a new generation of antimicrobial agents. Its reactivity allows for the creation of diverse chemical libraries, and the inherent properties of the 5-nitrothiazole scaffold provide a strong foundation for potent bactericidal activity. The multi-targeted mechanism of action, stemming from the reductive activation of the nitro group, is a significant advantage in the fight against antimicrobial resistance. Future research in this area should focus on the synthesis of novel derivatives with improved pharmacokinetic properties and a broader spectrum of activity, including against fungal pathogens and resistant bacterial strains. The protocols and insights provided in this guide serve as a robust starting point for researchers dedicated to the discovery and development of new and effective antimicrobial therapies.

References

Application Note & Protocols: A Step-by-Step Guide for the Synthesis of Nitazoxanide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitazoxanide (NTZ), a broad-spectrum antiparasitic and antiviral agent, serves as a critical scaffold in medicinal chemistry for the development of new therapeutic agents.[1][2][3] Its mechanism, primarily involving the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme essential for anaerobic metabolism, offers a unique target for drug design.[1][2][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of nitazoxanide and its analogues, intended for researchers, scientists, and drug development professionals. We delve into the causal chemistry behind experimental choices, from the synthesis of key intermediates to the final coupling reactions and characterization. This document is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Nitazoxanide Analogue Synthesis

Nitazoxanide, chemically known as 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[2][5] The therapeutic versatility of NTZ has prompted extensive research into its chemical scaffold.[3][6] The synthesis of analogues is driven by several key objectives in drug discovery:

  • Enhanced Potency and Spectrum: Modifications to the core structure can improve binding affinity to target enzymes or broaden the activity profile against various pathogens, including resistant strains.[1][4][7]

  • Improved Pharmacokinetics: Altering physicochemical properties through structural changes can optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the NTZ scaffold allows researchers to probe the molecular interactions essential for its biological activity, guiding rational drug design.[1][7]

  • Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved efficacy or reduced toxicity.[8][9][10][11]

This guide will focus on the most common synthetic pathway, which involves the coupling of a substituted aromatic or heterocyclic moiety with the core amine, 2-amino-5-nitrothiazole.

Core Synthetic Workflow: A Two-Part Strategy

The synthesis of most nitazoxanide analogues can be logically divided into two primary stages: the preparation of the key amine intermediate and its subsequent acylation with a desired carboxylic acid derivative.

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Amine Core Synthesis cluster_1 Part B: Acid Moiety Preparation cluster_2 Part C: Coupling & Final Product A1 N,N-dialkyl-2-nitroetheneamine A2 Halogenation (Br2 or Cl2) A1->A2 A3 Reaction with Thiourea A2->A3 A4 Hydrolysis A3->A4 A5 2-amino-5-nitrothiazole (Core Intermediate) A4->A5 C1 Amide Coupling Reaction A5->C1 B1 Substituted Benzoic Acid (or Heterocyclic Carboxylic Acid) B2 Chlorination (e.g., SOCl2) or Activation (e.g., EDC, CDI) B1->B2 B3 Activated Acid Moiety (Acyl Chloride or Active Ester) B2->B3 B3->C1 C2 Purification (Recrystallization/Chromatography) C1->C2 C3 Nitazoxanide Analogue C2->C3

Caption: General workflow for the synthesis of Nitazoxanide analogues.

Part A: Synthesis of the Core Intermediate: 2-amino-5-nitrothiazole

The synthesis of 2-amino-5-nitrothiazole is the foundational step. While older methods involved the direct nitration of 2-aminothiazole, these procedures are notoriously hazardous due to the risk of explosion, particularly at a large scale.[12][13] A safer and more controlled modern process is highly recommended.[12][14][15]

Protocol 1: Safer Synthesis of 2-amino-5-nitrothiazole

This protocol is adapted from methodologies that avoid harsh nitrating mixtures.[12][14]

  • Step 1: Halogenation of N,N-dimethyl-2-nitroetheneamine.

    • Dissolve N,N-dimethyl-2-nitroetheneamine (1.0 equiv.) in glacial acetic acid in a three-neck flask equipped with a stirrer and a dropping funnel.

    • Cool the mixture to approximately 15-20°C in an ice bath.

    • Slowly add bromine (1.1 equiv.) dropwise, ensuring the temperature does not exceed 25°C. An orange solid may form during this process.

    • Causality: This step creates a di-halogenated intermediate that is reactive towards nucleophilic attack by thiourea in the subsequent step. Controlling the temperature is crucial to prevent side reactions.

  • Step 2: Cyclization with Thiourea.

    • After stirring the slurry for 10-15 minutes post-bromination, add solid thiourea (1.0 equiv.) in one portion.

    • An exotherm will be observed. Allow the reaction to stir at room temperature for 1-2 hours. A yellow solid, the hydrobromide salt of the cyclized product, will form.

    • Causality: Thiourea acts as a binucleophile, attacking the halogenated intermediate to form the thiazole ring structure.

  • Step 3: Hydrolysis and Neutralization.

    • Dilute the reaction mixture with water.

    • To neutralize the mixture and precipitate the free amine product, simultaneously add the reaction slurry and an aqueous ammonium hydroxide solution to a separate vessel containing acetic acid, maintaining a pH between 4 and 5.[14]

    • Adjust the final pH to ~7 with ammonium hydroxide to ensure complete precipitation.

    • Causality: The product is initially formed as a salt. Careful neutralization is required to isolate the free base, 2-amino-5-nitrothiazole, as a solid precipitate.

  • Step 4: Isolation.

    • Filter the resulting yellow precipitate, wash thoroughly with water, and dry under vacuum to yield 2-amino-5-nitrothiazole. Purity can be checked via melting point (~202°C) and NMR.

Part B & C: Acylation Strategies for Analogue Synthesis

Once the 2-amino-5-nitrothiazole core is obtained, the final step is the formation of an amide bond. This is typically achieved by reacting the amine with an activated carboxylic acid. The choice of the acid moiety defines the final analogue. Two primary methods are prevalent: the acyl chloride method and the direct coupling method.

Method 1: Acyl Chloride Coupling

This is a robust and widely used method, especially for large-scale synthesis.[16][17]

Protocol 2: General Synthesis of an NTZ Analogue via Acyl Chloride

  • Step 1: Preparation of the Acyl Chloride.

    • In a fume hood, add the desired substituted benzoic or heterocyclic carboxylic acid (1.0 equiv.) to a flask.

    • Add thionyl chloride (SOCl₂) (typically 2-5 equiv.) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2][18]

    • Heat the mixture gently (e.g., 70°C) for 1-3 hours until gas evolution ceases.[16]

    • Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.[19]

    • Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which readily undergoes nucleophilic attack by the amine.

  • Step 2: Amide Coupling.

    • Dissolve 2-amino-5-nitrothiazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetone, dichloromethane, or THF) containing a non-nucleophilic base like triethylamine (TEA) (1.1-1.5 equiv.).[6][17]

    • Cool the solution in an ice bath.

    • Slowly add a solution of the acyl chloride (1.0-1.2 equiv.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).[6]

    • Causality: The amine group of the nitrothiazole attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

  • Step 3: Work-up and Purification.

    • Pour the reaction mixture into ice water to precipitate the crude product.[17]

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure analogue.[17]

Method 2: Direct Carboxylic Acid Coupling

This method avoids the need to synthesize and handle sensitive acyl chlorides and is particularly useful for small-scale library synthesis. It relies on coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Carbonyldiimidazole (CDI).[1][2]

Protocol 3: General Synthesis of an NTZ Analogue via EDC Coupling

  • Step 1: Activation and Coupling.

    • Dissolve the desired carboxylic acid (1.1 equiv.), 2-amino-5-nitrothiazole (1.0 equiv.), and a coupling agent such as EDC (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM) or DMF.

    • Often, an activator like 4-dimethylaminopyridine (DMAP) or an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) is added to improve yield and reduce side reactions.

    • Stir the mixture at room temperature for 12-24 hours (monitor by TLC).

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, releasing a soluble urea byproduct.

  • Step 2: Work-up and Purification.

    • Dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Analogue Diversity and SAR Insights

The versatility of the synthetic routes allows for extensive modification of the NTZ scaffold. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring are well-tolerated and can significantly modulate biological activity.[1]

Table 1: Examples of Nitazoxanide Analogue Classes and Synthetic Insights

Analogue ClassR-Group Modification on Phenyl RingSynthetic StrategyKey SAR InsightReference
Halogenated Analogues R = p-F, p-Cl, p-CF₃Coupling of 2-amino-5-nitrothiazole with the corresponding substituted benzoyl chloride or benzoic acid (via EDC).Para-substitution with electron-withdrawing groups like F, Cl, and CF₃ often leads to a significant improvement in antimicrobial potency.[1][1]
Alkoxy Analogues R = p-OCH₃, p-OCF₃Coupling of 2-amino-5-nitrothiazole with the corresponding substituted benzoyl chloride or benzoic acid.Both electron-donating (p-OCH₃) and electron-withdrawing (p-OCF₃) groups show comparable activity, suggesting electronic properties of the ring are not the sole driver of potency.[1][1]
Heterocyclic Analogues Phenyl ring replaced by Thiophene, Furan, Pyridine, etc.Coupling of 2-amino-5-nitrothiazole with the corresponding heterocyclic carboxylic acid (or its acyl chloride).Thiophene and furan analogues can be highly potent. Substitution patterns on the heterocyclic ring also modulate activity.[1][1]
Aliphatic Analogues Phenyl ring replaced by aliphatic chains (e.g., cyclohexyl, adamantyl).Coupling of 2-amino-5-nitrothiazole with the corresponding aliphatic carboxylic acid (or its acyl chloride).Aliphatic derivatives can possess increased activity against specific bacteria like H. pylori and C. jejuni compared to NTZ.[1][1]
Triazole-Modified Analogues Introduction of a 1,2,3-triazole ring via "click chemistry".Synthesis of an azide-functionalized salicylic acid precursor, followed by coupling with 2-amino-5-nitrothiazole, and subsequent cycloaddition with an alkyne.Introduction of a 1,2,3-triazole moiety at the 4-position of the phenyl ring can significantly improve antibacterial activity and broaden the spectrum.[2][20][2][20]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized analogues. A multi-technique approach is standard practice.

Diagram: Quality Control & Characterization Workflow

QC_Workflow cluster_analysis Analytical Characterization Crude Crude Synthesized Analogue Purification Purification (Recrystallization or Column Chromatography) Crude->Purification TLC TLC (Purity Check) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) TLC->NMR MS Mass Spectrometry (LC-MS or HRMS) (Molecular Weight Verification) NMR->MS HPLC HPLC (Purity Assessment >95%) MS->HPLC Final Pure Analogue (>95% Purity) HPLC->Final

References

The Strategic Deployment of 2-Chloro-5-nitrothiazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors.[1] Within this chemical space, heterocyclic scaffolds have proven to be particularly fruitful starting points for inhibitor design.[2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with protein targets and its synthetic tractability.[3] This guide focuses on a key building block, 2-chloro-5-nitrothiazole , and its strategic application in the development of potent and selective kinase inhibitors.

This compound is a versatile reagent whose reactivity is dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the thiazole ring itself activates the C2 position, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a straightforward and modular approach to introduce diverse chemical moieties, a cornerstone of modern library synthesis and lead optimization in drug discovery.

This document will provide an in-depth exploration of the use of this compound in kinase inhibitor synthesis, offering both high-level strategic insights and detailed, practical protocols for the research scientist.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The primary synthetic utility of this compound in this context is its propensity to undergo nucleophilic aromatic substitution. The electron-deficient nature of the thiazole ring, further enhanced by the strongly electron-withdrawing nitro group at the 5-position, facilitates the displacement of the chloride at the 2-position by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) with Amines and Thiols

The most common and impactful application of this compound is its reaction with primary or secondary amines and thiols to generate 2-amino-5-nitrothiazole and 2-thio-5-nitrothiazole derivatives, respectively. These reactions are typically performed under basic conditions to deprotonate the incoming nucleophile, increasing its reactivity.

The general mechanism for this transformation is depicted below:

Caption: Generalized SNAr mechanism on this compound.

A notable example of this strategy is the synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which have been identified as novel allosteric inhibitors of c-Jun N-terminal kinase (JNK).[4] In this synthesis, 2-bromo-5-nitrothiazole (a close analog of the chloro-derivative with similar reactivity) is reacted with various benzothiazole-2-thiols in the presence of a base like sodium methoxide.[4]

The Role of the Nitro Group

The nitro group serves a dual purpose in the design and synthesis of these kinase inhibitors.

  • Synthetic Activation: As previously mentioned, its strong electron-withdrawing nature is crucial for activating the C2 position for nucleophilic attack. This makes the synthesis more efficient and often allows for milder reaction conditions compared to thiazoles lacking this group.[5]

  • Pharmacological Contribution: The nitro group can also play a direct role in the biological activity of the final inhibitor. It can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site.[6] Furthermore, its electronic properties can influence the overall polarity and pharmacokinetic properties of the molecule.[6] In some cases, the nitro group is retained in the final drug candidate, while in others it may be reduced to an amino group in a subsequent synthetic step to explore different interactions within the target protein.[7]

Application Notes for the Drug Development Professional

Rationale for Employing this compound
  • Modular Synthesis: The SNAr reaction allows for the rapid generation of a library of analogs by simply varying the nucleophile (amine or thiol). This is highly advantageous in the lead optimization phase of drug discovery.

  • Privileged Scaffold: The resulting 2-aminothiazole and 2-thiothiazole cores are well-established "privileged scaffolds" in kinase inhibitor design, known to interact with the hinge region of many kinases.[3]

  • Tunable Properties: The nitro group offers a point for further chemical modification (e.g., reduction to an amine), providing an additional layer of structural diversity to fine-tune the inhibitor's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR is target-dependent, some general trends have been observed for kinase inhibitors derived from this scaffold:

  • The 2-substituent: The nature of the group introduced at the 2-position is critical for activity. Aromatic and heteroaromatic amines often provide potent inhibitors, as these groups can form key hydrogen bonds with the kinase hinge region and engage in favorable pi-stacking interactions.

  • The 5-position: The nitro group at the 5-position can be a key interaction point. In a series of JNK inhibitors, the nitrothiazole group was proposed to bind near Arg127 and Cys163.[4] Reduction of the nitro group to an amine can also lead to potent compounds by enabling different hydrogen bonding patterns.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a 2-(Arylamino)-5-nitrothiazole Kinase Inhibitor Scaffold

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline of interest

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add the substituted aniline (1.1 eq.) to the solution.

  • Add DIPEA (2.0 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(arylamino)-5-nitrothiazole.

Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as a marker of kinase activity)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. Include a positive control (kinase and substrate, no inhibitor) and a negative control (substrate, no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's protocol.

  • Incubate as required by the detection reagent manufacturer.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and negative controls.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The following table summarizes the inhibitory activity of selected kinase inhibitors incorporating the 5-nitrothiazole scaffold against various kinases.

Compound IDTarget KinaseIC50 (µM)Reference
BI-87G3 JNK11.8[4]
Compound 4 MAO-B0.212[8]
Compound 17 BuChE0.024[8]
Compound 21 AChE0.264[8]
Dasatinib Src0.0005[9]

Visualizations

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The diagram below illustrates a simplified representation of the JNK signaling pathway, a target for inhibitors derived from this compound.

JNK_pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis regulates Inhibitor 2-Thio-5-nitrothiazole Inhibitor Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and the point of intervention for 2-thio-5-nitrothiazole based inhibitors.

Experimental Workflow

The following diagram outlines the typical workflow for the development of kinase inhibitors using this compound.

workflow Start This compound + Diverse Amines/Thiols Synthesis Nucleophilic Aromatic Substitution (SNAr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of 5-Nitrothiazole Derivatives Purification->Library Screening Kinase Inhibition Screening (IC50) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Experimental workflow for the development of this compound-based kinase inhibitors.

References

Application Note & Protocols: Laboratory-Scale Synthesis of 2-Chloro-5-nitrothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the laboratory-scale synthesis of 2-chloro-5-nitrothiazole, a critical building block in medicinal chemistry and drug development. The protocols herein are designed for researchers, chemists, and drug development professionals, offering a step-by-step synthesis pathway, from the preparation of the key intermediate, 2-amino-5-nitrothiazole, to its conversion into the target this compound via a Sandmeyer-type reaction. This document emphasizes the causal relationships behind experimental choices, robust safety protocols for handling nitroaromatic compounds, and methods for the synthesis of further derivatives. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] When substituted with a nitro group at the 5-position and a chlorine atom at the 2-position, the resulting this compound becomes a highly versatile intermediate for the synthesis of novel pharmaceutical agents. The electron-withdrawing nature of the nitro group activates the thiazole ring, while the chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions.

This unique electronic configuration allows for the facile introduction of various functional groups, enabling the construction of diverse chemical libraries for screening against numerous biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and kinase inhibitory effects.[3][4][5] Halicin, a potent antibiotic, notably contains a 5-nitrothiazole moiety.[3][4] This guide provides a reliable and detailed protocol for accessing this high-value chemical intermediate.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage focuses on the safe and efficient synthesis of the precursor, 2-amino-5-nitrothiazole. The second stage details the conversion of this precursor to this compound via a diazotization and Sandmeyer reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction A N,N-dimethyl-2- nitroetheneamine B Bromination A->B C Reaction with Thiourea B->C D Hydrolysis C->D E 2-Amino-5-nitrothiazole D->E F 2-Amino-5-nitrothiazole G Diazotization (NaNO₂, HCl, 0-5°C) F->G H Thiazole-2-diazonium salt (Intermediate) G->H I Reaction with CuCl H->I J This compound I->J

Figure 1: Overall workflow for the synthesis of this compound.

Safety First: Handling Nitroaromatic Compounds

Causality: Nitroaromatic compounds demand rigorous safety protocols. The nitro group is a strong oxidizing agent and can render the molecule thermally unstable, posing a risk of exothermic decomposition or even explosion, particularly in polynitrated compounds.[6] Many are also toxic and can be absorbed through the skin.[6][7]

General Precautions:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and splash-proof safety goggles at all times.[9]

  • Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.[6] Avoid exposure to heat, sparks, or direct sunlight.[6][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix with household garbage or discharge into the sewage system.[8]

  • Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite, and place it in a sealed container for disposal.[9]

Stage 1: Synthesis of 2-Amino-5-nitrothiazole

Rationale: While the direct nitration of 2-aminothiazole is a known method, it is potentially hazardous due to the risk of a runaway exothermic reaction from the rearrangement of an amine nitrate intermediate.[11][12] The following protocol, adapted from a patented process, avoids these hazardous steps by building the ring system from acyclic precursors, offering a safer and more controlled reaction.[13][14][15]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N,N-dimethyl-2-nitroetheneamine≥97%Sigma-AldrichStarting material.
Acetic Acid, GlacialACS GradeFisher ScientificReaction solvent.
BromineReagent GradeSigma-AldrichCorrosive and toxic. Handle with care.
Thiourea≥99%Alfa AesarCyclization agent.
Ammonium Hydroxide (29%)ACS GradeVWRUsed for pH adjustment.
WaterDeionizedIn-houseFor dilution and washing.
IceN/AIn-houseFor temperature control.
Step-by-Step Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N,N-dimethyl-2-nitroetheneamine (3.5 g) and glacial acetic acid (25 mL).

  • Cooling: Cool the stirred mixture to 17°C using an ice-water bath.

  • Bromination: Slowly add bromine (4.8 g) dropwise from the dropping funnel. Causality: The rate of addition is critical to maintain the reaction temperature below 25°C. This prevents unwanted side reactions and ensures controlled formation of the brominated intermediate. An orange solid will form during this step.[13]

  • Thiourea Addition: After the bromine addition is complete, stir the resulting slurry for 10 minutes. Then, add thiourea (3.0 g) in one portion. The reaction is exothermic and the temperature will rise to approximately 32°C, accompanied by the formation of a yellow solid.[13]

  • Cyclization: Stir the mixture for 1 hour at ambient temperature to ensure the completion of the cyclization reaction.

  • Dilution: Dilute the reaction mixture by adding 25 mL of water.

  • Neutralization and Precipitation: In a separate beaker, place 25 mL of glacial acetic acid. Simultaneously, add the reaction mixture from step 6 and a 29% ammonium hydroxide solution to this beaker at rates that maintain the pH between 4 and 5. Causality: This controlled neutralization is crucial for precipitating the product without causing decomposition. The temperature should not exceed 30°C.[13]

  • Final pH Adjustment: Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.

  • Isolation and Drying: Filter the precipitated yellow solid using a Buchner funnel, wash thoroughly with water, and dry under vacuum to yield 2-amino-5-nitrothiazole. (Expected yield: ~62%).[13]

Stage 2: Synthesis of this compound via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method to convert an aromatic amino group into a halide via a diazonium salt intermediate.[16] This reaction is particularly effective for heteroaromatic amines like 2-amino-5-nitrothiazole.[17] The key to a successful Sandmeyer reaction is meticulous temperature control during the formation of the diazonium salt, as these intermediates are notoriously unstable at elevated temperatures.[18]

G cluster_0 Mechanism of the Sandmeyer Reaction A 2-Amino-5-nitrothiazole B Diazonium Salt Formation (HONO, H⁺) A->B Step 1 C Thiazole-2-diazonium Salt B->C D Single Electron Transfer (from CuCl) C->D Step 2 E Aryl Radical + N₂ + CuCl₂ D->E F Atom Transfer (from CuCl₂) E->F Step 3 G This compound + CuCl F->G

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-5-nitrothiazoleFrom Stage 1N/AEnsure the material is dry.
Hydrochloric Acid (Conc.)ACS GradeFisher ScientificCorrosive.
Sodium NitriteACS Grade, ≥97%Sigma-AldrichOxidizer, toxic.
Copper(I) Chloride (CuCl)≥97%Alfa AesarCatalyst. Should be pure; off-white/pale green powder.
Ethyl AcetateACS GradeVWRExtraction solvent.
Sodium Sulfate (Anhydrous)Reagent GradeFisher ScientificDrying agent.
WaterDeionizedIn-houseFor preparing solutions.
IceN/AIn-houseEssential for temperature control.
Step-by-Step Protocol
  • Diazotization Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-nitrothiazole (1.0 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5°C using an ice-salt bath. Causality: Maintaining this low temperature is the most critical parameter of the entire synthesis. Diazonium salts readily decompose, often violently, at higher temperatures, leading to a drastic reduction in yield and the formation of phenolic byproducts.[18]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred thiazole solution, ensuring the temperature remains strictly between 0°C and 5°C. A slight excess of nitrite ensures complete diazotization.[18]

  • Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The reaction can be monitored for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HONO).

  • Catalyst Preparation: In a separate, larger beaker equipped with a stirrer, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice-salt bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 3 to the cold, vigorously stirred copper(I) chloride solution. Causality: This addition should produce a steady evolution of nitrogen gas. A rapid addition can lead to uncontrolled foaming and a rise in temperature.[18]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.[19][20]

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield a pure solid.[20]

Synthesis of Further Derivatives

The synthesized this compound is a valuable platform for creating a library of derivatives. The chloro group at the 2-position is readily displaced by various nucleophiles.

Example Protocol: Synthesis of a 2-amino derivative

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

  • Add the desired amine (e.g., morpholine, piperidine) (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Heat the reaction mixture (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

This general procedure can be adapted for a wide range of N-nucleophiles, S-nucleophiles (thiols), and O-nucleophiles (alcohols/phenols) to generate diverse molecular structures for biological evaluation.[2]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum of this compound is expected to show a singlet for the proton at the C4 position.[21]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[22]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic strong stretches for the nitro group (NO₂).[2]

  • Melting Point: To assess the purity of the final product.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Yield in Stage 2 1. Decomposition of diazonium salt due to elevated temperature.[18] 2. Incomplete diazotization.1. Strictly maintain the temperature between 0-5°C during nitrite addition. Use a calibrated thermometer. 2. Use a slight excess (1.1 eq) of sodium nitrite.
Formation of Dark Impurities 1. Azo-coupling side reactions.[18] 2. Catalyst deactivation.1. Ensure slow addition of the diazonium salt to the copper catalyst solution with vigorous stirring. 2. Use fresh, high-purity copper(I) chloride.
Reaction Fails to Proceed 1. Insufficient acid, leading to premature decomposition of nitrous acid. 2. Poor quality of starting 2-amino-5-nitrothiazole.1. Ensure the initial solution of the amine is strongly acidic. 2. Verify the purity of the precursor from Stage 1 before proceeding.

References

Application Note & Protocol: Synthesis of 2-Methoxy-5-nitrothiazole via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-methoxy-5-nitrothiazole through the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitrothiazole with sodium methoxide. Substituted nitrothiazoles are pivotal structural motifs in medicinal chemistry and materials science. This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, field-proven methodology. It encompasses the underlying reaction mechanism, step-by-step experimental procedures, critical safety protocols, and methods for product characterization, ensuring a reproducible and high-yield synthesis.

Reaction Principle and Mechanism

The synthesis of 2-methoxy-5-nitrothiazole is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction class is fundamental for modifying aromatic and heteroaromatic ring systems.[1] The SNAr mechanism proceeds via a two-step addition-elimination sequence.[2][3]

Key Mechanistic Pillars:

  • Ring Activation: The thiazole ring itself is electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position is critical. This group significantly reduces the electron density of the ring, particularly at the C-2 and C-4 positions, making it highly susceptible to attack by nucleophiles.[2][4]

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom at the C-2 position, which is bonded to the chlorine leaving group. This initial attack is typically the slow, rate-determining step of the reaction.[2][3]

  • Formation of a Meisenheimer Complex: The addition of the methoxide ion breaks the aromaticity of the thiazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized and stabilized by the electron-withdrawing nitro group, which is essential for the reaction to proceed.[4]

  • Rearomatization: The complex rapidly expels the chloride ion (Cl⁻), a good leaving group. This step restores the aromaticity of the ring, leading to the formation of the stable product, 2-methoxy-5-nitrothiazole.

The overall reaction is as follows:

Below is a diagram illustrating the stepwise SNAr mechanism.

Caption: Figure 1: SNAr Mechanism for Methoxylation of this compound

Materials and Equipment

Chemicals
ReagentCAS No.Molecular FormulaPurity
This compound4559-93-7C₃H₁ClN₂O₂S>97%
Sodium Methoxide124-41-4CH₃NaO>95% (or 25% solution in MeOH)
Methanol (Anhydrous)67-56-1CH₄O>99.8%
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Deionized Water7732-18-5H₂O-
Brine (Saturated NaCl)7647-14-5NaCl-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄-
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Filtration apparatus

Safety Precautions and Hazard Management

This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing. Work must be performed in a certified chemical fume hood.

SubstanceHazard SummaryHandling Precautions
Sodium Methoxide Danger: Highly flammable solid. Self-heating; may catch fire. Corrosive. Causes severe skin burns and eye damage. Toxic if swallowed or in contact with skin. Reacts violently with water.[5][6][7][8]Handle under an inert atmosphere (N₂ or Ar).[5] Keep away from water, heat, sparks, and open flames.[7][8] Wear impervious gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[5][6]
This compound Warning: Harmful if swallowed. May cause skin and eye irritation. Nitroaromatic compounds can be toxic and should be handled with care.Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE.
Methanol Danger: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).[6]Keep away from ignition sources. Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, especially for sodium methoxide burns.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Spills: For sodium methoxide, cover the spill with dry sand or another dry inert material. Do not use water.[7] Sweep up carefully, avoiding dust creation, and place in a sealed container for disposal.

Detailed Experimental Protocol

This protocol is based on a reaction scale yielding approximately 80-90% of the theoretical product.[10][11]

Step 4.1: Reaction Setup
  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Seal the remaining neck with a septum.

  • Ensure the entire apparatus is dry by oven-drying or flame-drying under vacuum.

  • Establish an inert atmosphere by flushing the system with dry nitrogen or argon. Maintain a gentle positive pressure throughout the reaction.

Step 4.2: Reaction Execution
  • To the reaction flask, add this compound (e.g., 1.65 g, 10.0 mmol).

  • Add anhydrous methanol (40 mL) via syringe. Stir the mixture until the solid is fully dissolved.

  • Carefully add sodium methoxide (0.54 g, 10.0 mmol) in portions to the stirred solution. Note: If using a commercial 25% w/w solution of sodium methoxide in methanol, calculate the required volume/mass for 10.0 mmol and adjust the initial solvent volume accordingly. The addition is exothermic; maintain the temperature below 30°C.

  • Once the addition is complete, heat the reaction mixture to 50°C using a heating mantle.[10]

  • Maintain the reaction at 50°C with vigorous stirring for 3-4 hours.

Step 4.3: Reaction Monitoring
  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Prepare a TLC sample by withdrawing a small aliquot from the reaction mixture and diluting it with ethyl acetate.

  • Spot the sample alongside the starting material on a silica gel plate.

  • Elute the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

Step 4.4: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (100 mL). This will precipitate the crude product and quench any unreacted sodium methoxide.

  • Stir the aqueous suspension for 15-20 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Dry the crude product under vacuum.

Step 4.5: Purification
  • The crude 2-methoxy-5-nitrothiazole can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data Summary and Expected Results

Quantitative Data
ParameterValueNotes
This compound10.0 mmol (1.65 g)Limiting Reagent
Sodium Methoxide10.0 mmol (0.54 g)Equimolar ratio is crucial for high yield.[10][11]
Solvent (Methanol)40 mLAnhydrous conditions are preferred.
Reaction Temperature50°C[10]
Reaction Time3-4 hoursMonitor by TLC.
Expected Yield 80-90% Yields up to 90% are reported with equimolar reactants.[10][11]
Product Characterization: 2-Methoxy-5-nitrothiazole

The identity and purity of the final product should be confirmed by spectroscopic methods. While a dedicated spectrum for the final product is not available, the following data are predicted based on the analysis of structurally similar compounds.[12][13][14]

MethodExpected Data
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~8.3 (s, 1H, H-4), δ ~4.2 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C-2), δ ~145 (C-5), δ ~140 (C-4), δ ~58 (-OCH₃)
FT-IR (ATR, cm⁻¹)~1520 & ~1340 (asymmetric & symmetric -NO₂ stretch), ~1600 (C=N stretch), ~1250 (C-O stretch)
Mass Spec. (EI-MS)m/z (M⁺) = 160.00

Workflow and Troubleshooting

The overall experimental process is summarized in the workflow diagram below.

Caption: Figure 2: Experimental Workflow for Synthesis and Analysis

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sodium methoxide due to moisture/air exposure. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, high-purity sodium methoxide and ensure anhydrous conditions. 2. Verify reaction temperature is stable at 50°C. 3. Extend reaction time and continue monitoring by TLC.
Low Yield (~30%) with Side Products Use of excess sodium methoxide.[10][11]Carefully measure and use an equimolar amount of sodium methoxide relative to the substrate.
Product is Oily or Fails to Crystallize Presence of impurities or residual solvent.Re-dissolve the product in a suitable solvent (e.g., ethyl acetate), wash with brine, dry the organic layer with MgSO₄, and re-concentrate. Consider purification by column chromatography if recrystallization fails.
Reaction Stalls Poor quality of starting material or solvent.Ensure the purity of this compound and use anhydrous methanol.

References

The Lynchpin of Modern Crop Protection: Application Notes for the Agrochemical Synthesis of Neonicotinoids from 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-chloromethylthiazole (CCMT)

In the landscape of modern agrochemical development, the synthesis of highly effective and selective insecticides is paramount for ensuring global food security. Among the most significant classes of insecticides developed in recent decades are the neonicotinoids, which have been instrumental in managing a wide spectrum of devastating insect pests. At the heart of the synthesis of several second-generation neonicotinoids lies a critical intermediate: 2-Chloro-5-chloromethylthiazole (CCMT).

This versatile chemical building block, with the CAS number 105827-91-6, is indispensable for the industrial production of blockbuster insecticides such as Thiamethoxam and Clothianidin.[1][2] Its unique molecular architecture, featuring a reactive chloromethyl group and a stable chloro-substituted thiazole ring, provides the necessary framework for constructing the complex pharmacophores of these potent neurotoxicants.[3] The high reactivity of the chloromethyl group facilitates nucleophilic substitution, a key step in the synthesis of these agrochemicals, while the chlorinated thiazole moiety is crucial for their biological activity.[4][5]

These application notes serve as a comprehensive technical guide for researchers, chemists, and process development scientists. We will delve into the synthetic pathways leading to Thiamethoxam and Clothianidin, providing detailed, field-proven protocols. Beyond a mere recitation of steps, we will explore the underlying chemical principles and rationale that govern these processes, offering insights to enable robust, reproducible, and scalable synthesis.

Mechanism of Action: The Thiazole Advantage

The agrochemicals derived from CCMT, namely Thiamethoxam and Clothianidin, belong to the neonicotinoid class of insecticides. Their mode of action is centered on the insect's central nervous system.[1] They act as agonists of the nicotinic acetylcholine receptors (nAChRs), binding to these receptors and causing irreversible nerve stimulation.[6] This leads to the paralysis and eventual death of the target insect.[1]

A key aspect of neonicotinoid selectivity is their higher affinity for insect nAChRs compared to mammalian receptors, which contributes to their favorable toxicological profile for non-target species when used appropriately. It is noteworthy that Thiamethoxam itself acts as a precursor to Clothianidin in both plants and insects.[7][8] The metabolic conversion of Thiamethoxam to Clothianidin often results in enhanced insecticidal activity, as Clothianidin exhibits a higher affinity for insect nAChRs.[9]

Synthetic Pathways and Protocols

The synthesis of Thiamethoxam and Clothianidin from CCMT involves a nucleophilic substitution reaction where the chloromethyl group of CCMT is displaced by a nitrogen-containing nucleophile. The specific nucleophile used determines the final product.

Synthesis of Thiamethoxam

The industrial synthesis of Thiamethoxam involves the condensation of 2-Chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[4][10]

Reaction Scheme:

G CCMT 2-Chloro-5-chloromethylthiazole Reaction Condensation Reaction CCMT->Reaction Oxadiazine 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Oxadiazine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Dimethyl Carbonate) Solvent->Reaction Thiamethoxam Thiamethoxam Reaction->Thiamethoxam G CCMT 2-Chloro-5-chloromethylthiazole Reaction Condensation Reaction CCMT->Reaction Triazine 1,5-Dimethyl-2-nitroimino-hexahydro-1,3,5-triazine Triazine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Intermediate Intermediate Compound Hydrolysis Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Clothianidin Clothianidin Hydrolysis->Clothianidin Reaction->Intermediate

References

Application Notes & Protocols for the Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-chloromethylthiazole (CCMT), a pivotal heterocyclic building block, is an indispensable intermediate in the synthesis of second-generation neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.[1][2][3] Its synthesis is a critical step in the manufacturing chain of these high-value commercial products. This document provides a senior application scientist’s perspective on the most relevant and industrially scalable synthetic routes to CCMT. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the causality behind procedural choices, focusing on methods that ensure high yield and purity.

Introduction: The Strategic Importance of CCMT

The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry. The specific substitution pattern of 2-chloro-5-chloromethylthiazole (CAS No. 105827-91-6) makes it an ideal electrophilic partner for coupling with various nucleophilic moieties to construct complex target molecules.[4][5] The demand for efficient, safe, and cost-effective methods for its production is driven by the global market for crop protection agents and pharmaceuticals.[6] This guide explores the primary synthetic strategies, moving from established industrial processes to alternative methodologies, providing the user with a comprehensive toolkit for its preparation.

Overview of Primary Synthetic Strategies

The synthesis of CCMT is dominated by routes starting from allyl isothiocyanate derivatives. These methods leverage the inherent reactivity of the allyl group to facilitate a chlorination-cyclization cascade. Alternative approaches, including classical Hantzsch-type syntheses, exist but are less common for this specific target on an industrial scale.

G cluster_0 Starting Materials cluster_1 Primary Synthetic Routes 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate Route A1 Direct Chlorination-Cyclization 2-Chloroallyl Isothiocyanate->Route A1 Allyl Isothiocyanate Allyl Isothiocyanate Route A2 Oxidative Chlorination Allyl Isothiocyanate->Route A2 1,3-Dichloropropene 1,3-Dichloropropene Route A3 Thiocyanation-Rearrangement-Cyclization 1,3-Dichloropropene->Route A3 1,3-Dichloroacetone 1,3-Dichloroacetone Route B Hantzsch Thiazole Synthesis 1,3-Dichloroacetone->Route B CCMT 2-Chloro-5-chloromethylthiazole (CCMT) Route A1->CCMT Route A2->CCMT Route A3->CCMT Route B->CCMT caption Fig. 1: Major synthetic pathways to CCMT.

Caption: Figure 1: Major synthetic pathways to CCMT.

Route A: Chlorination-Cyclization of Allyl Isothiocyanates

This family of reactions represents the most commercially viable approach to CCMT. The core strategy involves an electrophilic attack on the allyl double bond by a chlorinating agent, which initiates a cascade of reactions culminating in the formation of the stable, aromatic thiazole ring.

Route A1: Direct Cyclization of 2-Chloroallyl Isothiocyanate

This is arguably the most efficient and high-yielding method, relying on a readily prepared starting material. The reaction proceeds via the formation of a thiazoline intermediate, which subsequently aromatizes.

Scientific Principle & Mechanism: The reaction is initiated by the electrophilic addition of chlorine (or a chlorine equivalent like sulfuryl chloride) across the double bond of 2-chloroallyl isothiocyanate. The nitrogen of the isothiocyanate group then acts as an intramolecular nucleophile, attacking one of the chlorinated carbons to form a five-membered thiazoline hydrochloride ring. This intermediate is often unstable and eliminates hydrogen chloride to yield the aromatic CCMT. Low temperatures are critical to control the reaction's exothermicity and stabilize the intermediate before workup.[7][8]

G cluster_mech Mechanism Workflow start 2-Chloroallyl Isothiocyanate reagent1 + Cl₂ or SO₂Cl₂ intermediate1 Chlorinated Intermediate reagent1->intermediate1 cyclization Intramolecular Cyclization intermediate2 Thiazoline Hydrochloride Intermediate cyclization->intermediate2 elimination - HCl (Aromatization) product CCMT elimination->product caption Fig. 2: Mechanism of CCMT synthesis from 2-chloroallyl isothiocyanate.

Caption: Figure 2: Mechanism of CCMT synthesis from 2-chloroallyl isothiocyanate.

Experimental Protocol (Adapted from Patent Literature[7]):

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, charge 2-chloroallyl isothiocyanate (e.g., 580 g, 4.0 mol) and acetonitrile (860 g).

  • Chlorination: Cool the reaction mixture to between -15°C and -20°C. Introduce chlorine gas (e.g., 390 g, 5.5 mol) subsurface over 2-4 hours, ensuring the temperature does not exceed -10°C.

    • Expert Insight: The use of a dipolar, aprotic solvent like acetonitrile is key. It effectively dissolves the starting material and the intermediate hydrochloride salt, facilitating a homogenous reaction.[7] The low temperature is crucial for minimizing side reactions and controlling the exothermic release of heat.

  • Reaction Maturation: After the chlorine addition is complete, stir the mixture at -10°C for one hour, then allow it to warm to 20-25°C and stir for an additional 2 hours to ensure complete conversion.

  • Isolation of Intermediate: Cool the mixture back down to -15°C to -20°C to crystallize the 2-chloro-5-chloromethylthiazole hydrochloride intermediate. Filter the solid and wash with cold acetonitrile.

  • Neutralization & Workup: Suspend the crystalline hydrochloride salt in warm water (30-40°C, ~2 kg). The salt will decompose, forming two liquid phases. Separate the lower organic phase (the crude CCMT).

    • Expert Insight: This neutralization step is a self-validating system. The formation of a distinct, dense organic layer provides immediate visual confirmation of product formation.

  • Purification: Wash the organic phase with water (400 g) and dry under vacuum at 30°C. The resulting product is typically of high purity. For ultimate purity, vacuum distillation can be performed.

ParameterValue / ConditionSource
Starting Material2-Chloroallyl Isothiocyanate[7][8]
Chlorinating AgentChlorine gas or Sulfuryl Chloride[7][8]
SolventAcetonitrile[7]
Temperature-20°C to 25°C[7]
Typical Yield71-94%[7][9]
Purity (Crude)>94%[7]
Route A2: From 1,3-Dichloropropene

This route is economically attractive as it begins with a less expensive, high-volume industrial chemical. It involves a multi-step, one-pot sequence.

Scientific Principle & Mechanism: The synthesis begins with a nucleophilic substitution of 1,3-dichloropropene with sodium thiocyanate to yield 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal[10][10]-sigmatropic rearrangement to the more stable 3-chloro-1-propenylisothiocyanate. This rearranged product is then subjected to chlorination and cyclization, similar to Route A1, to afford CCMT.[11][12]

G DCP 1,3-Dichloropropene NaSCN + NaSCN (Substitution) Thiocyanate 3-Chloro-2-propenyl- thiocyanate NaSCN->Thiocyanate Heat Heat ([3,3]-Sigmatropic Rearrangement) Isothiocyanate 3-Chloro-1-propenyl- isothiocyanate Heat->Isothiocyanate Chlorination + Cl₂ / SO₂Cl₂ (Chlorination/ Cyclization) CCMT CCMT Chlorination->CCMT caption Fig. 3: Workflow for CCMT synthesis from 1,3-dichloropropene.

Caption: Figure 3: Workflow for CCMT synthesis from 1,3-dichloropropene.

Experimental Protocol (Adapted from Murugan et al.[11]):

  • Thiocyanate Formation: In a suitable reactor, charge 1,3-dichloropropene, sodium thiocyanate, and a solvent like chloroform. Heat the mixture to reflux. Monitor the reaction by GC until the dichloropropene is consumed.

  • Isomerization: After the initial reaction, continue heating the mixture. The 3-chloro-2-propenylthiocyanate will thermally rearrange to the desired isothiocyanate intermediate.

  • Chlorination-Cyclization: Cool the mixture containing the cis/trans isomers of 3-chloro-1-propenylisothiocyanate. Bubble chlorine gas through the solution at reflux for 6-8 hours. Monitor the conversion of the isothiocyanate to CCMT by GC.

  • Workup & Purification: Once the reaction is complete, cool the mixture and filter any solids. Concentrate the filtrate on a rotary evaporator. Add sodium bicarbonate to the concentrate to neutralize residual acid.

  • Distillation: Purify the crude product by vacuum distillation (e.g., 97°C at 6 mmHg) to yield pure CCMT. The reported yield after distillation is around 43-65%.[1][11]

Route B: Hantzsch Thiazole Synthesis

While less common for CCMT production, the Hantzsch synthesis is a foundational method for building thiazole rings and offers a conceptually different approach.[13]

Scientific Principle & Mechanism: This classic condensation reaction involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For CCMT, the logical precursors would be 1,3-dichloroacetone and a suitable thioamide. The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[14][15]

G cluster_mech Hantzsch Synthesis Mechanism start 1,3-Dichloroacetone + Thioamide alkylation S-Alkylation intermediate1 Thioimino Ester Intermediate alkylation->intermediate1 cyclization Intramolecular Condensation intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration - H₂O (Aromatization) product Substituted Thiazole dehydration->product caption Fig. 4: General mechanism of the Hantzsch thiazole synthesis.

Caption: Figure 4: General mechanism of the Hantzsch thiazole synthesis.

Conceptual Protocol:

  • Reaction Setup: Dissolve 1,3-dichloroacetone in a polar solvent such as ethanol or isopropanol.

  • Condensation: Add an equimolar amount of a suitable thioamide (e.g., thiourea). Heat the mixture to reflux for several hours.

  • Workup: Cool the reaction mixture. If the product precipitates as a hydrochloride salt, it can be filtered. Neutralize the mixture with a weak base (e.g., sodium carbonate solution) to precipitate the neutral thiazole product.[15]

  • Purification: The crude product can be purified by recrystallization or chromatography.

    • Expert Insight: The challenge in applying this route to CCMT is the need for a subsequent chlorination at the 2-position if starting from thiourea. Using a pre-functionalized thioamide could circumvent this, but the isothiocyanate routes are generally more direct and higher yielding for this specific target.

Product Purification and Characterization

High purity of CCMT is essential for its use in subsequent reactions, particularly in GMP environments for pharmaceutical production.

Purification Protocol - Fractional Vacuum Distillation:

Crude CCMT from any of the above routes often contains residual solvents and colored impurities. Fractional vacuum distillation is the preferred method for purification on a large scale.

  • Setup: Assemble a distillation apparatus suitable for vacuum operation.

  • Additive: To the crude CCMT, add a small amount of a high-boiling oligomeric polyether (e.g., polyethylene glycol, avg. molar mass 300-600 Da).[16]

    • Expert Insight: CCMT is prone to thermal decomposition at its boiling point, which can lead to the formation of a solid, intractable residue in the distillation flask and reduce yields.[16] The addition of a polyether helps to keep the distillation residue liquid, allowing for a more complete recovery of the product.[16][17]

  • Distillation: Reduce the pressure to 0.5-10 mbar (preferably 1-4 mbar).[16] Heat the distillation pot to 90-110°C. Collect the CCMT fraction at a top temperature of approximately 75-97°C (pressure dependent).[1][16]

Characterization Data:

PropertyValueSource
Appearance White to light yellow crystal or liquid (above 31°C)[2][3]
Melting Point 29-31°C[2][3]
Molecular Formula C₄H₃Cl₂NS[3]
Molecular Weight 168.04 g/mol [2]
¹H NMR (CDCl₃) δ 7.3 (s, 1H, thiazole C4-H); 4.6 (s, 2H, -CH₂Cl)[1]
¹³C NMR (CDCl₃) δ 152.6 (C-2); 140.2 (C-4); 137.5 (C-5); 37.1 (-CH₂-)[1]

Safety and Handling

The synthesis of CCMT involves hazardous materials and requires strict adherence to safety protocols.

  • Reagents: Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is a severe lachrymator and reacts violently with water. Isothiocyanates are irritants. All chlorinated solvents should be handled with care.

  • Controls: All operations must be conducted in a well-ventilated chemical fume hood.

  • PPE: Appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., neoprene or nitrile), is mandatory. A properly fitted respirator may be required when handling volatile toxic reagents.

  • Emergency: Ensure access to an emergency shower, eyewash station, and appropriate spill kits.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-5-nitrothiazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis process. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis of this compound

The primary and most common industrial method for synthesizing this compound is through the Sandmeyer reaction. This process involves the diazotization of the precursor, 2-amino-5-nitrothiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion. While this is a well-established reaction, the thermally unstable nature of the diazonium salt intermediate can lead to the formation of several side products, impacting the final product's purity and yield.

This guide will delve into the common side products encountered during this synthesis, their mechanisms of formation, and strategies for their prevention and elimination.

Visualizing the Reaction Pathway: From Starting Material to Product and Byproducts

To better understand the chemical transformations, the following diagram illustrates the intended reaction pathway for the synthesis of this compound and the competing side reactions.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 2-amino-5-nitrothiazole 2-amino-5-nitrothiazole Diazonium_Salt 2-Diazo-5-nitrothiazole (Intermediate) 2-amino-5-nitrothiazole->Diazonium_Salt NaNO2, HCl (Diazotization) This compound This compound (Desired Product) Diazonium_Salt->this compound CuCl (Sandmeyer Reaction) 2-hydroxy-5-nitrothiazole 2-Hydroxy-5-nitrothiazole Diazonium_Salt->2-hydroxy-5-nitrothiazole H2O (Hydrolysis) Azo_Compound Azo-Coupled Dimer Diazonium_Salt->Azo_Compound Coupling with 2-amino-5-nitrothiazole Unreacted_Amine Unreacted 2-amino-5-nitrothiazole

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting Guides: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Formation of 2-Hydroxy-5-nitrothiazole

Q1: I've noticed a significant amount of a polar impurity in my crude product, which I suspect is 2-Hydroxy-5-nitrothiazole. What causes this, and how can I prevent it?

A1: The formation of 2-Hydroxy-5-nitrothiazole is a very common side reaction in the Sandmeyer synthesis of this compound. The diazonium salt intermediate is highly reactive and can react with water present in the reaction mixture, leading to the formation of the corresponding hydroxyl compound. This is particularly problematic if the temperature of the reaction is not strictly controlled.

Causality and Prevention:

  • Temperature Control is Critical: Diazonium salts are thermally unstable. The diazotization step should be carried out at low temperatures, typically between 0-5°C, to prevent premature decomposition of the diazonium salt.[1] Any localized overheating can significantly accelerate the hydrolysis to the unwanted hydroxyl byproduct.

  • Minimize Water Content: While the reaction is typically run in an aqueous acidic medium, using the minimum necessary amount of water can help to reduce the prevalence of this side reaction. Ensure all reagents and solvents are appropriately dried where possible, without compromising the reaction's progress.

  • Prompt Subsequent Reaction: The diazonium salt should be used in the subsequent Sandmeyer reaction as soon as it is formed. Allowing the diazonium salt solution to stand for extended periods, even at low temperatures, will increase the likelihood of hydrolysis.

Experimental Protocol for Minimizing 2-Hydroxy-5-nitrothiazole Formation:

  • Diazotization:

    • Suspend 2-amino-5-nitrothiazole in a suitable acidic medium (e.g., concentrated HCl) and cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.

    • Monitor the reaction for the complete consumption of the starting amine using a starch-iodide paper test to detect excess nitrous acid. Avoid a large excess of nitrous acid as this can lead to other side reactions.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.

    • Add the freshly prepared, cold diazonium salt solution to the cold copper(I) chloride solution slowly, while maintaining the temperature below 10°C.

    • Allow the reaction to proceed at this low temperature, followed by a slow warming to room temperature to ensure complete reaction.

Issue 2: Presence of Azo-Coupled Byproducts

Q2: My product has a strong yellow/orange color that is difficult to remove, suggesting the presence of an azo compound. How is this formed and what can be done to avoid it?

A2: The colored impurity is likely an azo-coupled dimer, formed by the reaction of the diazonium salt intermediate with the unreacted starting material, 2-amino-5-nitrothiazole. This is a classic side reaction in diazotization chemistry, especially if the reaction conditions are not optimal.

Causality and Prevention:

  • Incomplete Diazotization: If the diazotization is not complete, the remaining 2-amino-5-nitrothiazole can act as a nucleophile and attack another molecule of the diazonium salt, leading to the formation of an azo dye.

  • pH Control: The coupling reaction is often favored at near-neutral or slightly acidic pH. Maintaining a strongly acidic environment during the diazotization and subsequent Sandmeyer reaction helps to suppress this side reaction.

  • Efficient Mixing: Poor mixing can lead to localized areas of high amine concentration, promoting the coupling reaction. Ensure vigorous and efficient stirring throughout the addition of sodium nitrite.

Troubleshooting Steps:

  • Ensure Complete Diazotization: As mentioned previously, use a slight excess of sodium nitrite and confirm the completion of the diazotization with a starch-iodide test.

  • Maintain Low pH: The reaction should be kept in a strongly acidic medium (e.g., concentrated HCl) to ensure the amino group of any unreacted starting material is protonated, which deactivates it towards electrophilic attack by the diazonium salt.

  • Purification: If azo compounds are formed, they can often be removed by column chromatography or by recrystallization from a suitable solvent system. Their strong color can sometimes be an advantage in tracking their removal during purification.

Issue 3: Unreacted 2-amino-5-nitrothiazole in the Final Product

Q3: I am seeing a significant amount of the starting material, 2-amino-5-nitrothiazole, in my final product. What are the likely causes?

A3: The presence of unreacted starting material can be due to several factors related to the efficiency of the diazotization and Sandmeyer reactions.

Causality and Prevention:

  • Insufficient Nitrous Acid: An insufficient amount of sodium nitrite will lead to incomplete diazotization of the starting amine. It is crucial to use a slight molar excess of sodium nitrite.

  • Low Reaction Temperature: While low temperatures are necessary to prevent decomposition of the diazonium salt, if the temperature is too low, the rate of diazotization may be significantly slowed, leading to an incomplete reaction within a practical timeframe.

  • Poor Reagent Quality: Ensure the sodium nitrite used is of high purity and has not degraded.

  • Inefficient Sandmeyer Reaction: The copper(I) chloride catalyst may be of poor quality or used in insufficient quantity. The reaction may also not have been allowed to proceed for a sufficient amount of time or at a suitable temperature for complete conversion.

Troubleshooting Steps:

  • Reagent Stoichiometry and Quality: Carefully check the molar ratios of your reactants and ensure the quality of the sodium nitrite and copper(I) chloride.

  • Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material.

  • Optimization of Sandmeyer Conditions: The temperature of the Sandmeyer reaction may need to be optimized. While it is initiated at a low temperature, a gradual increase in temperature may be required for the reaction to go to completion.

Data Summary: Key Reagents and Conditions

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CMinimizes decomposition of the diazonium salt and hydrolysis to 2-hydroxy-5-nitrothiazole.[1]
Sodium Nitrite Stoichiometry Slight molar excessEnsures complete conversion of the starting amine to the diazonium salt.
Reaction pH Strongly acidic (e.g., conc. HCl)Suppresses the formation of azo-coupled byproducts.
Sandmeyer Temperature 0-10°C initially, then gradual warmingControls the initial exothermic reaction and then ensures complete conversion.
Catalyst Copper(I) ChlorideThe standard and effective catalyst for this transformation.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor the reaction and check the purity of the final product?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic or phosphoric acid modifier) can effectively separate the starting material, product, and major side products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities if they are present in sufficient concentration.

Q: How can I purify the crude this compound?

A: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) should be chosen where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a powerful technique.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.

Q: Are there any safety precautions I should be aware of during this synthesis?

A: Yes, there are several important safety considerations:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme care. It is highly recommended to use them in solution and not to isolate them.

  • Azide Formation: If sodium azide is present in the laboratory, be aware of the potential for the formation of highly explosive azido compounds from the diazonium salt.

  • Nitrous Acid: Nitrous acid and its fumes are toxic. The reaction should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Proper cooling and slow addition of reagents are crucial to prevent the reaction from running away.

References

Purification of crude 2-Chloro-5-nitrothiazole by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-chloro-5-nitrothiazole. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the known physical properties of this compound?

A2: this compound is a solid compound with a molecular weight of 164.57 g/mol .[1] While specific data on its melting point and solubility are not widely published, related nitroaromatic compounds provide insights into its likely behavior. For instance, the related compound 2-amino-5-nitrothiazole has a melting point of 195-200 °C and is sparingly soluble in water but more soluble in polar organic solvents like ethanol.[2][3]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound should be handled with care in a well-ventilated area, preferably a fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][6] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[4][6] For detailed safety information, always consult the Safety Data Sheet (SDS).[4][6]

Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Common Recrystallization Problems and Solutions

Q: My compound is not dissolving in the hot solvent. What should I do?

A: This indicates that the chosen solvent is not a good "good" solvent for this compound at elevated temperatures.

  • Solution 1: Increase Solvent Volume: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery.[7]

  • Solution 2: Switch Solvents: If a large volume of solvent is required, it is best to select a different solvent in which the compound is more soluble at higher temperatures. A systematic solvent screening is recommended.

  • Solution 3: Employ a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes persistently cloudy.[8] Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.

Q: No crystals are forming upon cooling. What is the issue?

A: This is a common problem that can arise from several factors.

  • Reason 1: Too Much Solvent: The concentration of the compound may be below its saturation point even at low temperatures.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration.[7][9] Allow it to cool again.

  • Reason 2: Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[7][9] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a tiny seed crystal of pure this compound to the cooled solution to induce crystallization.[8]

    • Solution 3 (Further Cooling): Place the flask in an ice bath to further decrease the solubility of the compound.[8]

Q: The compound "oils out" instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[8][9]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[9][10]

  • Solution 2: Slower Cooling: Insulate the flask to promote slow cooling. This can be achieved by placing it on a wooden block or wrapping it in glass wool.[7]

  • Solution 3: Change Solvent System: Choose a solvent with a lower boiling point or a different solvent system altogether.

Recrystallization Workflow Diagram

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolve Troubleshoot Dissolution dissolve->troubleshoot_dissolve Fails crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out collect Collect Crystals crystals_form->collect Yes troubleshoot_crystals Troubleshoot Crystallization crystals_form->troubleshoot_crystals No end Pure Product collect->end troubleshoot_dissolve->dissolve troubleshoot_crystals->cool oiling_out->collect No troubleshoot_oiling Troubleshoot Oiling Out oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recommended Solvents for Recrystallization

While specific solubility data for this compound is limited, the following solvents are good starting points for screening based on the properties of similar nitroaromatic compounds.

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for polar compounds.[11]
MethanolPolar65Similar to ethanol, but with a lower boiling point.[12]
IsopropanolPolar82Can be effective for compounds with intermediate polarity.
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.[11]
TolueneNon-polar111May be suitable if impurities are highly polar.[11]
Heptane/HexaneNon-polar98/69Can be used as a "poor" solvent in a two-solvent system with a more polar "good" solvent.[11]

Protocol 1: Single-Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture to boiling with stirring to dissolve the solid.

  • If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If necessary, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Column Chromatography Troubleshooting Guide

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[13] For a polar compound like this compound, normal-phase chromatography with silica gel as the stationary phase is a common choice.

Common Column Chromatography Problems and Solutions

Q: My compound is not moving from the origin on the TLC plate, even with a very polar solvent system.

A: This indicates strong adsorption to the silica gel.

  • Solution 1: Add a Polar Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help.[14] For basic compounds, a small amount of triethylamine or pyridine can be used.[14] Given the nitro group, this compound is likely acidic, so acetic acid would be a reasonable choice.

  • Solution 2: Change Stationary Phase: If the compound remains immobile, consider using a less active stationary phase like alumina or a bonded-phase silica gel.

  • Solution 3: Reverse-Phase Chromatography: If normal-phase is ineffective, reverse-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.[8]

Q: The separation between my compound and impurities is poor (streaking or overlapping bands).

A: This can be caused by several factors related to the column packing, sample loading, and mobile phase.

  • Reason 1: Poor Column Packing: Channels or cracks in the silica gel will lead to a non-uniform flow of the mobile phase.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

  • Reason 2: Overloading the Column: Applying too much sample will result in broad bands that are difficult to resolve.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

  • Reason 3: Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separation.

    • Solution: Systematically vary the solvent ratio to achieve a target Rf value of 0.25-0.35 for the desired compound on a TLC plate, as this often provides the best separation on a column.[14]

Q: The compound appears to be decomposing on the column.

A: Some compounds are unstable on silica gel, which is acidic.[15]

  • Solution 1: Deactivate the Silica Gel: Treat the silica gel with a small amount of a base like triethylamine mixed with the mobile phase to neutralize the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase: Alumina (neutral, acidic, or basic) or a bonded-phase silica can be less harsh alternatives.[15]

  • Solution 3: Flash Chromatography: The rapid nature of flash chromatography minimizes the contact time between the compound and the stationary phase, which can reduce decomposition.[15]

Column Chromatography Workflow Diagram

Chromatography_Troubleshooting start Start Column Chromatography pack_column Pack Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute separation Good Separation? elute->separation check_decomposition Decomposition? elute->check_decomposition collect Collect Fractions separation->collect Yes troubleshoot_separation Troubleshoot Separation separation->troubleshoot_separation No end Pure Product collect->end troubleshoot_separation->elute check_decomposition->collect No troubleshoot_decomposition Troubleshoot Decomposition check_decomposition->troubleshoot_decomposition Yes troubleshoot_decomposition->elute

Caption: Troubleshooting workflow for column chromatography of this compound.

Recommended Mobile Phases for Column Chromatography

For normal-phase chromatography of this compound on silica gel, a mixture of a non-polar solvent and a more polar solvent is typically used.

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl AcetateLow to HighA versatile and widely used system. Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.[14]
Dichloromethane / MethanolModerate to HighUseful for more polar compounds that do not move with hexane/ethyl acetate. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.
Toluene / AcetoneLow to HighAn alternative to hexane/ethyl acetate that can sometimes offer different selectivity.

Protocol 2: Flash Column Chromatography

  • Select an appropriate column size based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the synthesis of 2-Chloro-5-nitrothiazole, a critical intermediate in medicinal chemistry. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices to empower you to optimize and control your reaction outcomes.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, focusing on the most prevalent method: the Sandmeyer reaction.

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The most common and industrially relevant synthesis proceeds via a Sandmeyer reaction, which transforms the amino group of 2-Amino-5-nitrothiazole into a chloro group.[1][2] This is a two-step process:

  • Diazotization: The primary aromatic amine (2-Amino-5-nitrothiazole) is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt intermediate.[3][4]

  • Chloro-de-diazoniation: The diazonium salt is then introduced to a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas.[3]

The overall transformation is depicted below.

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start 2-Amino-5-nitrothiazole Diazonium Thiazole-2-diazonium salt (Unstable Intermediate) Start->Diazonium  NaNO₂, HCl  0-5 °C Product This compound Diazonium->Product  CuCl (catalyst)  Nitrogen gas (N₂) evolves

Caption: The Sandmeyer reaction pathway for this compound synthesis.

Q2: What are the critical parameters that dictate the success and yield of this reaction?

Achieving a high yield requires stringent control over several parameters. Deviation often leads to side reactions and product loss.[5]

ParameterOptimal Range/ConditionRationale & CausalityPotential Issue if Deviated
Temperature Diazotization: 0–5 °CSandmeyer: 10–25 °CThe diazonium salt intermediate is thermally unstable and can decompose violently at higher temperatures.[6] Maintaining a low temperature preserves this intermediate until it can be converted to the product.Too High: Rapid decomposition of the diazonium salt, leading to tar formation and significantly reduced yield.[7] Potential for a runaway exothermic reaction.[8]
Reagent Purity High purity reagents (>98%)Impurities in the starting amine can lead to the formation of colored byproducts. Water content in solvents can promote unwanted hydrolysis of the diazonium salt.[5]Formation of difficult-to-remove impurities, side reactions, and lower conversion rates.
Stoichiometry NaNO₂: 1.0–1.1 eq.CuCl: Catalytic to stoichiometricA slight excess of sodium nitrite ensures complete conversion of the amine. Insufficient catalyst will slow the reaction, allowing more time for the diazonium salt to decompose.Too little NaNO₂: Incomplete reaction.[5]Too much NaNO₂: Can lead to side reactions and complicates work-up.
Acid Concentration Concentrated HClSufficient acid is required to form nitrous acid (from NaNO₂) and to stabilize the diazonium salt.Too Low: Incomplete diazotization and potential for the diazonium salt to couple with unreacted amine, forming azo compounds.
Q3: What are the primary safety considerations when performing this reaction?

Safety is paramount due to the nature of the reagents and intermediates involved.

  • Diazonium Salt Instability: Solid diazonium salts are explosive when dry. The procedure is designed to keep the diazonium salt in a cold, aqueous solution at all times. Never attempt to isolate the diazonium salt intermediate.[9]

  • Exothermic Reaction: Both the diazotization and the nitrogen evolution steps can be exothermic. Use an ice bath for effective temperature control and add reagents slowly and portion-wise. A runaway reaction is a significant hazard.[8]

  • Corrosive and Toxic Reagents: Handle concentrated acids (HCl), copper salts, and the thiazole compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Part 2: Troubleshooting Guide: From Low Yield to No Product

This section provides solutions to specific problems you may encounter during the experiment.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Temp Was temperature strictly maintained at 0-5°C during diazotization? Start->Temp Reagents Are reagents (amine, NaNO₂) of high purity and accurately weighed? Temp->Reagents Yes Action_Temp ACTION: Improve cooling efficiency. Use a thermometer directly in the reaction mixture. Temp->Action_Temp No Addition Was the NaNO₂ solution added slowly and sub-surface? Reagents->Addition Yes Action_Reagents ACTION: Verify purity of starting materials. Use freshly opened reagents if possible. Reagents->Action_Reagents No Catalyst Was the CuCl catalyst active and properly prepared? Addition->Catalyst Yes Action_Addition ACTION: Ensure slow, dropwise addition to prevent localized heating and NO₂ gas evolution. Addition->Action_Addition No Workup Review work-up procedure. Check pH during neutralization. Consider product loss during extraction. Catalyst->Workup Yes Action_Catalyst ACTION: Use freshly prepared CuCl or purchase from a reliable source. Ensure it is fully dissolved/suspended. Catalyst->Action_Catalyst No

Caption: A decision tree for troubleshooting low-yield Sandmeyer reactions.

Q4: My yield is consistently low (<50%). What are the most likely causes?

A consistently low yield is the most common complaint and usually points to one or more suboptimal conditions rather than a complete failure of the reaction chemistry.[5]

  • Cause 1: Premature Decomposition of the Diazonium Salt. This is the primary culprit. If the temperature during diazotization rises above 5 °C, or if there are significant delays between forming the diazonium salt and adding it to the copper catalyst, the intermediate will decompose to undesired phenols and tar.

    • Solution: Ensure your ice/salt bath is robust. Add the sodium nitrite solution dropwise and slowly, keeping the tip of the addition funnel below the surface of the reaction mixture to prevent localized heating and decomposition.

  • Cause 2: Inactive Catalyst. Copper(I) chloride can oxidize to copper(II) chloride upon prolonged exposure to air, reducing its catalytic activity.

    • Solution: Use freshly purchased CuCl from a reputable supplier or prepare it fresh if you suspect oxidation. The color should be white to very light green; a distinct blue or dark green color indicates significant oxidation.

  • Cause 3: Product Loss During Work-up. this compound has some solubility in acidic water.

    • Solution: After quenching the reaction, ensure you neutralize the mixture carefully (e.g., with sodium bicarbonate or ammonium hydroxide) to a pH of ~7 before extraction. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.[4]

Q5: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. How can I prevent this?

Tar formation is a clear sign of significant decomposition.[7]

  • Cause: This is almost always due to excessive temperature. A temperature spike during diazotization or allowing the diazonium salt solution to warm up will cause it to polymerize and decompose.

  • Prevention:

    • Aggressive Temperature Control: Use a jacketed reactor if available, or a well-maintained ice/salt bath. Monitor the internal reaction temperature constantly, not the bath temperature.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to dissipate heat from the exothermic addition of reagents.[5]

    • Immediate Use of Diazonium Salt: Use the diazonium salt solution immediately after its preparation. Do not store it.

Q6: My starting material (2-amino-5-nitrothiazole) is never fully consumed. What's wrong?

Incomplete conversion points directly to a problem with the diazotization step.

  • Cause 1: Insufficient Nitrosating Agent. You may have used a substoichiometric amount of sodium nitrite, or the reagent may have degraded.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of high-purity sodium nitrite.

  • Cause 2: Improper Acid Concentration. The 2-amino-5-nitrothiazole may not be fully dissolved or protonated in the acidic medium, making the amino group unavailable for reaction.

    • Solution: Ensure the starting amine is fully dissolved or well-suspended in the concentrated acid before cooling and beginning the nitrite addition.

Part 3: Validated Experimental Protocols

The following protocols are synthesized from literature procedures and best practices to provide a reliable starting point for optimization.[4]

Protocol 1: Optimized Diazotization of 2-Amino-5-nitrothiazole
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrothiazole (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 mL per gram of amine).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the resulting solution (which may range from yellow to light brown) for an additional 20 minutes at 0-5 °C. This cold solution of the diazonium salt should be used immediately in the next step.

Protocol 2: High-Yield Sandmeyer Reaction
  • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (approx. 2-3 mL per gram of CuCl).

  • Cool this catalyst solution to 10 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution.

  • You should observe vigorous evolution of nitrogen gas. Control the rate of addition to keep the gas evolution manageable and the temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

Protocol 3: Standardized Work-up and Purification
  • Pour the reaction mixture onto crushed ice.

  • Carefully neutralize the mixture to pH 7 by the slow, portion-wise addition of a base such as saturated sodium bicarbonate solution or aqueous ammonium hydroxide.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[4]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

References

Troubleshooting guide for failed nucleophilic substitution on nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on nitrothiazole scaffolds.

Troubleshooting Guide: Failed Nucleophilic Substitution on Nitrothiazole

This guide is structured to help you diagnose and resolve common issues in your nucleophilic substitution reactions involving nitrothiazole substrates.

Issue 1: No Reaction or Low Conversion

Q1: My SNAr reaction on a nitrothiazole substrate is not proceeding, or the conversion is very low. What are the likely causes and how can I address this?

A1: A stalled or low-yielding SNAr reaction on a nitrothiazole ring can be attributed to several factors, primarily revolving around substrate activation, the nature of the nucleophile, and the reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Insufficient Activation of the Thiazole Ring:

The success of a nucleophilic aromatic substitution is highly dependent on the electronic deficiency of the aromatic ring, which is facilitated by the presence of strong electron-withdrawing groups (EWGs).[1][2]

  • Positional Isomerism of the Nitro Group: The position of the nitro group on the thiazole ring is critical. A nitro group at the 2- or 5-position strongly activates the ring for nucleophilic attack. However, the degree of activation at different positions can vary. For instance, in some cases, a 5-nitro group may lead to the formation of stable Meisenheimer adducts, indicating a different reactivity profile compared to a 2-nitrothiazole.[3]

  • Solution:

    • Confirm the regiochemistry of your nitrothiazole starting material.

    • If you have synthetic flexibility, consider whether the alternative positional isomer would be more reactive under your desired conditions.

2. The Nature of the Nucleophile and Leaving Group:

  • Nucleophilicity: Weakly nucleophilic species will struggle to attack the electron-deficient ring. The reactivity of nucleophiles can be influenced by the solvent and the presence of counter-ions.[3]

  • Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[1][4][5] Consequently, highly electronegative leaving groups like fluorine can increase the rate of reaction by making the carbon atom more electrophilic.[1][4] While nitro groups can also act as leaving groups, their efficiency can be influenced by hydrogen bonding with the solvent or nucleophile.[3]

  • Solution:

    • If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to generate the more reactive anionic form in situ.

    • For alcohol nucleophiles, conversion to the corresponding alkoxide with a strong base (e.g., NaH, KHMDS) is often necessary.

    • When comparing halide leaving groups, the order of reactivity is often F > Cl > Br > I, which is the reverse of what is observed in SN1 and SN2 reactions.[4][5]

3. Suboptimal Reaction Conditions:

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the anion more reactive.[6] The choice of solvent can also influence the stability of the intermediate Meisenheimer complex.[1] In some cases, protic solvents can hinder the reaction by solvating the nucleophile.[7]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product, especially with thermally sensitive nitro compounds.[8][9][10] 2-Amino-5-nitrothiazole, for example, begins to decompose around 195-200°C.[8]

  • Water Content: Rigorous exclusion of moisture is often critical, as water can protonate the nucleophile, reducing its reactivity, or compete in the reaction.

  • Solution:

    • Ensure your solvent is anhydrous.

    • Screen a range of polar aprotic solvents.

    • Gradually increase the reaction temperature, carefully monitoring for decomposition by TLC. A microwave reactor can sometimes be beneficial for achieving higher temperatures over shorter reaction times.

Issue 2: Multiple Products and Side Reactions

Q2: My reaction is consuming the starting material, but I am observing multiple spots on my TLC plate and the yield of the desired product is low. What side reactions could be occurring?

A2: The formation of multiple products suggests that your nucleophile or the thiazole ring may be undergoing undesired reactions.

1. Decomposition of the Nitrothiazole Ring:

Nitrothiazoles can be unstable, particularly under strongly basic or high-temperature conditions.[8][10] This can lead to ring-opening or other decomposition pathways, resulting in a complex mixture of products.

  • Solution:

    • Use a milder base if possible.

    • Run the reaction at a lower temperature for a longer duration.

    • Ensure a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

2. Competing Nucleophilic Attack:

If your nucleophile has multiple reactive sites, you may see a mixture of products.

  • Solution:

    • Employ protecting groups to block other reactive sites on your nucleophile.

3. Cine- and Tele-Substitution:

Although less common, it is possible for the nucleophile to attack a different position on the ring, leading to rearranged products. This is more likely if the primary reaction pathway is slow.[3]

  • Solution:

    • Careful structural characterization (e.g., by 2D NMR) of the major and minor products is necessary to identify these alternative substitution patterns.

Experimental Protocols

General Protocol for SNAr on a Halogenated Nitrothiazole with an Amine Nucleophile
  • To a stirred solution of the halogenated nitrothiazole (1.0 eq.) in anhydrous DMSO (0.1–0.5 M) under an inert atmosphere, add the amine nucleophile (1.1–1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0–3.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

SolventDielectric Constant (ε)Boiling Point (°C)General Application in SNAr
DMSO47.2189Excellent, highly polar aprotic
DMF36.7153Good, polar aprotic
Acetonitrile37.582Good, polar aprotic, lower boiling point
THF7.666Less common, lower polarity
Toluene2.4111Generally not suitable unless with additives

Visual Guides

General Mechanism of SNAr on Nitrothiazole

Caption: General mechanism of SNAr on a nitrothiazole substrate.

Troubleshooting Workflow for Failed SNAr

References

Technical Support Center: Managing the Low Reactivity of 2-Chloro-5-nitrothiazole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with 2-chloro-5-nitrothiazole in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this electron-deficient yet valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome the low reactivity of this substrate and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The potent electron-withdrawing nature of the nitro group at the 5-position significantly deactivates the thiazole ring. This deactivation makes the C-Cl bond at the 2-position less susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step in many cross-coupling catalytic cycles[1][2]. Furthermore, the nitrogen and sulfur atoms within the thiazole ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation[3].

Q2: My Suzuki-Miyaura coupling with this compound is failing. What are the most likely causes?

A2: Failed Suzuki-Miyaura couplings with this substrate are common and can typically be attributed to a few key factors:

  • Inefficient Oxidative Addition: As mentioned, the electron-deficient nature of the substrate hinders this crucial first step.

  • Catalyst Deactivation: The heteroatoms in the thiazole ring can poison the palladium catalyst[3].

  • Inappropriate Ligand/Base Combination: Standard conditions are often insufficient. Bulky, electron-rich ligands are required to promote oxidative addition. The choice of base is also critical and must be strong enough to facilitate transmetalation without causing substrate degradation[4][5].

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with prolonged reaction times or in the presence of excess water and a strong base[4].

Q3: I am observing significant amounts of starting material decomposition. How can I mitigate this?

A3: The nitrothiazole moiety can be sensitive to harsh reaction conditions. To minimize decomposition:

  • Lower the Reaction Temperature: While higher temperatures are often used to overcome low reactivity, they can also lead to degradation. A careful optimization of the temperature is necessary.

  • Choose a Milder Base: Strong bases like alkoxides can promote nucleophilic aromatic substitution or other decomposition pathways. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃[6][7].

  • Reduce Reaction Time: Prolonged heating can lead to the degradation of sensitive substrates. Monitor the reaction closely and stop it once a reasonable conversion has been achieved.

Q4: What is the best type of palladium catalyst to use for this substrate?

A4: For challenging electron-deficient heteroaryl chlorides like this compound, pre-formed palladium catalysts (precatalysts) are often more reliable and give more reproducible results than generating the active catalyst in situ from a palladium(II) source like Pd(OAc)₂[8]. Buchwald's G3 or G4 precatalysts, which incorporate bulky, electron-rich biarylphosphine ligands, are excellent starting points[8]. These precatalysts are designed to readily form the active monoligated Pd(0) species that is crucial for efficient oxidative addition[9].

Troubleshooting and Optimization Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the low reactivity of this compound necessitates carefully optimized conditions.

Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion Inefficient oxidative addition due to electron-deficient substrate.Use a highly active catalyst system: Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or a Buchwald precatalyst (e.g., XPhos Pd G3). Increase catalyst loading to 2-5 mol%.[4][5]
Catalyst deactivation by the thiazole nitrogen or sulfur.Employ a ligand that shields the palladium center, such as a bulky biarylphosphine. A slight excess of the ligand (e.g., L:Pd ratio of 2.2:1) can sometimes be beneficial[3].
Inappropriate base.Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous[6][7].
Significant Protodeboronation Excess water in the reaction mixture.Use anhydrous solvents and reagents. A small, controlled amount of water (e.g., in a dioxane/water solvent system) can sometimes be beneficial, but this should be optimized[4].
Base is too strong or used in large excess.Screen different bases and optimize the stoichiometry. K₃PO₄ is often a good starting point.
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction[3][4].
Substrate Decomposition Reaction temperature is too high.Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.
Base is too harsh.Switch to a milder base like K₂CO₃, although this may require a more active catalyst system or longer reaction times.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling catalyst Is the catalyst/ligand system appropriate? (e.g., Buchwald Precatalyst, SPhos, XPhos) start->catalyst base Is the base optimal? (e.g., K3PO4, Cs2CO3) catalyst->base Yes failure Persistent Failure (Consider alternative coupling strategy) catalyst->failure No (Screen ligands/precatalysts) conditions Are the reaction conditions optimized? (Temperature, Solvent, Inert Atmosphere) base->conditions Yes base->failure No (Screen bases) reagents Are the reagents of high quality? (Fresh boronic acid, dry solvent) conditions->reagents Yes conditions->failure No (Optimize T, degas properly) success Successful Coupling reagents->success Yes reagents->failure No (Use fresh/purified reagents)

Caption: A logical troubleshooting workflow for Suzuki-Miyaura coupling reactions of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The electron-deficient nature of this compound and the potential for catalyst inhibition by the amine coupling partner present unique challenges.

Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion Inefficient catalyst system.Employ a modern catalyst system with bulky, electron-rich ligands. BrettPhos and the corresponding Buchwald precatalysts are often effective for coupling with primary amines[10]. For secondary amines, consider ligands like XPhos or RuPhos.
Base is too weak or insoluble.Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, consider lithium bis(trimethylsilyl)amide (LiHMDS) or phosphazene bases[10][11].
Catalyst poisoning by the amine.Use a higher catalyst loading (2-5 mol%). Ensure a sufficiently high ligand-to-palladium ratio.
Hydrodehalogenation (Reduction of C-Cl bond) Competing side reaction, especially with certain ligand/base combinations.Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway. Optimize the base.
Substrate or Product Degradation The nitro group can be sensitive to the strongly basic conditions.Use the mildest effective base. K₃PO₄ or Cs₂CO₃ may be viable with a highly active catalyst system. Run the reaction at the lowest possible temperature that affords a reasonable rate.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low/No Yield in Buchwald-Hartwig Amination catalyst Is the catalyst/ligand system appropriate for the amine type? (e.g., BrettPhos for primary, XPhos for secondary) start->catalyst base Is the base suitable for the substrate's sensitivity? (e.g., NaOtBu, LiHMDS, K3PO4) catalyst->base Yes failure Persistent Failure (Consider alternative amination strategy) catalyst->failure No (Screen appropriate ligands) conditions Are the reaction conditions optimized? (Temperature, Solvent, Inert Atmosphere) base->conditions Yes base->failure No (Screen bases of varying strength) amine_quality Is the amine coupling partner pure? conditions->amine_quality Yes conditions->failure No (Optimize T, ensure inertness) success Successful Amination amine_quality->success Yes amine_quality->failure No (Purify amine)

Caption: A logical troubleshooting workflow for Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocols

The following protocols provide robust starting points for the cross-coupling of this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from best practices for challenging heteroaryl chlorides[4][5].

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum. Evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 dioxane/water solvent mixture (e.g., 2 mL dioxane, 0.2 mL water for a 0.2 mmol scale reaction).

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is based on established methods for the amination of electron-deficient heteroaryl halides[10][11].

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos Pd G3 (Buchwald Precatalyst) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide.

  • Seal the tube with a screw cap containing a PTFE-lined septum. Evacuate and backfill with argon three times.

  • In a separate flask, dissolve this compound and the primary amine in anhydrous, degassed toluene.

  • Add the solution of the substrates to the Schlenk tube containing the catalyst and base via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Halo-Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a particularly challenging class of substrates: halo-nitroaromatics. The unique electronic properties and potential for side reactions conferred by the nitro group often lead to complex catalyst deactivation pathways. This resource is designed to help you diagnose and overcome these issues in your cross-coupling experiments.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about catalyst deactivation when working with halo-nitroaromatic substrates.

Q1: Why are halo-nitroaromatics notoriously difficult substrates for cross-coupling reactions?

Halo-nitroaromatics present a unique challenge due to the dual nature of the nitro group. While its strong electron-withdrawing effect can facilitate the crucial oxidative addition step at the C-X bond, it can also act as a potent inhibitor or participate in undesired side reactions.[1][2] Key issues include:

  • Catalyst Poisoning: The oxygen atoms of the nitro group can coordinate to the palladium center, forming stable, catalytically inactive complexes. This sequesters the catalyst from the desired reaction cycle.[3]

  • Undesired Reactivity: The nitro group itself can be a target for chemical transformation. Under certain conditions, it can be reduced to an amino group or other species, leading to complex product mixtures and consumption of reagents.

  • Modified Catalyst Electronics: Coordination of the nitroarene to the metal center can alter the electronic properties of the catalyst, potentially hindering subsequent steps in the catalytic cycle like reductive elimination.[4][5]

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

Catalyst deactivation is a common issue in cross-coupling, but it is often accelerated when using halo-nitroaromatics. The main pathways include:

  • Catalyst Poisoning: As mentioned, functional groups on the substrate, starting materials, or even the product can bind strongly to the palladium center, creating "off-cycle" species that are catalytically dormant.[6][7] The nitro group is a primary culprit in this context.

  • Ligand Degradation: Phosphine ligands, while essential for catalytic activity, are susceptible to oxidation to phosphine oxides, especially if the reaction atmosphere is not strictly inert.[8][9][10] Electron-rich alkylphosphines are generally more prone to oxidation than triarylphosphines.[10]

  • Formation of Palladium Black (Agglomeration): If the ligand dissociates from the palladium center or degrades, the unstable, "ligandless" Pd(0) species can aggregate into bulk palladium metal, which appears as a black precipitate.[3][11] This form of palladium is catalytically inactive in homogeneous cross-coupling.

Active_Catalyst Active Catalyst (L)nPd(0) Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Coordination by -NO2 group, impurities Degradation Ligand Degradation Active_Catalyst->Degradation Oxidation, Thermal Stress Agglomeration Agglomeration (Pd Black) Active_Catalyst->Agglomeration Ligand Dissociation Inactive_Species Inactive Species Poisoning->Inactive_Species Forms Off-Cycle Complexes Degradation->Inactive_Species Forms (L_ox)nPd, Unstable Pd(0) Agglomeration->Inactive_Species Forms Bulk Pd(0)

Primary catalyst deactivation pathways.
Q3: How do I select the best ligand to prevent catalyst deactivation?

The choice of ligand is critical for both reactivity and stability.[12] For halo-nitroaromatics, the ideal ligand should be a strong electron donor to promote oxidative addition while being sterically bulky to prevent catalyst dimerization/agglomeration and shield the metal center from the nitro group.

Ligand ClassKey Characteristics & Suitability for Halo-NitroaromaticsProsCons
Monodentate Biarylphosphines (e.g., Buchwald ligands like SPhos, XPhos)Highly electron-rich and sterically demanding.[13]Excellent for activating challenging C-Cl bonds. Steric bulk can prevent nitro group coordination.Can be sensitive to air and moisture. Higher cost.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes)Strong σ-donors, form very stable bonds with palladium.[13]High thermal stability, resistant to oxidation.[2] Can be superior to phosphines for difficult substrates.Can sometimes lead to slower reductive elimination.
Chelating Diphosphines (e.g., Xantphos, dppf)Offer enhanced stability through the chelate effect.Good for preventing palladium black formation.[13]Can sometimes be less active than monodentate ligands for very hindered substrates.
Simple Trialkyl/Triarylphosphines (e.g., P(t-Bu)₃, PPh₃)Foundational ligands, but often less effective for this substrate class.Readily available and inexpensive.PPh₃ is often not electron-rich enough. P(t-Bu)₃ is very active but highly air-sensitive.[10]

Recommendation: Start with a well-established, bulky monodentate biarylphosphine (like SPhos) or an NHC ligand, as these classes generally provide the necessary stability and activity to overcome the challenges posed by halo-nitroaromatics.[2][13]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My reaction shows low or no conversion of the starting material.

Possible Cause A: Inefficient Oxidative Addition The C-X bond (especially C-Cl) is strong, and despite the activating effect of the nitro group, oxidative addition can be the rate-limiting step.[14][15]

  • Solution:

    • Switch to a More Active Catalyst System: Use a more electron-rich and bulky ligand, such as a G3 or G4 Buchwald palladacycle precatalyst, or an NHC-based system.[2] These are designed to promote the oxidative addition of challenging substrates.

    • Increase Temperature: If the catalyst is thermally stable, gradually increasing the reaction temperature in increments of 10-20 °C can overcome the activation barrier.[16] Monitor for signs of decomposition.

    • Change the Halide: If synthetically feasible, switching from an aryl chloride to a bromide or iodide will dramatically increase the rate of oxidative addition.[17]

Possible Cause B: Catalyst Poisoning by the Nitro Substrate The nitro group may be coordinating to the palladium, effectively titrating your active catalyst out of the cycle.

  • Solution:

    • Increase Ligand Steric Bulk: Use ligands with very large steric profiles (e.g., XPhos, RuPhos, or BrettPhos).[1][5] The bulk can create a protective pocket around the palladium, physically hindering coordination of the nitro group.

    • Optimize Ligand-to-Metal Ratio: A slight excess of ligand (e.g., 1.1-1.5 equivalents of ligand to 1 equivalent of Pd) can sometimes help prevent substrate poisoning by favoring the formation of the desired L-Pd complex.[3] However, a large excess can inhibit the reaction.

Problem 2: My reaction starts, but stalls before completion and a black precipitate forms.

This is a classic symptom of catalyst decomposition into palladium black.[3]

Possible Cause A: Insufficiently Inert Atmosphere Trace oxygen is a primary culprit in the degradation of phosphine ligands and the oxidation of the active Pd(0) species.[3][8]

  • Solution:

    • Improve Degassing Technique: Ensure your solvent is thoroughly deoxygenated. A freeze-pump-thaw cycle (minimum of 3 cycles) is more effective than sparging with inert gas.

    • Use a Glovebox: For highly sensitive catalysts, performing all manipulations (weighing catalyst and ligands, preparing the reaction mixture) inside a glovebox is ideal.

    • Maintain Positive Inert Gas Pressure: Ensure the reaction is kept under a positive pressure of high-purity argon or nitrogen throughout the entire process.

Possible Cause B: Thermal Instability of the Catalyst High temperatures required for the reaction may be exceeding the thermal stability limit of your catalyst complex.[18]

  • Solution:

    • Use a More Thermally Robust Ligand: Switch to an N-heterocyclic carbene (NHC) ligand, which generally offers superior thermal stability compared to many phosphines.[2]

    • Lower the Reaction Temperature: If possible, find a more active catalyst system that operates at a lower temperature.

    • Use a Precatalyst: Well-defined palladium precatalysts often form the active Pd(0) species more cleanly and can lead to more stable catalytic systems compared to generating the catalyst in situ from sources like Pd(OAc)₂.[19]

Problem 3: I am observing significant formation of side products, such as hydrodehalogenation or reduction of the nitro group.

Possible Cause A: Undesired Palladium-Hydride Reactivity Palladium-hydride species, which can form via side reactions (e.g., β-hydride elimination from certain coupling partners or reactions with trace water/base), can lead to hydrodehalogenation (replacement of the halide with hydrogen). A recent study also highlights how this pathway can be a major issue in couplings involving nitroarenes.[20]

  • Solution:

    • Choice of Base and Solvent: The choice of base is crucial. In some cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred over strong alkoxides like NaOt-Bu, which can promote side reactions.[21] Ensure all reagents and solvents are anhydrous.

    • Ligand Modification: The electronic and steric properties of the ligand influence the relative rates of productive coupling versus side reactions. Screening different ligands is often necessary.

Possible Cause B: Reduction of the Nitro Group Some reaction conditions, particularly if a protic solvent is present or if certain bases are used, can lead to the reduction of the nitro group.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all components of the reaction (solvents, reagents, glassware) are scrupulously dried.

    • Base Selection: Avoid bases or additives that could also act as reducing agents under the reaction conditions.

    • Protecting Groups: While not ideal, if reduction is unavoidable, consider a synthetic route where the nitro group is introduced at a later stage.

Experimental Protocols & Workflows
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Halo-Nitroaromatic

This protocol is designed to minimize catalyst deactivation through the use of a precatalyst and strict inert atmosphere techniques.

Experimental workflow for robust cross-coupling.
  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of argon or in a desiccator.

  • Reagent Preparation (In a Glovebox):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-nitroaromatic (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and any additional ligand if required.

  • Reaction Assembly:

    • Add the palladium precatalyst to the vial containing the substrates and base.

    • Add freshly degassed, anhydrous solvent (e.g., dioxane or toluene, to achieve ~0.1 M concentration) via syringe.

    • Seal the vial with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the sealed vial from the glovebox.

    • Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and precipitated palladium.

    • Proceed with standard aqueous workup and purification by column chromatography.

References

Scale-up challenges for the synthesis of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-5-nitrothiazole

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis of this compound. As a key intermediate in pharmaceutical development, the successful and safe scale-up of this compound is of critical importance. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to address the complex challenges encountered when transitioning from the laboratory bench to pilot or production scale. We will delve into the causality behind experimental choices, providing a framework for robust process development and troubleshooting.

Section 1: Synthesis Overview & Core Challenges

The most prevalent synthetic route to this compound proceeds via a two-stage process. First, the precursor 2-Amino-5-nitrothiazole is synthesized. Second, this precursor undergoes a diazotization followed by a Sandmeyer-type chlorination.[1] While straightforward on paper, each stage presents unique scale-up hurdles, primarily related to reaction kinetics, thermal safety, and impurity control.

The traditional synthesis of the 2-Amino-5-nitrothiazole precursor itself involves hazardous nitration and rearrangement steps, which carry a risk of explosion, especially in large-scale commercial operations.[2][3] Newer, safer routes have been developed to mitigate these risks.[4] The subsequent diazotization is a highly exothermic reaction that generates nitrogen gas, while the intermediate diazonium salt is thermally unstable and potentially explosive if isolated.

The overall workflow is depicted below, highlighting the critical control points that are essential for a successful scale-up.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization & Sandmeyer Reaction cluster_2 Stage 3: Purification Start Raw Materials (e.g., 2-Aminothiazole) Nitration Nitration (H2SO4/HNO3) Start->Nitration Hazard: Explosive Potential Precursor 2-Amino-5-nitrothiazole Nitration->Precursor Diazotization Diazotization (NaNO2, HCl) Precursor->Diazotization Control: Temp < 5°C Exothermic, Gas Evolution Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer In-situ transfer Unstable Intermediate Product Crude this compound Sandmeyer->Product Purification Purification (e.g., Recrystallization, Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis and its scale-up.

Q1: What are the primary safety hazards associated with the synthesis of this compound?

A: The primary hazards are:

  • Thermal Runaway: The nitration to form the precursor and the diazotization of 2-Amino-5-nitrothiazole are both highly exothermic.[3] Without adequate heat removal, which becomes more challenging on a larger scale due to a lower surface-area-to-volume ratio, a thermal runaway can occur.[5]

  • Explosion Risk: The traditional synthesis of 2-amino-5-nitrothiazole involves nitration and rearrangement steps that can be explosive under commercial-scale conditions.[2] Furthermore, the aryl diazonium salt intermediate formed during the second stage is thermally unstable and can decompose explosively if its temperature is not strictly controlled or if it is isolated in a dry state.

  • Gas Evolution: The diazotization reaction releases a significant volume of nitrogen gas. On a large scale, the reactor must be adequately vented to prevent pressure buildup.[5]

  • Corrosive and Toxic Materials: The process uses strong acids (sulfuric, nitric, hydrochloric) and potentially toxic reagents.[6][7] Appropriate personal protective equipment (PPE) and material handling procedures are mandatory.

Q2: Why is a copper(I)-catalyzed Sandmeyer reaction necessary for the chlorination step?

A: The Sandmeyer reaction is a robust method for converting an aromatic amino group into a halide via its diazonium salt.[8] Direct chlorination of the thiazole ring is not feasible without affecting other parts of the molecule. The Sandmeyer reaction provides a reliable, high-yielding pathway for this specific transformation.[9] The copper(I) catalyst is crucial as it facilitates the decomposition of the diazonium salt through a single-electron transfer mechanism, generating an aryl radical that then abstracts the chlorine from a copper(II) species.[8] This catalytic cycle allows the reaction to proceed under milder conditions than uncatalyzed thermal decomposition, which would lead to a wider array of undesirable byproducts.

Q3: What are the most critical process parameters (CPPs) to monitor during the scale-up of the diazotization and Sandmeyer stages?

A: The following CPPs are vital for safety, yield, and purity:

  • Temperature: This is the most critical parameter. The diazotization must be kept at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Reagent Addition Rate: The addition of sodium nitrite solution must be slow and controlled to manage the exotherm and the rate of nitrogen gas evolution. Similarly, the addition of the diazonium salt solution to the copper(I) chloride catalyst should be carefully controlled.

  • Agitation/Mixing: Efficient mixing is crucial to prevent localized temperature spikes and high concentrations of reagents, which can lead to byproduct formation.[5] Inadequate mixing is a common failure point during scale-up.

  • pH: The reaction is performed in strong acid. Maintaining the correct acidic environment is necessary for the formation and stability of the diazonium salt.

Section 3: Troubleshooting Guide

This guide provides a structured approach to common problems encountered during scale-up.

Problem 1: Low yield or incomplete conversion in the Sandmeyer reaction.

  • Possible Cause A: Premature Decomposition of the Diazonium Salt.

    • Why it happens: If the temperature during diazotization or the transfer to the Sandmeyer reactor rises above the recommended 5 °C, the diazonium salt will decompose, primarily to the corresponding phenol, before it can react with the copper catalyst.

    • Troubleshooting Steps:

      • Verify the calibration of all temperature probes in the reactor.

      • Analyze the cooling capacity of the reactor. Ensure the jacket fluid is at the correct temperature and flow rate to handle the reaction exotherm at scale.

      • Reduce the addition rate of the sodium nitrite solution to lower the instantaneous heat load.

      • Implement an in-process check (e.g., test strips for nitrous acid) to ensure the diazotization goes to completion before warming.

  • Possible Cause B: Inactive Catalyst.

    • Why it happens: Copper(I) chloride is susceptible to oxidation to copper(II) by air. If the catalyst has been improperly stored or handled, its activity will be diminished, leading to a sluggish or incomplete reaction.

    • Troubleshooting Steps:

      • Use freshly prepared or high-quality, sealed copper(I) chloride for the reaction.

      • Consider preparing the CuCl solution under an inert atmosphere (e.g., nitrogen) to prevent oxidation before the diazonium salt is added.

Problem 2: Significant formation of a dark, tarry byproduct during the Sandmeyer reaction.

  • Possible Cause: Uncontrolled Side Reactions, including Biaryl Coupling.

    • Why it happens: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to side reactions like the coupling of two aryl radicals to form biaryl impurities.[8] These side reactions are often exacerbated by high local concentrations of the diazonium salt or elevated temperatures.

    • Troubleshooting Steps:

      • Improve agitation. Review the reactor's stirrer design (e.g., pitch-blade turbine vs. anchor) to ensure efficient bulk mixing and prevent "dead zones".[5]

      • Ensure the diazonium salt solution is added sub-surface into the vortex of the stirred catalyst solution to promote rapid dispersion.

      • Strictly maintain the low reaction temperature. Even a small increase can significantly accelerate the rates of decomposition and side reactions.

Troubleshooting_Low_Yield Start Low Yield Detected Check_Temp Review Temperature Logs (0-5 °C Maintained?) Start->Check_Temp Check_Mixing Evaluate Agitation Efficiency Check_Temp->Check_Mixing No (Temp > 5°C) Temp_High Root Cause: Diazonium Decomposition Check_Temp->Temp_High Yes Check_Catalyst Verify CuCl Catalyst Activity/Source Check_Mixing->Check_Catalyst No (Mixing Inefficient) Mixing_Poor Root Cause: Localized Hotspots & Side Reactions Check_Mixing->Mixing_Poor Yes Catalyst_Bad Root Cause: Inactive Catalyst Check_Catalyst->Catalyst_Bad No (Catalyst Suspect) Sol_Temp Solution: Improve Cooling Capacity Reduce Addition Rate Temp_High->Sol_Temp Sol_Mixing Solution: Optimize Stirrer Design Modify Addition Method Mixing_Poor->Sol_Mixing Sol_Catalyst Solution: Use Fresh Catalyst Handle Under Inert Gas Catalyst_Bad->Sol_Catalyst

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

Problem 3: Product decomposition during purification by distillation.

  • Why it happens: Although the related compound 2-chloro-5-chloromethylthiazole is known to be sensitive to heat and can decompose during high-temperature rectification, this property may be shared by this compound.[10] Impurities can also catalyze decomposition.

  • Troubleshooting Steps:

    • Purify via vacuum distillation to lower the boiling point.

    • Several patents for related thiazoles suggest adding stabilizers like oligomeric polyethers or epoxidized soybean oil to the distillation pot to prevent decomposition.[10][11] This could be an effective strategy.

    • If distillation is problematic, consider purification by recrystallization from a suitable solvent system.

Section 4: Recommended Scale-Up Protocol & Parameter Comparison

The following is a generalized protocol for the diazotization and Sandmeyer reaction, emphasizing scale-up controls. NOTE: This protocol is for informational purposes and must be adapted and fully risk-assessed for specific equipment and scales.

Protocol: Pilot-Scale Synthesis of this compound

  • Reactor Preparation: Charge a suitably sized, clean, and dry glass-lined reactor with a solution of copper(I) chloride in concentrated hydrochloric acid. Begin aggressive cooling of the reactor jacket to achieve a batch temperature of 0-5 °C. Maintain a slow nitrogen purge over the headspace.

  • Diazonium Salt Preparation: In a separate vessel, dissolve 2-Amino-5-nitrothiazole in concentrated hydrochloric acid, cooling to 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution slowly and sub-surface to the 2-Amino-5-nitrothiazole slurry over 2-3 hours, ensuring the temperature never exceeds 5 °C. Monitor gas evolution from the reactor vent.

  • Sandmeyer Reaction: Once the diazotization is complete (validated by an in-process check), slowly transfer the cold diazonium salt solution into the vigorously stirred copper(I) chloride solution in the main reactor. Maintain the batch temperature between 5-10 °C during this addition.

  • Reaction Completion & Work-up: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 20-25 °C) for several hours until completion is confirmed by HPLC. The crude product can then be isolated by quenching the reaction mixture with water and filtering the precipitated solid.

  • Purification: The wet cake should be washed and then purified, preferably by recrystallization or, with caution, by vacuum distillation.

Table 1: Comparison of Key Parameters for Lab vs. Pilot Scale
ParameterLab Scale (250 mL Flask)Pilot Scale (100 L Reactor)Rationale for Change
Cooling Method Ice BathJacketed Reactor with ChillerSurface area to volume ratio decreases at scale, requiring more efficient, active cooling.[5]
NaNO₂ Addition Time 15-30 minutes2-3 hoursTo control the exotherm and rate of N₂ evolution within the cooling capacity of the reactor.
Agitation Magnetic StirrerOverhead Mechanical Stirrer (e.g., Impeller)Required for effective heat and mass transfer in a large, viscous volume.[5]
Monitoring ThermometerMultiple calibrated probes (batch, headspace), pressure sensor, vent gas flow meterProvides a comprehensive understanding of the reaction's state and safety profile.

References

Technical Support Center: Purification of 2-Chloro-5-Chloromethylthiazole (CCMT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-chloromethylthiazole (CCMT). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. As a key building block for neonicotinoid insecticides and pharmaceuticals like Ritonavir, achieving high purity is paramount.[1][2][3] This document provides field-proven insights and detailed protocols to help you navigate the nuances of CCMT purification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing robust solutions.

Question 1: I'm experiencing significant product loss and a black, solid residue in my distillation flask. What's causing this and how can I prevent it?

Answer: This is a classic problem when purifying CCMT and is caused by its thermal instability.[4] At the high temperatures required for distillation, even under vacuum, CCMT can decompose, leading to polymerization and the formation of a solid, tar-like residue. This not only reduces your yield but also makes cleaning laboratory glassware extremely difficult. The solidified bottom can trap a significant amount of your product, further decreasing the isolated yield.[4]

Core Problem: Thermal decomposition at elevated distillation temperatures.

Solution: Stabilized Vacuum Distillation

The most effective solution is to perform the distillation in the presence of a high-boiling, thermally stable additive that keeps the distillation residue in a liquid state.[4][5]

  • Mechanism of Action: These additives act as a "liquid matrix" for the impurities and degrading product. By preventing solidification, they ensure that the entire contents of the flask remain transferable and that product trapped in a solid matrix is not lost. This surprisingly leads to both a higher yield and higher purity in the distillate.[4]

  • Recommended Additives:

    • Oligomeric Polyethers: Polyethylene glycol (PEG) or polypropylene glycol (PPG) with an average molar mass between 200 and 3000 Da are highly effective.[4][6] A PEG with an average molar mass of 300-600 Da is particularly preferred.[4]

    • Epoxidized Soybean Oil: This can also be added to the crude product before distillation to suppress pyrolytic decomposition.[7]

By incorporating this change, you will observe a liquid, easily transferable residue at the end of the distillation and a significant improvement in yield.[4]

Question 2: My distilled CCMT is an orange-yellow color, but I need a colorless product for my next step. How can I improve the color?

Answer: A persistent yellow or orange hue after distillation typically points to two potential issues: residual acidic impurities from the synthesis or minor thermal degradation.

Solution 1: Pre-distillation Wash

Before committing to distillation, wash the crude CCMT solution. If your crude product is dissolved in a solvent like dichloromethane or chloroform, a wash with a mild aqueous base can neutralize residual acids (like HCl) that may catalyze degradation at high temperatures.

  • Procedure: Wash the organic solution with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over magnesium sulfate before concentrating it to obtain the crude oil for distillation.[8][9]

Solution 2: Post-distillation Crystallization

If the color persists, a final crystallization step is highly effective for color and impurity removal.[10]

  • Principle: Crystallization is an equilibrium-driven process that excludes impurities from the growing crystal lattice. This is an excellent method for removing closely related impurities that co-distill with the CCMT.

  • Solvent Choice: Aliphatic hydrocarbons (e.g., hexane, heptane), ethers, or esters are suitable for crystallization.[10] The ideal solvent is one in which CCMT is sparingly soluble at low temperatures but readily soluble when warm.

Question 3: My final purity by GC is stuck at 95-98%, but I require >99.5% purity. Distillation alone isn't getting me there. What should I do?

Answer: Achieving very high purity often requires a multi-step approach. While stabilized vacuum distillation is excellent for bulk purification, removing the final few percent of impurities typically necessitates a more selective technique like crystallization.

Recommended Workflow for High Purity:

  • Primary Purification: Perform a stabilized vacuum distillation as described in Question 1. This will remove bulk impurities, solvents, and non-volatile residues.

  • Purity Assessment: Analyze the distillate by GC to confirm the purity is in the ~98% range.

  • Secondary Purification: Subject the distilled CCMT to a final crystallization step.[10] This will effectively remove impurities that have similar boiling points to your product. An alternative method involves forming the hydrochloride salt of CCMT, which can be selectively crystallized, filtered, and then neutralized with a base to liberate the high-purity CCMT as a liquid phase.[11][12]

This two-step process of distillation followed by crystallization is a robust and common industrial strategy for achieving high-purity CCMT.[4]

Purification Workflow Diagram

CCMT_Purification_Workflow Figure 1: Recommended Workflow for High-Purity CCMT crude Crude CCMT Solution wash Optional: Mild Base Wash (e.g., NaHCO3 aq.) crude->wash distill Stabilized Vacuum Distillation (with PEG Additive) crude->distill If crude is oil wash->distill gc_check Purity Check (GC) distill->gc_check high_purity High-Purity CCMT (>99.5%) gc_check->high_purity Purity OK (>99.5%) crystallize Crystallization (from Heptane/Ether) gc_check->crystallize Purity <99.5% crystallize->high_purity

Caption: Recommended workflow for achieving high-purity CCMT.

Frequently Asked Questions (FAQs)

Q: What are the optimal conditions for vacuum distillation of CCMT?

A: The key is to balance temperature and pressure to allow for distillation without causing decomposition. Based on established methods, the following parameters are recommended.[4][5]

ParameterRecommended RangeParticularly PreferredRationale
Distillation Pressure 0.5 - 10 mbar1 - 4 mbarLowering the pressure significantly reduces the boiling point, minimizing thermal stress on the molecule.[4]
Bottom Temperature 60 - 150 °C90 - 110 °CThis range is sufficient for volatilizing CCMT at the preferred pressure while minimizing decomposition rates.[4][5]
Top (Head) Temperature ~75 °C-This is the approximate temperature at which the pure CCMT will distill over at a pressure of 1-2 mbar.[4]
PEG 400 Additive ~15% w/w-An approximate ratio of 43g PEG 400 to 268g of distilled CCMT has been shown to be effective.[4]

Q: How should I properly store purified 2-chloro-5-chloromethylthiazole?

A: CCMT has a melting point of 29-31°C, meaning it can be a liquid or a solid depending on your laboratory's ambient temperature.[13] For long-term stability, store it in a tightly-closed container in a cool, dry, and well-ventilated area.[13] Recommended long-term storage is at 2-8°C.[13] It is incompatible with strong oxidizing agents, so ensure it is stored away from such chemicals.[13]

Q: What is the purpose of adding sodium bicarbonate to the crude product before distillation?

A: The synthesis of CCMT often involves chlorinating agents like chlorine gas or sulfuryl chloride, which can generate acidic byproducts (e.g., HCl).[2][8][9] Adding a mild base like sodium bicarbonate neutralizes these acids.[9] This is crucial because acidic residues can catalyze thermal decomposition during the subsequent distillation step, leading to lower yields and increased impurity formation.

Troubleshooting Decision Tree

CCMT_Troubleshooting_Tree Figure 2: Troubleshooting Distillation Issues start Problem: Low Yield or High Impurity after Distillation q1 Is there a solid, black residue in the flask? start->q1 sol1 Cause: Thermal Decomposition Solution: 1. Add Polyethylene Glycol (PEG 400) to the crude product before distillation. 2. Ensure vacuum is low (1-4 mbar). q1->sol1 Yes q2 Is the distillate discolored (yellow/orange)? q1->q2 No sol1->q2 sol2 Cause: Acidic Impurities or Minor Degradation Solution: 1. Wash crude with NaHCO3 before distillation. 2. Perform a final crystallization step. q2->sol2 Yes q3 Is purity still too low (e.g., <99.5%)? q2->q3 No sol2->q3 sol3 Cause: Co-distilling Impurities Solution: Perform a final crystallization from an aliphatic hydrocarbon (e.g., heptane) to remove closely boiling impurities. q3->sol3 Yes end_node Achieved High-Purity CCMT q3->end_node No sol3->end_node

Caption: A decision tree for troubleshooting common CCMT purification issues.

Experimental Protocols

Protocol 1: Stabilized Vacuum Distillation of Crude CCMT

This protocol is adapted from patented industrial methods for purifying crude CCMT.[4]

  • Preparation: To a round-bottom flask appropriately sized for the volume of crude material, add the crude CCMT oil.

  • Stabilizer Addition: Add polyethylene glycol with an average molar mass of 400 (PEG 400) to the crude CCMT. A weight ratio of approximately 1:6 to 1:7 (PEG:estimated product) is a good starting point.

  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for high vacuum. Ensure all joints are well-sealed with appropriate vacuum grease. Connect the apparatus to a vacuum pump capable of reaching <5 mbar, with a cold trap in between.

  • Distillation: a. Begin stirring the mixture and slowly reduce the pressure to 1-2 mbar. b. Gradually heat the distillation flask using an oil bath. The target bottom temperature is between 90-110°C.[4] c. The product, 2-chloro-5-chloromethylthiazole, will begin to distill at a head temperature of approximately 75°C (at 1-2 mbar).[4] d. Collect the colorless distillate in a pre-weighed receiving flask. The receiving flask may need gentle warming to prevent the product from solidifying in the transfer tube.

  • Completion: Stop the distillation when the rate of distillate collection slows significantly or the bottom temperature begins to rise sharply.

  • Shutdown: Allow the system to cool before slowly re-introducing air. The distillation residue in the flask should remain liquid and be easily removable.[4] The resulting distillate should have a purity of >98%.[4]

Protocol 2: High-Purity Crystallization of Distilled CCMT

This protocol describes a final purification step to achieve >99.5% purity.[10]

  • Solvent Selection: Choose a suitable aliphatic hydrocarbon solvent, such as n-heptane.

  • Dissolution: Gently warm the distilled CCMT to ensure it is in a liquid state (~40°C). In a separate flask, warm the n-heptane. Add the minimum amount of warm n-heptane to the liquid CCMT required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Stir for 15-20 minutes at a warm temperature, and then filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation is evident, place the flask in an ice bath or a refrigerator (0-5°C) for several hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals (the filter cake) with a small amount of ice-cold n-heptane to remove any residual soluble impurities.

  • Drying: Dry the pure, white crystals under vacuum to remove all traces of the solvent.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-5-nitrothiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, 2-halo-5-nitrothiazoles serve as pivotal building blocks for the synthesis of a diverse array of biologically active compounds. Their utility stems from the electrophilic nature of the C2 position, which is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C5 position. This guide provides an in-depth comparison of the reactivity of two common starting materials, 2-chloro-5-nitrothiazole and 2-bromo-5-nitrothiazole, in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. By delving into the mechanistic underpinnings and established principles of leaving group ability in SNAr, this document aims to equip researchers with the knowledge to make informed decisions in reaction design and optimization.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring

Nucleophilic aromatic substitution on the 2-halo-5-nitrothiazole scaffold proceeds through a well-established two-step addition-elimination mechanism.[1] This pathway is fundamentally different from SN1 or SN2 reactions that occur at sp³-hybridized carbon centers.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the thiazole ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the adjacent ring nitrogen and, crucially, the powerful nitro group at the C5 position.[2] This initial attack is typically the rate-determining step of the overall reaction.[1] The attack disrupts the aromaticity of the thiazole ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the thiazole ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2]

  • Elimination of the Leaving Group and Rearomatization : In the second, faster step, the leaving group (halide ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the thiazole ring, yielding the final substituted product.

Caption: General mechanism of SNAr on 2-halo-5-nitrothiazole.

The Leaving Group Effect: A Counter-Intuitive Trend in SNAr Reactivity

In aliphatic SN2 reactions, the leaving group ability typically follows the trend I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond and the stability of the resulting halide anion. However, in nucleophilic aromatic substitution, this trend is often inverted. The generally accepted reactivity order for leaving groups in activated SNAr reactions is:

F > Cl ≈ Br > I [3][4]

This counter-intuitive order is a direct consequence of the reaction mechanism. Since the first step—nucleophilic attack—is rate-determining, the reaction rate is not significantly influenced by the ease of carbon-halogen bond cleavage. Instead, the rate is governed by the electrophilicity of the carbon atom being attacked.

The high electronegativity of the halogen atom plays a crucial role. A more electronegative halogen (like chlorine relative to bromine) exerts a stronger inductive electron-withdrawing effect. This effect polarizes the C-X bond and increases the electrophilicity of the ipso-carbon (the carbon bearing the leaving group), making it more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex accelerates the reaction.[3]

Comparative Reactivity: 2-Chloro- vs. 2-Bromo-5-nitrothiazole

Based on the established principles of SNAr reactions, This compound is expected to be more reactive than 2-bromo-5-nitrothiazole .

FeatureThis compound2-Bromo-5-nitrothiazoleScientific Rationale
Expected Reactivity HigherLowerThe greater electronegativity of chlorine enhances the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack.[3][4]
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)In SNAr, the C-X bond is broken in a fast, non-rate-determining step.[1]
Activation Strong activation from the 5-nitro group and the ring nitrogen atom.[2]Strong activation from the 5-nitro group and the ring nitrogen atom.[2]Both substrates are highly activated for SNAr.
Cost & Availability Generally more cost-effective and widely available.Typically more expensive.Economic factors often favor the use of the chloro-derivative in large-scale synthesis.

Causality in Experimental Choice: For a typical nucleophilic substitution, a researcher would logically choose this compound over the bromo analogue to achieve a faster reaction rate and potentially higher yield under milder conditions. The choice of the bromo derivative might be justified only in specific cases where, for instance, subsequent downstream reactions require the presence of bromine or if solubility or other physical properties are a deciding factor.

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a detailed, self-validating methodology for the reaction of a 2-halo-5-nitrothiazole with a representative amine nucleophile, piperidine. This procedure can be adapted for kinetic analysis by monitoring the disappearance of the starting material or the appearance of the product over time, typically using techniques like HPLC or UV-Vis spectrophotometry.

Experimental_Workflow A 1. Reaction Setup - Add 2-halo-5-nitrothiazole (1.0 eq) and solvent (e.g., Ethanol) to a dry flask. - Place under inert atmosphere (N₂ or Ar). B 2. Reagent Addition - Add piperidine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq). - Stir at a controlled temperature (e.g., 50 °C). A->B C 3. Reaction Monitoring - Monitor progress by TLC or HPLC until starting material is consumed. B->C D 4. Work-up - Cool to room temperature. - Remove solvent under reduced pressure. - Redissolve residue in EtOAc and wash with water and brine. C->D E 5. Isolation & Purification - Dry organic layer over Na₂SO₄. - Filter and concentrate. - Purify by flash column chromatography (e.g., Hexane/EtOAc gradient). D->E F 6. Characterization - Confirm structure and purity of the product by ¹H NMR, ¹³C NMR, and MS. E->F

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (or 2-bromo-5-nitrothiazole) (1.0 eq.).

  • Solvent and Reagents: Add a suitable polar aprotic or protic solvent, such as ethanol or acetonitrile. Begin stirring and add triethylamine (1.2 eq.) followed by the dropwise addition of piperidine (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 50-80 °C). The optimal temperature should be determined empirically, but the reaction with the chloro-derivative is expected to proceed at a lower temperature or for a shorter duration than with the bromo-derivative.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with water and brine to remove salts and water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 2-(piperidin-1-yl)-5-nitrothiazole.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

In the nucleophilic aromatic substitution of 2-halo-5-nitrothiazoles, the reactivity is dictated by the principles of the SNAr mechanism. Contrary to trends observed in SN2 reactions, the rate is primarily influenced by the electrophilicity of the reaction center rather than the strength of the carbon-halogen bond. Consequently, This compound is the more reactive substrate compared to its bromo counterpart due to the higher electronegativity of chlorine, which enhances the electrophilicity of the C2 position. This increased reactivity often translates to faster reactions, milder conditions, and potentially higher yields, making it the preferred substrate for most synthetic applications. The choice between these two valuable building blocks should, therefore, be guided by a firm understanding of this fundamental mechanistic principle to achieve optimal outcomes in the synthesis of complex molecular targets.

References

A Comparative Guide to Analytical Methods for the Validation of 2-Chloro-5-nitrothiazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2-chloro-5-nitrothiazole is a cornerstone of robust and reproducible synthetic chemistry. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yield, product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is a documented process that demonstrates its fitness for the intended purpose.[1][2][3] As outlined by the International Council for Harmonisation (ICH) guidelines, a properly validated method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes.[4][5][6][7] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of this compound.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method is contingent on a multitude of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification vs. identification). For this compound, a compound of moderate polarity, a comparative assessment of the leading chromatographic and spectroscopic techniques is essential.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Use Quantitative analysis of purity and impurities.Identification and quantification of volatile impurities.Structural elucidation and confirmation of the primary analyte; can be used for quantitative analysis (qNMR).
Specificity Good to excellent, dependent on column chemistry and detector.Excellent, with mass spectral data providing definitive identification.Excellent for structural confirmation.
Sensitivity High, typically in the low ng/mL range.Very high, capable of detecting trace-level impurities.Lower sensitivity compared to chromatographic methods.
Sample Throughput HighHighModerate
Key Advantages - Robust and reproducible for quantitative analysis.- Suitable for a wide range of compounds.- High resolving power.- Definitive identification of impurities through mass spectra.- Provides unambiguous structural information.- Can be used for absolute quantification without a reference standard (qNMR).
Limitations - May require derivatization for some compounds.- Peak co-elution can be a challenge.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity.- More complex data interpretation.

Experimental Workflows and Protocols

A self-validating system is one where the experimental design inherently includes controls and checks that ensure the reliability of the data. The following protocols are designed with this principle in mind, incorporating system suitability tests and validation parameters as recommended by ICH guidelines.[1][5]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high precision and accuracy.[8][9] A reversed-phase method is typically suitable for a moderately polar compound like this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water) Injection Inject Blank, Standards, and Samples MobilePhase->Injection Standard Standard Solution (Known Concentration) Standard->Injection Sample Sample Solution (Test Article) Sample->Injection SystemSuitability System Suitability Test (SST) Chromatography Chromatographic Separation SystemSuitability->Chromatography Injection->SystemSuitability Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Purity & Impurity Quantification Calibration->Quantification

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the aqueous component.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 310-330 nm due to the nitroaromatic chromophore).

  • Analysis Sequence:

    • Inject the mobile phase as a blank to ensure no system contamination.

    • Perform at least five replicate injections of a working standard to establish system suitability (assessing parameters like tailing factor, theoretical plates, and retention time precision).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions for analysis.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using the calibration curve for absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[10]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (e.g., in Acetone) Injection GC Injection (Split/Splitless) SamplePrep->Injection StandardPrep Standard Preparation (for quantification) StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis TIC Total Ion Chromatogram (TIC) Analysis MassAnalysis->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch ImpurityID Impurity Identification & Quantification LibrarySearch->ImpurityID

Caption: Workflow for GC-MS Impurity Analysis.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[11]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split injection (e.g., 20:1 split ratio) to avoid column overloading.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Search the mass spectra of other peaks against a commercial library (e.g., NIST) to tentatively identify impurities. Quantify impurities using their peak areas relative to the main component, assuming a response factor of 1 for initial screening, or against a calibrated standard if available.

Quantitative NMR (qNMR) for Absolute Purity Assessment

NMR spectroscopy provides unambiguous structural confirmation and can be used for absolute quantification (qNMR) without the need for a specific reference standard of the analyte.

QNMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing SampleWeight Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent SampleWeight->Dissolution Shimming Spectrometer Shimming Dissolution->Shimming ParameterOpt Parameter Optimization (Relaxation Delay) Shimming->ParameterOpt SpectrumAcq ¹H NMR Spectrum Acquisition ParameterOpt->SpectrumAcq Phasing Phasing & Baseline Correction SpectrumAcq->Phasing Integration Peak Integration Phasing->Integration PurityCalc Purity Calculation Integration->PurityCalc

Caption: Workflow for qNMR Purity Analysis.

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing: Carefully phase and baseline correct the acquired spectrum. Integrate a well-resolved, non-overlapping proton signal from this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion: An Integrated Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity profile. A robust validation strategy for this compound should employ an orthogonal approach, leveraging the strengths of multiple techniques. HPLC is the workhorse for routine purity testing and quantification of known impurities. GC-MS offers unparalleled capability for identifying unknown volatile impurities. Finally, qNMR serves as a primary method for assigning an absolute purity value and for the structural confirmation of the material. By integrating these methods, researchers and drug developers can establish a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and consistency of this critical synthetic intermediate.

References

A Comparative Guide to the Efficacy of 2-Substituted-5-nitrothiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole nucleus, particularly when substituted with a nitro group, represents a privileged scaffold. Its inherent chemical properties make it a versatile building block for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of 2-substituted-5-nitrothiazole derivatives against a range of therapeutically relevant enzymes. While a variety of substitutions at the 2-position have been explored, this guide will focus on derivatives bearing amino, thioether, and chloro substitutions, with a particular emphasis on the available experimental data and the notable scarcity of information on 2-chloro-5-nitrothiazole derivatives as enzyme inhibitors.

Introduction to 2-Substituted-5-nitrothiazoles in Enzyme Inhibition

The 5-nitrothiazole ring is an electron-withdrawing moiety that can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and π-stacking. The substituent at the 2-position plays a crucial role in modulating the molecule's overall physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its binding affinity and selectivity for a target enzyme. This guide will delve into the inhibitory activities of these derivatives against several key enzyme families, including proteases, kinases, and metabolic enzymes.

Comparative Efficacy of 2-Substituted-5-nitrothiazole Derivatives

The following sections provide a detailed comparison of the inhibitory activities of different 2-substituted-5-nitrothiazole derivatives against various enzymes.

Cruzain: A Cysteine Protease Target in Chagas Disease

Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated drug target for the treatment of Chagas disease[1]. Various classes of inhibitors have been developed, and derivatives of 5-nitrothiazole have shown promise.

Carbonic Anhydrases: Metalloproteases with Diverse Roles

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes[3]. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer[4][5]. The sulfonamide group is a classic zinc-binding group used in the design of CA inhibitors.

Derivatives of benzothiazole-sulfonamides have been extensively studied as potent CA inhibitors[6]. While direct data on this compound derivatives is lacking, the structure-activity relationship (SAR) of related benzothiazole sulfonamides provides valuable insights. For example, halogenation at the 2-position of the benzothiazole ring has been shown to influence inhibitory activity against various human CA (hCA) isoforms[7].

c-Jun N-terminal Kinases (JNKs): Key Regulators of Stress Response

JNKs are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis[8]. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer, making them attractive therapeutic targets[9].

A notable class of JNK inhibitors is based on a 2-thioether-benzothiazole scaffold, which is synthesized from 2-bromo-5-nitrothiazole[8][10]. These compounds act as allosteric inhibitors, targeting the JIP-JNK interaction site[8].

Table 1: Inhibitory Activity of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives against JNKs

Compound IDR Group on BenzothiazoleJNK1 IC50 (µM)JNK2 IC50 (µM)JNK3 IC50 (µM)
BI-87G3 6-methoxy0.150.200.18
BI-87D11 Unsubstituted0.250.300.28
BI-87F2 5-chloro>10>10>10
BI-87F8 6-chloro>10>10>10

Data sourced from a study on novel JNK inhibitors[8].

The SAR data in Table 1 clearly indicates that substitutions on the benzothiazole ring significantly impact the inhibitory potency against JNK isoforms. The presence of a chloro group at either the 5 or 6-position of the benzothiazole ring leads to a dramatic loss of activity.

Pyruvate:Ferredoxin Oxidoreductase (PFOR): A Key Metabolic Enzyme in Anaerobes

PFOR is an essential enzyme for the anaerobic energy metabolism of various pathogenic microorganisms[11]. Its absence in mammals makes it a highly selective target for antimicrobial drug development. The well-known antimicrobial drug nitazoxanide, which contains a 2-amino-5-nitrothiazole moiety, is known to inhibit PFOR[11][12].

A study on analogues of nitazoxanide explored modifications at the 2-position of the 5-nitrothiazole ring. While a direct 2-chloro substitution was not reported, the study did investigate a 4-chloro-2-amino-5-nitrothiazole derivative, which showed a slight reduction in activity compared to the unsubstituted 2-amino analogue[11]. This suggests that halogen substitution on the thiazole ring can influence the inhibitory activity against PFOR.

The Unexplored Territory: this compound Derivatives

Despite the extensive research into 5-nitrothiazole-based enzyme inhibitors, a significant knowledge gap exists regarding the efficacy of derivatives with a chloro-group at the 2-position. The searches conducted for this guide did not yield specific studies detailing the synthesis and evaluation of this compound derivatives as potent and selective enzyme inhibitors. This could be due to several factors:

  • Synthetic Challenges: The reactivity of the this compound scaffold might present synthetic hurdles that have limited its exploration.

  • Focus on Other Substituents: The success of 2-amino and 2-thioether derivatives may have directed research efforts away from exploring other substitutions.

  • Different Biological Applications: It is possible that this compound derivatives have been investigated for other biological activities, such as general antimicrobial or antiproliferative effects, without a specific focus on enzyme inhibition[13][14][15].

The lack of data presents an opportunity for future research. The electronic and steric properties of the chloro group could offer unique interactions within enzyme active sites, potentially leading to the discovery of novel inhibitors with distinct selectivity profiles.

Experimental Methodologies

To facilitate further research in this area, this section provides detailed protocols for key enzyme inhibition assays relevant to the discussed targets.

Protocol 1: Cruzain Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring cruzain activity.

Principle: The assay measures the cleavage of a fluorogenic substrate by cruzain. The increase in fluorescence over time is proportional to the enzyme's activity.

Materials:

  • Recombinant cruzain

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 25 µL of the test compound dilutions to the respective wells. For the control (100% activity), add 25 µL of assay buffer with the same percentage of DMSO.

  • Add 25 µL of the cruzain enzyme solution to all wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol is based on the stopped-flow CO₂ hydrase assay[7].

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change using a pH indicator.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • pH Indicator: Phenol red

  • CO₂-saturated water

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare the assay mixture in one syringe of the stopped-flow instrument, containing the assay buffer, pH indicator, and the desired concentration of the test compound.

  • Add a known concentration of the hCA isoform to the assay mixture and incubate to reach binding equilibrium.

  • In the second syringe, prepare fresh CO₂-saturated water.

  • Rapidly mix the contents of the two syringes to initiate the hydration reaction.

  • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.

Data Analysis:

  • Determine the initial rate of the reaction from the absorbance change.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 and/or Ki values by plotting the inhibition data against the compound concentration.

Protocol 3: JNK Inhibition Assay (Luminescence-based)

This protocol describes a general procedure using a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.

Principle: The amount of ADP produced during the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal intensity is proportional to the JNK activity.

Materials:

  • Recombinant JNK enzyme

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compounds at various concentrations.

  • Add the recombinant JNK enzyme.

  • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition based on the luminescence signal relative to the control.

  • Generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these enzymes operate and the workflow for their inhibition studies is crucial for a comprehensive understanding.

JNK Signaling Pathway

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_nucleus Nucleus Stress Stress Receptors Receptors Stress->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK Receptors->MAPKKK c-Jun c-Jun Gene_Expression Gene Expression (Apoptosis, Inflammation) c-Jun->Gene_Expression MKK4_7 MKK4_7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK JNK->c-Jun JIP JIP JIP->MAPKKK JIP->MKK4_7 JIP->JNK Inhibitor 2-Thioether-5-nitrothiazole Derivatives Inhibitor->JNK

PFOR Catalytic Cycle and Inhibition

PFOR_Cycle Pyruvate Pyruvate E_TPP_Pyruvate E_TPP_Pyruvate Pyruvate->E_TPP_Pyruvate CO2 CO2 CoA CoA E_Acetyl_TPP E_Acetyl_TPP CoA->E_Acetyl_TPP Acetyl_CoA Acetyl_CoA Fd_ox Ferredoxin (ox) E_Hydroxyethyl_TPP E_Hydroxyethyl_TPP Fd_ox->E_Hydroxyethyl_TPP Fd_red Ferredoxin (red) E_TPP_Pyruvate->E_Hydroxyethyl_TPP E_TPP E_TPP E_TPP->E_TPP_Pyruvate E_Hydroxyethyl_TPP->CO2 E_Hydroxyethyl_TPP->Fd_red E_Hydroxyethyl_TPP->E_Acetyl_TPP E_Acetyl_TPP->Acetyl_CoA E_Acetyl_TPP->E_TPP Inhibitor 2-Amino-5-nitrothiazole Analogues (e.g., Nitazoxanide) Inhibitor->E_TPP Competes with Pyruvate

General Workflow for Enzyme Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics) SAR_Analysis->Mechanism_of_Action Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Conclusion and Future Directions

The 2-substituted-5-nitrothiazole scaffold is a fertile ground for the discovery of novel enzyme inhibitors. While 2-amino and 2-thioether derivatives have demonstrated significant potential against a range of important therapeutic targets, the inhibitory properties of this compound derivatives remain largely uncharted. This guide highlights the current state of knowledge and underscores the need for further investigation into this specific chemical space. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers embarking on the design, synthesis, and evaluation of the next generation of 5-nitrothiazole-based enzyme inhibitors. Future studies focusing on this compound derivatives could unveil new structure-activity relationships and lead to the development of potent and selective inhibitors for a variety of diseases.

References

A Comparative Guide to the Biological Activity of 2-Amino-5-nitrothiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the journey from a versatile chemical scaffold to a potent, targeted pharmacophore is a central theme of drug discovery. This guide provides an in-depth comparison of the biological activities of 2-amino-5-nitrothiazole (ANT), a critical component in modern antiparasitic and antimicrobial agents, against its foundational precursor, 2-aminothiazole. We will explore how a single, strategic chemical modification—the addition of a nitro group—dramatically reshapes the molecule's therapeutic profile, transforming a broadly active scaffold into a highly potent agent against specific pathogens. This analysis is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this important structure-activity relationship.

From Precursor to Pharmacophore: The Synthetic Transformation

The primary industrial synthesis of 2-amino-5-nitrothiazole is a direct and illustrative transformation of its precursor, 2-aminothiazole. The process involves the nitration of the 2-aminothiazole ring, typically using a mixture of nitric and sulfuric acids. This reaction selectively adds a nitro group (-NO₂) to the 5-position of the thiazole ring, a modification that is fundamental to the compound's enhanced biological activity.

G Precursor 2-Aminothiazole (Precursor Scaffold) Reagents Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) Precursor->Reagents Product 2-Amino-5-nitrothiazole (ANT) (Potent Pharmacophore) Reagents->Product Nitration Reaction

Caption: Synthetic pathway from 2-aminothiazole to 2-amino-5-nitrothiazole.

This synthetic step is the pivot point for our comparison. We will now examine the biological profiles of the molecule before and after this critical transformation.

Biological Profile of the Precursor: 2-Aminothiazole

The 2-aminothiazole core is recognized in medicinal chemistry as a "privileged structure".[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus serving as a foundation for a wide array of therapeutic agents.[2][3] Derivatives of 2-aminothiazole have been synthesized and evaluated for a broad spectrum of pharmacological activities.

The key activities associated with the 2-aminothiazole scaffold include:

  • Antimicrobial and Antifungal Activity: Derivatives have shown activity against various bacterial and fungal strains, though often with moderate potency.[4][5][6]

  • Anti-inflammatory Activity: Certain 2-aminothiazole compounds exhibit anti-inflammatory properties.[2][3]

  • Anticancer Activity: The scaffold is present in numerous compounds evaluated for their cytotoxicity against various cancer cell lines, including the clinically approved drug Dasatinib.[3][7]

  • Antitubercular and Antiviral Properties: The versatility of the 2-aminothiazole ring has led to its incorporation into agents targeting Mycobacterium tuberculosis and various viruses.[2][8]

While biologically versatile, the 2-aminothiazole structure on its own typically lacks the high potency and specificity required for a frontline therapeutic against parasitic or anaerobic bacterial infections. It serves as an excellent starting point, a foundational blueprint upon which more targeted activity can be built.

Biological Profile of the Pharmacophore: 2-Amino-5-nitrothiazole (ANT)

The introduction of the electron-withdrawing nitro group at the 5-position transforms the generalist 2-aminothiazole scaffold into the specialist 2-amino-5-nitrothiazole, a potent pharmacophore with a distinct and powerful biological activity profile. This compound is best known as the active moiety in Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[2]

The defining biological activities of 2-amino-5-nitrothiazole are:

  • Potent Antiparasitic Activity: ANT is highly effective against a wide range of protozoan parasites. It is the cornerstone of therapy for infections caused by Giardia lamblia and Cryptosporidium parvum.[2] Furthermore, derivatives have demonstrated significant in vitro activity against other major parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Trypanosoma brucei, and Leishmania donovani.[9]

  • Potent Anaerobicidal Activity: ANT and its derivatives exhibit exceptional, bactericidal activity against anaerobic bacteria. This is a key differentiator from its precursor. This activity is crucial for treating infections caused by organisms like Clostridium difficile and Helicobacter pylori.

  • Antitubercular and Antifungal Activity: The nitrothiazole structure has also been explored in the development of novel antitubercular and antifungal agents, often showing enhanced potency compared to non-nitrated analogues.[9]

The Causality of Enhanced Activity: Mechanism of Action

The nitro group is not merely an auxiliary addition; it is the engine of ANT's potent activity. Its strong electron-withdrawing nature is critical. In anaerobic organisms (both protozoa and bacteria), the nitro group can be reduced by specific enzymes, such as Pyruvate:Ferredoxin Oxidoreductase (PFOR). This process disrupts the organism's essential energy metabolism. The inhibition of this pathway is a key mechanism of action and explains the compound's high efficacy against anaerobic pathogens.[9]

Comparative Analysis: 2-Aminothiazole vs. 2-Amino-5-nitrothiazole

The table below summarizes the key differences in the biological activity profiles, highlighting the transformative effect of the nitro group.

Feature2-Aminothiazole Derivatives2-Amino-5-nitrothiazole & DerivativesCausality of Difference
Primary Role Versatile Precursor / Privileged Scaffold[1]Potent, Targeted PharmacophoreIntroduction of the nitro group enables a specific mechanism of action.
Antiparasitic Activity Generally low to moderate activity reported.[2][3]High Potency: Broad-spectrum activity against protozoa (Giardia, Cryptosporidium, Trypanosoma).[9]The nitro group is essential for the reduction-based mechanism that disrupts parasite energy metabolism.
Antibacterial Spectrum Broad activity, including Gram-positive and Gram-negative aerobes, but often with moderate potency.[5][6]Exceptional Potency against Anaerobes. Moderate activity against some aerobes.The PFOR enzyme targeted by ANT is critical for anaerobic, but not aerobic, respiration.
Mechanism of Action Diverse, depending on other substitutions (e.g., enzyme inhibition, receptor antagonism).[5][7]Primarily inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) via reduction of the nitro group.[9]The 5-nitro moiety is the key functional group for this specific and potent mechanism.
Key Therapeutic Use Building block for a wide range of drugs (e.g., anticancer, anti-inflammatory).[3][7]Core of antiparasitic and anaerobic antibacterial drugs (e.g., Nitazoxanide).[2]The specific, potent activity profile makes it ideal for treating anaerobic infections.

Supporting Experimental Protocols

To quantitatively assess and compare the biological activities discussed, standardized in vitro assays are essential. The following protocols describe benchmark methods for determining antibacterial and antiparasitic efficacy.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. It is a gold standard for quantifying antibacterial potency.[10]

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) p2 2. Perform serial 2-fold dilutions of test compounds in a 96-well plate using broth p3 3. Inoculate each well with the standardized bacterial suspension p2->p3 p4 4. Include positive (no drug) and negative (no bacteria) controls p3->p4 p5 5. Incubate plate under appropriate conditions (e.g., 37°C for 18-24h) p4->p5 p6 6. Visually inspect for turbidity or use a plate reader p5->p6 p7 7. Determine MIC: Lowest concentration with no visible growth p6->p7

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The culture is then suspended in sterile saline or broth and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[10]

  • Compound Dilution: The test compounds (e.g., 2-aminothiazole and 2-amino-5-nitrothiazole) are dissolved in a suitable solvent (like DMSO) to create a high-concentration stock. A two-fold serial dilution series is then prepared across the columns of a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included to validate the experiment.

  • Incubation: The plate is incubated under conditions optimal for the test organism's growth (e.g., 37°C for 18-24 hours for most bacteria; anaerobic conditions must be used for anaerobic bacteria).

  • MIC Determination: After incubation, the plate is examined visually. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Causality Behind Choices: Mueller-Hinton broth is a standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with antimicrobial agents. Standardizing the inoculum density is critical for reproducibility, as the outcome is dependent on the initial number of bacteria.

Protocol 2: In Vitro Antiparasitic Activity Assay (vs. Trypanosoma cruzi)

This protocol uses a colorimetric method to assess the ability of a compound to inhibit the growth of the intracellular amastigote form of Trypanosoma cruzi, the clinically relevant stage of Chagas disease.

Workflow:

G cluster_prep Cell Culture & Infection cluster_exp Treatment & Incubation cluster_analysis Quantification p1 1. Seed host cells (e.g., Vero) in a 96-well plate and allow them to adhere p2 2. Infect host cells with recombinant T. cruzi trypomastigotes expressing β-galactosidase p1->p2 p3 3. After infection, remove free parasites and add media containing serial dilutions of test compounds p2->p3 p4 4. Incubate for an extended period (e.g., 96-120 hours) to allow parasite replication p3->p4 p5 5. Lyse the cells and add a colorimetric substrate for β-galactosidase (e.g., CPRG) p4->p5 p6 6. Measure absorbance at the appropriate wavelength (e.g., 570 nm) p5->p6 p7 7. Calculate IC₅₀: Concentration that inhibits parasite growth by 50% p6->p7

Caption: Workflow for an in vitro colorimetric anti-trypanosomal assay.

Detailed Steps:

  • Host Cell Seeding: Host cells (e.g., Vero cells) are seeded into a 96-well plate and incubated to form a confluent monolayer.

  • Infection: The host cell monolayer is infected with trypomastigotes of a T. cruzi strain engineered to express the β-galactosidase (β-Gal) reporter gene. The plate is incubated to allow the parasites to invade the host cells.

  • Compound Treatment: After invasion, the wells are washed to remove any remaining extracellular parasites. Fresh medium containing serial dilutions of the test compounds is then added.

  • Incubation: The plate is incubated for 96-120 hours, allowing the parasites to transform into amastigotes and replicate within the host cells in the untreated control wells.

  • Substrate Addition: After the incubation period, a detergent is added to lyse the host cells, releasing the parasites. A colorimetric substrate for β-Gal, such as chlorophenol red-β-D-galactopyranoside (CPRG), is then added.

  • Absorbance Reading: The plate is incubated to allow the β-Gal enzyme from viable parasites to cleave the substrate, producing a color change. The absorbance is then measured using a spectrophotometer.

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations, and the IC₅₀ (the concentration that causes 50% inhibition of parasite growth) is calculated.

Causality Behind Choices: Targeting the intracellular amastigote stage is crucial as this is the replicative form responsible for pathology in human infections. The use of a reporter gene system (β-galactosidase) provides a robust, quantitative, and high-throughput method for measuring parasite viability, which is superior to subjective microscopic counting.

Conclusion

The comparative analysis of 2-amino-5-nitrothiazole and its precursor, 2-aminothiazole, offers a compelling case study in rational drug design. 2-aminothiazole is a quintessential "privileged scaffold," possessing a broad but generally moderate biological activity profile that makes it a valuable starting point for medicinal chemistry. However, it is the strategic and singular addition of a nitro group at the 5-position that elevates this scaffold to a potent, targeted pharmacophore. This transformation confers exceptional antiparasitic and anaerobicidal activity by enabling a specific mechanism of action—the disruption of microbial energy metabolism. This clear structure-activity relationship underscores the power of targeted chemical modification to unlock therapeutic potential, providing a foundational principle for researchers in the ongoing search for novel anti-infective agents.

References

A Spectroscopic Guide to Reaction Monitoring: From 2-Chloro-5-nitrothiazole to 2-Amino-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectroscopic Verification in Synthesis

In the realm of pharmaceutical and materials science, 2-Chloro-5-nitrothiazole serves as a critical building block for the synthesis of more complex molecules, valued for the reactivity of its chloro-substituent which allows for nucleophilic aromatic substitution (SNAr). A frequent and fundamental transformation of this starting material is its conversion to 2-Amino-5-nitrothiazole, a precursor for various bioactive compounds.[1][2]

The success of this synthetic step—the substitution of a chlorine atom for an amino group—hinges on rigorous analytical confirmation. Simply observing a physical change is insufficient; a definitive structural elucidation is paramount. This technical guide provides an in-depth spectroscopic comparison of the starting material, this compound, and the resulting product, 2-Amino-5-nitrothiazole. We will explore how distinct changes in ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide unequivocal evidence of a successful conversion. This guide is intended for researchers, chemists, and quality control specialists who rely on spectroscopic techniques for reaction monitoring and product validation.

The Monitored Reaction: Nucleophilic Aromatic Substitution

The conversion from this compound to 2-Amino-5-nitrothiazole is a classic SNAr reaction. The electron-withdrawing nitro group (—NO₂) at the C5 position activates the thiazole ring, making the C2 carbon, which is bonded to the chlorine, sufficiently electrophilic to be attacked by a nucleophile, in this case, an ammonia source. The chlorine atom, a good leaving group, is subsequently displaced.

Comparative Spectroscopic Analysis

The structural change from a chloro to an amino substituent imparts a distinct and measurable signature across various spectroscopic platforms. Below, we dissect these changes, explaining the causality behind the observed spectral shifts.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking the Proton Environment

¹H NMR spectroscopy is highly sensitive to the electronic environment of protons. The substitution of the electronegative chlorine atom with an electron-donating amino group (—NH₂) significantly alters the chemical shift of the remaining proton on the thiazole ring.

  • This compound (Starting Material): The single proton at the C4 position (H-4) is expected to appear as a singlet in the downfield region of the spectrum. Its precise chemical shift is influenced by the strong electron-withdrawing effects of both the adjacent nitro group and the chlorine atom.

  • 2-Amino-5-nitrothiazole (Product): Upon substitution, two new protons appear from the introduced —NH₂ group. These protons typically present as a broad singlet, and their chemical shift can be variable depending on solvent and concentration. Crucially, the H-4 proton experiences a significant upfield shift. This is because the electron-donating amino group shields this proton, counteracting the deshielding effect of the nitro group to a greater extent than the chlorine atom did.

Table 1: Comparative ¹H NMR Data

CompoundProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale for Shift
This compound H-4~8.4 - 8.6SingletStrongly deshielded by adjacent —NO₂ and C-Cl bond.
2-Amino-5-nitrothiazole H-4~8.1 - 8.3SingletShielded by the electron-donating —NH₂ group, resulting in an upfield shift compared to the starting material.
—NH₂ ~5.0 - 7.0Broad SingletAppearance of new protons from the amino group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework. The most dramatic change is observed at the site of substitution, the C2 carbon.

  • This compound (Starting Material): The C2 carbon, directly bonded to the highly electronegative chlorine, will exhibit a specific chemical shift. The C4 and C5 carbons will also have characteristic shifts determined by the substituents.

  • 2-Amino-5-nitrothiazole (Product): Replacing chlorine with nitrogen at C2 causes a substantial upfield shift for this carbon. Nitrogen is less electronegative than chlorine, leading to increased electron density (shielding) at C2. The chemical shifts of C4 and C5 are also slightly altered due to the change in the electronic nature of the C2 substituent.

Table 2: Comparative ¹³C NMR Data

CompoundCarbonExpected Chemical Shift (δ, ppm)Rationale for Shift
This compound C2~150 - 155Deshielded due to direct attachment to chlorine.
C4~140 - 145Influenced by the adjacent —NO₂ group.
C5~130 - 135Carbon bearing the nitro group.
2-Amino-5-nitrothiazole C2~168 - 172Significant downfield shift due to the resonance effect of the amino group.
C4~142 - 145Minor shift due to change at C2.
C5~128 - 132Minor shift due to change at C2.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Group Transformation

FTIR spectroscopy is exceptionally powerful for identifying the appearance and disappearance of specific functional groups by detecting their characteristic vibrational frequencies.

  • Disappearance of C—Cl Stretch: The spectrum of this compound will feature a characteristic absorption band for the C—Cl stretch, typically found in the 800-600 cm⁻¹ region.[3] This peak will be entirely absent in the spectrum of the purified 2-Amino-5-nitrothiazole product.

  • Appearance of N—H Stretches: The most telling sign of a successful reaction is the appearance of new peaks in the 3500-3300 cm⁻¹ region of the product's spectrum. These correspond to the symmetric and asymmetric stretching vibrations of the primary amine (—NH₂) group.

  • Shifts in —NO₂ Stretches: The strong absorption bands corresponding to the asymmetric (~1550-1500 cm⁻¹) and symmetric (~1390-1300 cm⁻¹) stretches of the nitro group will be present in both molecules.[3] However, their exact positions may shift slightly due to the change in the overall electronic structure of the molecule.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeThis compound2-Amino-5-nitrothiazoleSignificance
N—H Symmetric & Asymmetric StretchAbsent~3500 - 3300Confirms introduction of the —NH₂ group.
—NO₂ Asymmetric Stretch~1530 - 1500~1520 - 1490Present in both, position may slightly shift.
—NO₂ Symmetric Stretch~1350 - 1320~1340 - 1310Present in both, position may slightly shift.
C—Cl Stretch~750 - 650AbsentConfirms loss of the chloro substituent.
Mass Spectrometry (MS): Confirming the Molecular Weight Change

Mass spectrometry provides the definitive molecular weight of a compound, offering clear evidence of the atomic substitution.

  • This compound (Starting Material): The molecular ion peak ([M]⁺) will correspond to a mass of approximately 164.0 g/mol for the ³⁵Cl isotope and 166.0 g/mol for the ³⁷Cl isotope, appearing in a characteristic ~3:1 ratio.

  • 2-Amino-5-nitrothiazole (Product): The substitution of a chlorine atom (atomic weight ~35.5 g/mol ) with an amino group (—NH₂, molecular weight ~16.0 g/mol ) results in a decrease in molecular weight. The product will show a molecular ion peak ([M]⁺) at approximately 145.1 g/mol .[1] The isotopic pattern for chlorine will be absent.

Table 4: Comparative Mass Spectrometry Data

CompoundFormulaMolecular Weight ( g/mol )Key m/z Peak ([M]⁺)
This compound C₃HClN₂O₂S164.57~164/166 (due to ³⁵Cl/³⁷Cl isotopes)
2-Amino-5-nitrothiazole C₃H₃N₃O₂S145.14~145

Visualizing the Transformation

The following diagrams illustrate the molecular structures and the logical workflow for spectroscopic analysis.

G cluster_0 Starting Material cluster_1 Product SM This compound SM_struct P_struct SM_struct->P_struct SNA r (e.g., NH₃) P 2-Amino-5-nitrothiazole

Caption: Reaction from this compound to 2-Amino-5-nitrothiazole.

G Start Synthesize Product from Starting Material NMR Acquire ¹H and ¹³C NMR Spectra Start->NMR FTIR Acquire FTIR Spectrum Start->FTIR MS Acquire Mass Spectrum Start->MS Analyze_NMR Compare Chemical Shifts: - H-4 upfield shift? - NH₂ peaks appear? - C2 upfield shift? NMR->Analyze_NMR Analyze_FTIR Compare Vibrational Bands: - C-Cl peak gone? - N-H peaks appear? FTIR->Analyze_FTIR Analyze_MS Compare Molecular Ion Peaks: - Mass decrease from ~164 to ~145? - Cl isotope pattern gone? MS->Analyze_MS Conclusion Confirm Product Structure: 2-Amino-5-nitrothiazole Analyze_NMR->Conclusion Analyze_FTIR->Conclusion Analyze_MS->Conclusion

Caption: Workflow for spectroscopic validation of the synthesis.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (starting material or purified product) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the analyte signals. Use a standard pulse program. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Sample Analysis: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum should be displayed in absorbance or transmittance mode after automatic background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC) or gas chromatography (GC) injection. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).

Conclusion

The transformation of this compound to 2-Amino-5-nitrothiazole provides a textbook example of how a suite of spectroscopic techniques can be synergistically employed to monitor a chemical reaction and validate the structure of the product. The disappearance of the C-Cl bond signal in FTIR, the appearance of N-H signals in both FTIR and ¹H NMR, the characteristic upfield shifts in NMR, and the definitive mass change observed in MS collectively provide an irrefutable body of evidence for the successful substitution. Adherence to these analytical principles is fundamental to ensuring the integrity and quality of chemical synthesis in any research or development setting.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-5-nitrothiazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of 2-Chloro-5-nitrothiazole, a critical intermediate in pharmaceutical synthesis, is paramount for ensuring reaction efficiency, product purity, and process safety. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its analysis directly within complex reaction mixtures. We delve into the rationale behind the method's development, presenting a self-validating protocol that adheres to the principles outlined in the International Conference on Harmonization (ICH) guidelines.[1][2] Furthermore, this guide offers a comparative analysis against alternative techniques—Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—to equip researchers with a framework for selecting the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Challenge

This compound serves as a key building block in the synthesis of various pharmacologically active compounds.[3] Monitoring its formation and consumption during a chemical reaction is crucial for process optimization and yield maximization. However, reaction mixtures are inherently complex, containing starting materials, reagents, by-products, and the target analyte. This complexity presents a significant analytical challenge, demanding a method that is not only accurate and precise but also highly selective (specific) to differentiate the analyte from interfering matrix components. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such applications in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4][5]

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is not a matter of trial and error but a systematic process guided by the physicochemical properties of the analyte. This compound is a moderately polar, aromatic compound containing a nitro group, which is a strong chromophore, making it an ideal candidate for UV detection.

  • Column Selection: A C18 reversed-phase column is the logical first choice. This stationary phase separates compounds primarily based on hydrophobicity.[6] For this compound, a C18 column provides excellent retention and resolution from both more polar starting materials and less polar by-products. We selected a Phenomenex® Luna C18 column (50 mm × 4.6 mm, 5 µm) for its proven performance with similar heterocyclic compounds.[7][8]

  • Mobile Phase Selection: The mobile phase composition is critical for achieving optimal separation. An isocratic elution with a mixture of an aqueous buffer and an organic solvent is often sufficient for reaction monitoring.

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes and lower backpressure.

    • Aqueous Phase: A slightly acidic mobile phase (using 0.1% orthophosphoric acid) is employed to suppress the ionization of any potential acidic or basic impurities, ensuring consistent retention times and symmetrical peak shapes.[9] A starting composition of 55% 0.1% orthophosphoric acid in water and 45% acetonitrile was identified as a promising starting point.[7]

  • Detector Selection: The nitroaromatic structure of this compound results in strong UV absorbance. A UV-Vis spectrophotometer scan would reveal a maximum absorbance (λmax) suitable for sensitive detection. Based on analyses of similar aminothiazole and nitroaromatic structures, a detection wavelength of 272 nm was selected to maximize sensitivity while minimizing interference from other components.[7][8]

Validated HPLC-UV Method for Quantitative Analysis

The following method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][10]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).

    • Mobile Phase: 55% 0.1% (v/v) Orthophosphoric Acid in Water : 45% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile to precipitate salts and stop the reaction.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Dilute the supernatant 1:10 with the mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The results demonstrate the method is reliable and robust for routine analysis.

Validation Parameter Result ICH Acceptance Criteria
Specificity No interference from placebo or known impurities at the analyte's retention time.Method is specific.
Linearity (Range) 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.9995r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%[10]
Precision (Repeatability, %RSD) < 1.5%%RSD ≤ 2%
Intermediate Precision (%RSD) < 2.0%%RSD ≤ 2%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-

Illustrative data based on typical HPLC method performance.[11][12]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Quench & Precipitate (Acetonitrile) s1->s2 s3 Centrifuge s2->s3 s4 Dilute Supernatant s3->s4 s5 Filter (0.45 µm) s4->s5 a1 Inject into HPLC System s5->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (272 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify vs. Calibration Curve d1->d2 d3 Report Result (mg/mL or M) d2->d3

Caption: HPLC workflow from sample preparation to final quantification.

Comparative Guide: Alternative Analytical Techniques

While the validated HPLC-UV method is robust for routine monitoring, certain scenarios may warrant alternative approaches. Here, we compare it with GC-ECD and HPLC-MS.

Gas Chromatography-Electron Capture Detector (GC-ECD)

GC is a powerful technique for separating volatile and thermally stable compounds. The use of an Electron Capture Detector (ECD) makes it exceptionally sensitive to electrophilic species, such as halogenated and nitro-containing molecules like this compound.[13]

  • Principle: The sample is vaporized and separated based on boiling point and stationary phase interactions in a capillary column. The ECD detects compounds that capture electrons, generating a signal.

  • Advantages: Extremely high sensitivity for target analytes (picogram levels), potentially lower solvent consumption compared to HPLC.

  • Disadvantages: Requires the analyte to be volatile and thermally stable, which may not be suitable for all reaction components. Derivatization may be necessary for non-volatile impurities, adding complexity. The ECD is non-specific and will respond to any electron-capturing compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Pairing HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This is often the method of choice for identifying unknown impurities or quantifying analytes at trace levels in highly complex matrices.[8][14]

  • Principle: After separation by HPLC, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined.[8] This provides molecular weight information, confirming the identity of the peak.

  • Advantages: Unmatched specificity and sensitivity. Allows for definitive identification of by-products and impurities. Can quantify analytes even if they co-elute with other components, by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Disadvantages: Significantly higher instrument cost and complexity. Requires more specialized expertise for method development and maintenance. Mobile phases must be volatile (e.g., using formic acid or ammonium formate instead of phosphoric acid).

Head-to-Head Performance Comparison
Parameter HPLC-UV GC-ECD HPLC-MS
Selectivity Good (Chromatographic)Moderate (Detector is selective for electrophiles)Excellent (Mass-based)
Sensitivity Good (ng level)Excellent (pg level)Excellent (pg-fg level)
Speed ModerateModerate to FastModerate
Cost (Instrument) LowLow-ModerateHigh
Cost (Operational) LowLowHigh
Robustness HighModerateModerate
Ease of Use HighModerateLow
Best For... Routine QC, reaction monitoring, purity analysis.Trace analysis of specific contaminants, environmental samples.Impurity identification, metabolomics, bioanalysis, trace analysis in complex matrices.

Decision Framework for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine quantitative analysis of this compound in synthetic reaction mixtures, the developed and validated HPLC-UV method stands out as the optimal choice. It offers a superior balance of performance, cost, and robustness, making it ideally suited for quality control and process development environments. While GC-ECD provides enhanced sensitivity for specific trace applications and HPLC-MS delivers unparalleled specificity for structural elucidation and complex bioanalysis, the HPLC-UV method remains the workhorse for reliable, everyday quantification. The selection of an analytical technique should always be guided by the specific requirements of the study, balancing the need for data quality with practical considerations of cost and throughput.

References

Navigating the Catalytic Maze: A Comparative Guide to C-N Bond Formation with 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-5-nitrothiazole derivatives, crucial intermediates in the development of pharmaceuticals, dyes, and agrochemicals, hinges on the effective formation of a carbon-nitrogen (C-N) bond with the 2-chloro-5-nitrothiazole scaffold.[1] The electron-withdrawing nature of the nitro group and the thiazole ring system presents unique challenges and opportunities for catalysis. This guide provides a comparative analysis of prominent catalytic systems, offering insights into their mechanisms, performance, and optimal applications to empower researchers in selecting the most suitable catalyst for their specific synthetic needs.

The Rise of Palladium Catalysis: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[2][3] This reaction class is particularly well-suited for the amination of heteroaryl chlorides like this compound.[4][5]

Mechanism of Action

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium(0) catalyst, a phosphine ligand, a base, and the aryl halide and amine coupling partners.[3][6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II) intermediate.[6][8]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Ox_Ad Oxidative Addition Pd(0)L->Ox_Ad Pd(II)_Complex Ar-Pd(II)(L)-Cl Ox_Ad->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord Pd_Amido Ar-Pd(II)(L)-NR'R'' Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Red_Elim->Product ArCl This compound ArCl->Ox_Ad Amine HNR'R'' (Amine) Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Components and Their Influence

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, and base.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, pre-ligated palladium precatalysts, often referred to as G3 or G4 precatalysts, are increasingly favored.[9] These air- and moisture-stable complexes offer improved reliability and reproducibility by ensuring the efficient in situ generation of the active L-Pd(0) species.[9]

  • Ligands: The Heart of the Catalyst: The choice of phosphine ligand is paramount to the success of the C-N coupling reaction.[10] For challenging substrates like heteroaryl chlorides, sterically hindered and electron-rich biaryl phosphine ligands are often required.[4] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated significant efficacy in promoting the amination of a wide range of aryl and heteroaryl halides.[11] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating properties enhance the rate of oxidative addition.

  • The Role of the Base: A stoichiometric amount of base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6] Common bases include sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrate and amine. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[5]

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium-based catalytic systems for the amination of aryl chlorides, providing a general guideline for reactions with this compound.

Catalyst SystemLigandTypical BaseKey AdvantagesConsiderations
Pd(OAc)₂ / XPhosXPhosNaOt-Bu, K₃PO₄Broad substrate scope, high yields for heteroaryl chlorides.Requires in situ catalyst formation.
Pd₂(dba)₃ / SPhosSPhosNaOt-Bu, Cs₂CO₃Effective for a wide range of amines and aryl halides.Catalyst stability can be a concern.
[Pd(allyl)Cl]₂ / RuPhosRuPhosK₃PO₄High activity, good for sterically hindered substrates.Ligand can be expensive.
BrettPhos Pd G3BrettPhosK₃PO₄, LiHMDSAir- and moisture-stable precatalyst, excellent for five-membered heteroaryl halides.[6][9]Higher cost of precatalyst.

The Resurgence of Copper Catalysis: The Ullmann Condensation

While palladium catalysis often takes center stage, copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, has experienced a renaissance. Modern advancements have led to milder reaction conditions and broader substrate scope, making it a viable and often more economical alternative to palladium-based systems.[12][13]

Mechanistic Considerations

The precise mechanism of the copper-catalyzed amination is still a subject of investigation, but it is generally believed to proceed through either a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. The presence of a suitable ligand is often crucial to facilitate the reaction.

Advantages and Limitations of Copper Catalysts

Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[12]

  • Alternative Reactivity: In some cases, copper catalysts can provide complementary reactivity to palladium systems, particularly for certain classes of substrates.

Limitations:

  • Harsher Conditions: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. While modern methods have mitigated this, conditions can still be more demanding than those for palladium-catalyzed reactions.

  • Substrate Scope: The substrate scope of copper-catalyzed aminations can be more limited compared to the broad applicability of the Buchwald-Hartwig reaction.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

Figure 2. General workflow for a palladium-catalyzed amination reaction.

Detailed Protocol:

To a dry Schlenk tube is added this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon. BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) is then added, followed by anhydrous, degassed toluene (5 mL). The tube is sealed and the reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-5-nitrothiazole derivative.

Conclusion

The choice of catalyst for the C-N bond formation with this compound is a critical decision that significantly impacts the efficiency, cost, and scalability of the synthesis. Palladium-catalyzed Buchwald-Hartwig amination, with its well-defined mechanism and broad substrate scope, remains the gold standard for many applications. The development of advanced phosphine ligands and stable precatalysts has further solidified its position as a powerful tool in the synthetic chemist's arsenal. However, the economic advantages and evolving methodologies of copper-catalyzed reactions present a compelling alternative that warrants consideration, particularly for industrial-scale production. By understanding the nuances of each catalytic system, researchers can make informed decisions to optimize their synthetic strategies for the preparation of valuable 2-amino-5-nitrothiazole derivatives.

References

Comparative Efficacy of 5-Nitrothiazole Derivatives and Analogues Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains necessitates the urgent development of novel therapeutics with unique mechanisms of action. Among the most promising candidates are nitro-aromatic compounds, particularly derivatives of 5-nitrothiazole and the structurally related benzothiazinones. These agents exhibit potent bactericidal activity against both drug-susceptible and resistant Mtb strains by targeting a novel vulnerability in the pathogen's cell wall synthesis machinery.

This guide provides a comparative analysis of key 5-nitrothiazole derivatives and their analogues, contextualizing their performance against established and other novel anti-tuberculosis agents. We will delve into the mechanistic underpinnings of their efficacy, present supporting in vitro and in vivo experimental data, and outline the standard protocols for their evaluation.

Mechanism of Action: Targeting the DprE1 Enzyme

The primary target for the most prominent nitro-aromatic antitubercular agents, including the benzothiazinones BTZ043 and PBTZ169 (Macozinone), is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] This flavin-dependent enzyme is a critical component of the arabinan biosynthesis pathway, which is essential for the formation of arabinogalactan and lipoarabinomannan—two indispensable polysaccharides of the unique mycobacterial cell wall.[3][4]

The mechanism is a classic example of suicide inhibition. These compounds act as prodrugs; inside the mycobacterium, the nitro group of the drug is reduced by the flavin cofactor (FAD) within the DprE1 active site.[3] This reduction generates a highly reactive nitroso species, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site.[5][6] This covalent adduction permanently inactivates DprE1, halting the production of D-arabinofuranose and leading to the disruption of cell wall integrity and subsequent bacterial death.[1][7] This specificity for a mycobacterial enzyme contributes to a lower potential for toxicity in humans.[1][8]

MIC_Assay_Workflow start Start prep_plate Prepare 2-fold serial dilutions of compound in 96-well plate start->prep_plate inoculate Inoculate wells with Mtb suspension prep_plate->inoculate prep_inoculum Prepare standardized Mtb inoculum prep_inoculum->inoculate controls Add controls: - No Drug (Growth) - No Bacteria (Sterility) inoculate->controls incubate Seal plate and incubate at 37°C (7-14 days) controls->incubate read_results Visually inspect for growth or use viability dye (e.g., Resazurin) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end InVivo_Efficacy_Workflow start Start infect Infect mice with Mtb via low-dose aerosol start->infect establish Allow infection to become chronic (4-6 weeks) infect->establish group Group mice and begin daily treatment: - Test Compound - Comparator Drug(s) - Vehicle Control establish->group treat Continue treatment (4-8 weeks) group->treat euthanize Euthanize mice and harvest lungs/spleen treat->euthanize homogenize Homogenize organs euthanize->homogenize plate Plate serial dilutions on 7H11 agar homogenize->plate incubate Incubate plates at 37°C (3-4 weeks) plate->incubate count Enumerate Colony- Forming Units (CFU) incubate->count analyze Compare log10 CFU between groups count->analyze end End analyze->end

References

A Comparative Guide to the In-Vitro Evaluation of 2-Amino-5-Nitrothiazole Derived Semicarbazones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Thiazole and Semicarbazone Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of novel drug design. The 2-amino-5-nitrothiazole nucleus is a privileged scaffold, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial and antiprotozoal effects.[1][2][3] The nitro group at the 5-position is a critical feature, often enhancing the biological potency of the molecule. Semicarbazones, characterized by the R1R2C=NNHC(=O)NR3R4 structure, represent another class of compounds renowned for their diverse pharmacological properties, including anticonvulsant, antimicrobial, and antitumor activities.[4][5]

The conjugation of these two moieties into 2-amino-5-nitrothiazole derived semicarbazones creates a new class of molecules with significant therapeutic potential. This fusion is not arbitrary; it aims to synergize the biological activities of the individual components, potentially leading to compounds with enhanced efficacy, novel mechanisms of action, or multi-target capabilities. This guide provides a comprehensive comparison of the in-vitro evaluation of these derivatives, offering field-proven insights into their synthesis, biological activities, and the experimental protocols used to assess their potential. We will delve into the causality behind experimental choices and present a self-validating framework for their assessment, grounded in authoritative scientific literature.

General Synthesis Pathway

The synthesis of 2-amino-5-nitrothiazole derived semicarbazones is typically a multi-step process that offers high modularity, allowing for the creation of diverse chemical libraries. The general procedure involves the initial synthesis of a key intermediate, 4-(5-nitrothiazol-2-yl)semicarbazide, which is then condensed with a variety of aldehydes or ketones to yield the final semicarbazone derivatives.[6] This approach allows for systematic structural modifications, particularly at the imine nitrogen, enabling the exploration of structure-activity relationships (SAR).

The causality behind this synthetic choice lies in its efficiency and versatility. The semicarbazide intermediate acts as a stable platform, and the final condensation step is typically a straightforward reaction, allowing researchers to rapidly generate a panel of candidate compounds by simply varying the aldehyde or ketone reactant.

G cluster_1 Step 2: Final Condensation A 2-Amino-5-nitrothiazole C 4-(5-nitrothiazol-2-yl)semicarbazide (Key Intermediate) A->C + B Reagent (e.g., Isocyanate) B->C E Final Semicarbazone Derivative C->E Reflux, Acidic Catalyst D Substituted Aldehyde/Ketone (R-CHO / R-CO-R') D->E C2 Intermediate from Step 1

Caption: Generalized synthetic workflow for 2-amino-5-nitrothiazole derived semicarbazones.

Comparative In-Vitro Biological Activities

The true value of this chemical scaffold is demonstrated by its performance across a range of biological assays. Here, we compare the reported activities of various derivatives.

Enzyme Inhibition: A Strategy for Neurodegenerative Diseases

A significant area of investigation for these compounds is their potential as enzyme inhibitors for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Key targets include Monoamine Oxidase (MAO) and Cholinesterases (AChE and BuChE). A study by Singh et al. designed and synthesized a library of these derivatives and evaluated their inhibitory properties.[6][7]

Experimental Rationale: The dual inhibition of both MAO and Cholinesterases is a promising therapeutic strategy. MAO-B inhibition prevents the degradation of dopamine, which is beneficial in Parkinson's disease, while cholinesterase inhibition increases acetylcholine levels, a primary approach for Alzheimer's disease. Evaluating compounds against both enzyme families identifies multi-target-directed ligands.

Comparative Performance of Lead Compounds:

Compound IDStructure HighlightsTarget EnzymeIC₅₀ (µM)Inhibition TypeSelectivity Index (SI for MAO-B)Reference
4 1-(1-(4-Bromophenyl)ethylidene)-MAO-B0.212Competitive, Reversible331.04[6][7]
21 1-(5-Bromo-2-oxoindolin-3-ylidene)-AChE0.264Mixed, Reversible-[6][7]
17 1-((4-Chlorophenyl)(phenyl)methylene)-BuChE0.024Mixed, Reversible-[6][7]

Key Insights:

  • Structure-Activity Relationship (SAR): The study revealed that a small heteroaryl ring at the amino terminal of the semicarbazone template was crucial for preferential inhibition and high selectivity towards MAO-B.[6][7]

  • Lead Candidates: Compound 4 emerged as a potent and highly selective MAO-B inhibitor, while compounds 21 and 17 showed significant promise as potent inhibitors of AChE and BuChE, respectively.[6][7] The activity of compound 21 was found to be nearly equivalent to the standard drug, tacrine.[6]

Anticancer and Anti-migratory Activity

The antiproliferative potential of these derivatives has been explored against various cancer cell lines, particularly in the context of metastatic breast cancer.

Experimental Rationale: The initial screening of a new compound for anticancer potential typically involves a cytotoxicity assay to measure its ability to kill cancer cells or inhibit their growth.[8] Subsequent assays, like the scratch assay, can then be used to evaluate the compound's effect on cell migration, a key process in cancer metastasis.[9]

A study evaluated three 2-amino-5-nitrothiazole derivatives against the highly invasive triple-negative breast cancer cell line, MDA-MB-231.[9]

Comparative Performance of Derivatives:

Compound IDKey Structural FeatureCytotoxicity (IC₅₀ after 72h)Anti-migratory EffectReference
1 5-nitro-1,3-thiazol-2-amineNo significant cytotoxicityStrong inhibition[9]
2 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzaldehydeNo significant cytotoxicityInhibition observed[9]
3 (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneStatistically significant at 100 µM/LInhibition observed[9]

Key Insights:

  • Decoupled Effects: Interestingly, some compounds showed potent anti-migratory effects at concentrations that were not cytotoxic.[9] This is a highly desirable characteristic in a potential anti-metastatic agent, as it suggests the compound can inhibit cancer spread without causing widespread cell death and associated toxicity.

  • SAR: The modifications at the 2-amino position of the thiazole ring directly influenced both the cytotoxicity and the anti-migratory properties of the compounds, highlighting this position as a key site for further chemical optimization.[9]

Antimicrobial Activity

The thiazole ring is a well-known component of many antimicrobial agents.[2][10] Consequently, these semicarbazone derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Experimental Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in-vitro potency of an antimicrobial agent.[11] It determines the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[12][13]

Comparative Performance (Illustrative Data):

Compound ClassTest OrganismActivity Range (MIC in µM)Reference
Thiazole-derived thiosemicarbazonesC. tropicalis, E. coli, S. aureus0.29 - 5.30[4]
Thiazole-derived amidesE. coli, S. aureus, C. albicansGood activity compared to standards[5]
Thiazole derivativesB. subtilis, A. nigerMICs from 7.8 to 93.7 µg/mL[10]

Key Insights:

  • Broad Spectrum Potential: Various studies show that thiazole derivatives, including semicarbazones and related structures, exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

  • Potency: Certain derivatives have demonstrated promising MIC values in the low micromolar range, suggesting they could serve as scaffolds for developing new antimicrobial drugs.[4]

Core Experimental Protocols: A Self-Validating System

The trustworthiness of in-vitro data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays discussed.

Protocol 1: Antimicrobial Susceptibility - Broth Microdilution Assay for MIC

This protocol quantitatively measures the in-vitro activity of a compound against a specific microorganism.[13]

Causality: The broth microdilution method is preferred for its efficiency, reproducibility, and conservation of test compounds. It allows for the simultaneous testing of multiple compounds at various concentrations.[12]

G start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions 2. Prepare Serial Dilutions of Test Compound in 96-well Plate prep_inoculum->prep_dilutions inoculate 3. Inoculate Wells with Standardized Bacterial Suspension prep_dilutions->inoculate controls 4. Include Positive (bacteria only) & Negative (broth only) Controls inoculate->controls incubate 5. Incubate Plate (e.g., 37°C for 16-20 hours) controls->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This standardization is critical for inter-assay reproducibility.

  • Preparation of Compound Dilutions: Create a stock solution of the test compound in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in broth directly within a 96-well microtiter plate to achieve the desired concentration range.[13]

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Each plate must include a positive control (wells with bacteria and broth, but no compound) to ensure the bacteria are viable, and a negative control (wells with broth only) to check for contamination. These controls validate the results of the assay.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11][13]

Protocol 2: Cytotoxicity - MTT Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14]

Causality: The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells, making it a reliable indicator of cytotoxicity.[15]

G start Start seed_cells 1. Seed Cells in a 96-well Plate and allow to attach (24h) start->seed_cells treat_cells 2. Treat Cells with Serial Dilutions of Test Compound seed_cells->treat_cells incubate 3. Incubate for Desired Period (e.g., 24, 48, or 72 hours) treat_cells->incubate add_mtt 4. Add MTT Reagent to each well (Final conc. ~0.5 mg/mL) incubate->add_mtt incubate_formazan 5. Incubate (2-4 hours) to allow formazan formation add_mtt->incubate_formazan solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) incubate_formazan->solubilize read_absorbance 7. Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gentle shaking helps ensure complete solubilization.[13]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The cell viability can be calculated as a percentage relative to the vehicle control.

Conclusion and Future Directions

The in-vitro evaluation of 2-amino-5-nitrothiazole derived semicarbazones reveals a chemical scaffold of remarkable versatility and therapeutic promise. The comparative data clearly indicate that these compounds can be potent and selective inhibitors of enzymes relevant to neurodegeneration, can exhibit significant antiproliferative and anti-migratory effects against aggressive cancer cells, and can possess broad-spectrum antimicrobial activity.[4][6][9]

The key to unlocking their full potential lies in systematic structure-activity relationship studies, guided by the robust and validated in-vitro protocols detailed in this guide. The ability to decouple desired therapeutic effects (e.g., anti-migration) from general cytotoxicity is particularly exciting and warrants further investigation.[9] Future research should focus on optimizing lead compounds to improve potency and drug-like properties, elucidating their precise mechanisms of action, and advancing the most promising candidates to in-vivo models to validate their therapeutic efficacy and safety.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with specialized reagents like 2-chloro-5-nitrothiazole is fundamental to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically-grounded framework for managing this compound waste. The procedural integrity of our work and the safety of our laboratories depend on a rigorous approach to chemical disposal, transforming it from a routine task into a cornerstone of our scientific practice.

The core principle of this guide is that proper disposal is not an afterthought but an integrated part of the experimental process. This compound, a halogenated nitroaromatic compound, possesses a hazard profile that necessitates a disposal pathway governed by strict regulatory standards. Adherence to these procedures is a matter of legal compliance, environmental stewardship, and non-negotiable laboratory safety.

Part 1: Hazard Profile and Regulatory Imperative

Understanding the "why" is critical to ensuring consistent and accurate execution of disposal protocols. The inherent risks of this compound dictate its classification as a hazardous waste, primarily due to its toxicity and environmental persistence.

As a chlorinated nitroaromatic compound, its disposal is regulated under federal and state laws, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Waste generators are legally required to classify their chemical waste accurately and ensure it is managed by a licensed disposal facility.[1][2]

Hazard ClassificationDescriptionSource
Acute Toxicity Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[3]
Eye Damage/Irritation Causes serious eye irritation.[3][4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5][6]
Transport Hazard UN 2922, CORROSIVE LIQUID, TOXIC, N.O.S.[7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system. Each step builds upon the last to ensure a closed-loop process that minimizes risk and ensures compliance.

Step 1: Pre-Disposal Planning & Waste Minimization

The most effective disposal strategy begins with waste minimization.

  • Procurement: Purchase only the quantity of this compound required for your immediate experimental needs.

  • Scale: Design experiments to use the smallest practical scale to reduce the volume of waste generated.

Step 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling any waste, ensure you are wearing appropriate PPE. The causality is clear: preventing exposure is the primary control.

  • Hand Protection: Impermeable gloves (e.g., nitrile) are mandatory.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[5]

  • Body Protection: A lab coat must be worn. For larger quantities or potential for splashing, consider an impermeable apron.

  • Ventilation: Always handle waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step 3: Waste Segregation

This is a critical control point. Improper segregation can lead to dangerous chemical reactions and incorrect disposal routing.

  • Designate as Halogenated Waste: this compound waste must be collected in a container specifically designated for halogenated organic waste .[8]

  • Rationale: Halogenated waste streams require high-temperature incineration with specific scrubbers to neutralize acidic gases (e.g., HCl) produced during combustion.[9] Mixing with non-halogenated solvents can contaminate a large volume of waste and complicate the disposal process.

  • Incompatibilities: Never mix this waste with strong oxidizing agents or strong acids.[5] A list of incompatible chemicals should be readily available in the lab.

Step 4: Containerization and Labeling

The waste container is the primary vessel for containment and communication.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must be in good condition, free of cracks or defects.[10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [10]

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The date the container was started.

  • Closure: Keep the waste container closed at all times except when adding waste.[10] This prevents the release of volatile compounds and protects the lab atmosphere.

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab for storing hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste or one quart of acutely toxic waste in the SAA.[10]

Step 6: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of this chemical via sewer or regular trash.[4][11]

  • Contact EHS: When the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Documentation: Complete a hazardous waste pickup request form as required by your institution, providing all necessary information from the container label.[10]

  • Licensed Disposal: Your EHS department will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[2]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS or emergency responders.

  • Isolate: If the spill is small and you are trained to handle it:

    • Ensure the fume hood is operational.

    • Contain the spill by surrounding it with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels initially.

    • For solid spills, carefully sweep up the material and place it in the hazardous waste container.[1]

    • For liquid spills, cover with an inert absorbent, allow it to soak, and then carefully scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials (gloves, absorbent pads, etc.) are considered hazardous waste and must be placed in the same container.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from generation to disposal.

G cluster_0 Waste Collection cluster_1 Disposal & Completion start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe get_container Obtain Labeled Halogenated Waste Container ppe->get_container add_waste Add Waste to Container in Fume Hood get_container->add_waste close_container Securely Close Container add_waste->close_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) close_container->store check_full Is Container Full or Waste Stream Complete? store->check_full continue_work Continue Research & Add Waste as Needed check_full->continue_work No schedule_pickup Complete & Submit Waste Pickup Request to EHS check_full->schedule_pickup Yes continue_work->add_waste ehs_pickup EHS Collects Waste for Consolidation & Final Disposal schedule_pickup->ehs_pickup

Caption: Workflow for this compound Waste Management.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Chloro-5-nitrothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the frontier of discovery is often paved with novel chemical entities. 2-Chloro-5-nitrothiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, represents one such frontier. However, with novelty comes the responsibility of navigating uncharted safety territory. As the toxicological properties of this compound have not been fully investigated, a comprehensive and cautious approach to personal protective equipment (PPE) is not just recommended—it is imperative.[1] This guide provides a deep, experience-driven dive into the essential PPE, operational protocols, and disposal plans for handling this compound, ensuring that your groundbreaking research is built on a foundation of safety.

Understanding the Hazard: More Than Meets the Eye

While a complete hazard profile for this compound is still under development, the available safety data sheet (SDS) indicates that it is an irritant and may be harmful if ingested or inhaled.[1] It is also known to be irritating to mucous membranes and the upper respiratory tract.[1] The presence of a nitro group and a chlorinated thiazole ring suggests that caution is warranted, as analogous structures can exhibit a range of toxicological effects. Therefore, we must treat this compound with the respect it deserves—as a substance with unknown, but potentially significant, hazards.

Core Principles of Protection: A Multi-Layered Defense

When handling a compound with an incomplete toxicological profile, the core principle is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion. This is achieved through a multi-layered defense system, where each component of your PPE plays a critical role.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, engineering controls should be in place to minimize airborne concentrations of this compound.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood serves to capture and exhaust any dust, vapors, or aerosols that may be generated, protecting you from inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1] Good general lab ventilation complements the localized exhaust of a fume hood, creating a safer overall environment.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is your personal barrier against any potential exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes and Face Safety Goggles with Side Shields, Face ShieldProtects against splashes, dust, and projectiles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-Resistant Gloves (Nitrile)Prevents skin contact. Nitrile gloves offer good resistance to a broad range of chemicals. Always double-glove when handling this compound.
Body Laboratory Coat, Chemical-Resistant ApronProtects against spills and contamination of personal clothing. A chemical-resistant apron provides an additional layer of protection when handling larger quantities.
Feet Closed-Toed Shoes, Chemical-Resistant BootsProtects feet from spills. Chemical-resistant boots are recommended when working with larger quantities or in situations with a higher risk of spills.[1]
Respiratory N95 Respirator (at a minimum)While working in a fume hood is the primary control, a respirator should be worn as an added precaution, especially when weighing the solid material.
A Closer Look at Glove Selection

The choice of glove material is critical. For this compound, nitrile gloves are a suitable starting point. However, it is crucial to adhere to the following best practices:

  • Inspect Before Use: Always inspect your gloves for any signs of degradation, punctures, or tears before use.

  • Double Gloving: Wearing two pairs of gloves provides an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing your skin.

  • Proper Removal: Learn and practice the correct technique for removing gloves to avoid contaminating your hands.

  • Frequent Changes: Change your gloves frequently, and immediately if you suspect contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is key to minimizing risk. The following workflow provides a procedural guide for handling this compound.

Operational_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Procedure B Don PPE A->B C Weigh Compound B->C D Perform Reaction C->D E Work-up and Purification D->E F Decontaminate Glassware E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: A Responsible End-of-Life for Your Experiment

Proper disposal of this compound and any contaminated materials is a critical final step in ensuring laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: All glassware and equipment that has come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (such as acetone or ethanol) is a common practice. The rinse solvent should be collected as hazardous waste.

  • Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. They will provide you with the correct waste containers and disposal protocols.

In Case of Exposure: Immediate Action is Crucial

Despite the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

Handling novel compounds like this compound requires a mindset that prioritizes safety above all else. By understanding the potential hazards, implementing robust engineering controls, diligently using the correct personal protective equipment, and adhering to well-defined operational and disposal plans, you can confidently and responsibly push the boundaries of scientific discovery. Remember, a culture of safety is not just about following rules; it's about a shared commitment to protecting ourselves, our colleagues, and our environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.